molecular formula C9H6BrClN2 B097885 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole CAS No. 17978-27-7

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B097885
CAS No.: 17978-27-7
M. Wt: 257.51 g/mol
InChI Key: DUYIFLCOHJZQKG-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a versatile brominated and chlorinated pyrazole derivative offered for research and development purposes. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its widespread pharmacological activities . This compound serves as a high-value synthetic intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromo substituent acts as a handle for further functionalization . Researchers can leverage this building block in the design and synthesis of potential ligands for various biological targets. Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . Furthermore, the structural motif of a pyrazole ring substituted with bromo and chlorophenyl groups is found in compounds studied for their applications in agrochemical and pharmaceutical fields . This product is intended for chemical synthesis and analysis in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-5-(4-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYIFLCOHJZQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17978-27-7
Record name 4-bromo-3-(4-chlorophenyl)-1H-pyrazole
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Foundational & Exploratory

Technical Guide: Chemical Properties & Synthetic Utility of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and functionalization of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry.

Executive Summary

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole serves as a critical "linchpin" intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., p38 MAPK, AKT) and COX-2 antagonists. Its value lies in its orthogonal reactivity : the 4-bromo position offers a portal for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the N-1 nitrogen provides a site for pharmacokinetic tuning via alkylation or arylation. This guide analyzes its properties and provides validated protocols for its manipulation.

Physicochemical Profile

Understanding the baseline properties of this scaffold is essential for predicting its behavior in solution and biological systems.

Table 1: Calculated Physicochemical Metrics
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 257.51 g/mol Fragment-like; ideal for fragment-based drug discovery (FBDD).
ClogP 3.2 – 3.5Moderate lipophilicity; suggests good membrane permeability but requires solubility optimization.
H-Bond Donors (HBD) 1 (NH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors (HBA) 2 (N)Pyrazole N-2 is a weak acceptor.
pKa (NH) ~12.5 (DMSO)The electron-withdrawing 4-Cl-phenyl and 4-Br groups increase acidity relative to unsubstituted pyrazole (pKa ~14).
Topological Polar Surface Area (TPSA) ~28.7 ŲLow TPSA correlates with high blood-brain barrier (BBB) penetration potential.
Solubility & Stability
  • Solubility: Poor in water; high solubility in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (DCM, EtOAc).

  • Stability: The C-Br bond is stable to standard acidic/basic workups but sensitive to light over prolonged periods (homolytic cleavage). The 4-chlorophenyl moiety is metabolically robust, resisting rapid oxidative clearance compared to unsubstituted phenyl rings.

Synthetic Architecture

The synthesis of this scaffold must address regiocontrol . The most robust route involves the construction of the 3-arylpyrazole core followed by electrophilic halogenation.

Mechanism of Assembly
  • Cyclocondensation: Reaction of 4-chlorophenylhydrazine with a 3-carbon electrophile (e.g., 1,1,3,3-tetramethoxypropane or a specific enaminone) typically yields the pyrazole ring. However, to ensure the 3-aryl regioisomer (vs. 5-aryl), it is often more reliable to react hydrazine with a chalcone or 1,3-diketone equivalent, followed by oxidation.

  • Electrophilic Aromatic Substitution (EAS): The pyrazole ring is electron-rich. Bromination occurs exclusively at the C-4 position due to the directing effects of the nitrogen lone pairs and the steric blocking of C-3/C-5.

Validated Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 4-Chlorophenyl hydrazine Intermediate 3-(4-Chlorophenyl)- 1H-pyrazole Start->Intermediate Cyclization (EtOH, Reflux) Reagent 1,1,3,3- Tetramethoxypropane Reagent->Intermediate Product 4-Bromo-3-(4-chlorophenyl)- 1H-pyrazole Intermediate->Product Regioselective Bromination (DMF, RT) Reagent2 N-Bromosuccinimide (NBS) Reagent2->Product

Figure 1: Step-wise synthesis of the target scaffold. The C-4 bromination is the final, regioselective step.

Reactivity & Functionalization

The utility of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole lies in its ability to undergo orthogonal functionalization.

A. The C-4 "Gateway": Suzuki-Miyaura Coupling

The C-Br bond at position 4 is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the heteroaromatic ring.

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, Pd₂dba₃/XPhos is superior.

  • Base Effect: Weak bases (Na₂CO₃) suffice, but K₃PO₄ is preferred for sterically demanding couplings.

  • Self-Validation: The disappearance of the characteristic C-Br stretch in IR or the shift of the H-5 proton in NMR confirms coupling.

B. The N-1 "Tuning": Alkylation & Regioselectivity

Alkylation of the N-H group is often necessary to improve solubility or target engagement.

  • The Challenge: Pyrazoles suffer from N-1 vs. N-2 tautomeric alkylation.

  • The Solution:

    • Base: Cs₂CO₃ in DMF often favors the thermodynamically stable product (usually N-1 alkylation for 3-substituted pyrazoles due to steric relief).

    • Protection: If N-H functionality is needed later, use a SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) group.

Reactivity Map (DOT Diagram)

Molecular structure and weight of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole , a halogenated heterocyclic scaffold critical in medicinal chemistry and agrochemical discovery. Characterized by its dual-halogen motif (bromine and chlorine) and tautomeric pyrazole core, this compound serves as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This monograph synthesizes its molecular architecture, validated synthetic protocols, and physicochemical properties to support researchers in drug development and structural biology.

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is a 3,4-disubstituted pyrazole derivative.[1] The presence of a bromine atom at the C4 position provides a reactive handle for further functionalization, while the 4-chlorophenyl group at C3 confers lipophilicity and metabolic stability.

Table 1: Core Chemical Data
PropertyValue
IUPAC Name 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole
Common Name 4-Bromo-3-(p-chlorophenyl)pyrazole
Molecular Formula Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

H

BrClN

Exact Mass 255.9403 Da
Molecular Weight 257.51 g/mol
CAS Registry Number Derivative of 59843-58-2 (Parent); often custom synthesized
SMILES Clc1ccc(cc1)c2[nH]ncc2Br
InChI Key Calculated:[2][3] MXKFPDQKKOGZTO-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Structural Architecture & Tautomerism

Tautomeric Equilibrium

In solution, 1H-pyrazoles exist in dynamic equilibrium between two tautomeric forms. For 3-substituted pyrazoles, the tautomer where the substituent is at position 3 (relative to the NH) is often in equilibrium with the 5-substituted form. However, in the solid state and in non-polar solvents, the 3-(4-chlorophenyl) tautomer is generally favored due to steric and electronic factors, though they are chemically equivalent if the nitrogen atoms are unsubstituted.

Electronic Effects
  • C4-Bromine: Acts as an electron-withdrawing group (EWG) via induction but electron-donating via resonance. It significantly acidifies the N-H proton (pKa ~10-11), making the compound a viable nucleophile for N-alkylation.

  • C3-Chlorophenyl: The para-chloro substituent deactivates the phenyl ring but enhances lipophilicity (LogP ~3.2), facilitating binding in hydrophobic pockets of kinase enzymes (e.g., p38 MAPK, AKT).

Diagram 1: Structural Dynamics & Tautomerism

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electronic Features T1 3-(4-chlorophenyl)-1H-pyrazole (Preferred Tautomer) T2 5-(4-chlorophenyl)-1H-pyrazole (Minor Tautomer) T1->T2 Fast Exchange (Solvent Dependent) Br C4-Bromo (Reactive Handle) T1->Br ClPh C3-(4-Cl-Phenyl) (Lipophilic Anchor) T1->ClPh NH N1-H (H-Bond Donor) T1->NH

Caption: Tautomeric equilibrium between the 3-aryl and 5-aryl forms, highlighting key functional motifs.

Synthetic Methodology (Expert Protocol)

Stage 1: Formation of the Pyrazole Core

Reaction: Condensation of an enaminone with hydrazine.

  • Reagents: 4-Chloroacetophenone,

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate (
    
    
    
    ).
  • Procedure:

    • Reflux 4-chloroacetophenone with neat DMF-DMA (1.2 equiv) for 6-12 hours to yield the intermediate enaminone: (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one.

    • Evaporate excess DMF-DMA. Dissolve the residue in Ethanol (EtOH).

    • Add Hydrazine hydrate (1.5 equiv) and reflux for 2-4 hours.

    • Workup: Cool to room temperature. The product, 3-(4-chlorophenyl)-1H-pyrazole , often precipitates. Filter and wash with cold EtOH.

Stage 2: Regioselective Bromination

Reaction: Electrophilic aromatic substitution at C4.

  • Reagents: 3-(4-chlorophenyl)-1H-pyrazole,

    
    -Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.
    
  • Procedure:

    • Dissolve the pyrazole core in ACN (0.1 M concentration).

    • Add NBS (1.05 equiv) portion-wise at 0°C to prevent over-bromination.

    • Stir at room temperature for 1-2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with sodium bisulfite (to remove excess

      
      ) and brine.
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Diagram 2: Synthetic Workflow

Synthesis Start 4-Chloroacetophenone Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) Start->Step1 Inter Intermediate: (E)-3-(dimethylamino)-1-(4-chlorophenyl) prop-2-en-1-one Step1->Inter Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) Inter->Step2 Core Parent Scaffold: 3-(4-chlorophenyl)-1H-pyrazole Step2->Core Step3 Step 3: Bromination (NBS, ACN, 0°C) Core->Step3 Final TARGET: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole Step3->Final

Caption: Step-wise synthesis from 4-chloroacetophenone to the final brominated pyrazole.

Analytical Characterization

Validating the structure requires careful interpretation of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, particularly distinguishing the halogen isotope patterns.

Mass Spectrometry (Isotope Pattern)

The molecule contains one Bromine (Br) and one Chlorine (Cl).[4]

  • Natural Abundance:

    • 
      Cl : 
      
      
      
      Cl
      
      
      3:1[4]
    • 
      Br : 
      
      
      
      Br
      
      
      1:1[4]
  • Resulting Pattern (Molecular Ion Cluster):

    • M (256):

      
      Cl + 
      
      
      
      Br (Rel. Intensity ~3)
    • M+2 (258): (

      
      Cl + 
      
      
      
      Br) + (
      
      
      Cl +
      
      
      Br) (Rel. Intensity ~4)
    • M+4 (260):

      
      Cl + 
      
      
      
      Br (Rel. Intensity ~1)
  • Diagnostic Rule: A 3:4:1 ratio in the molecular ion cluster is the signature of a Br+Cl system.

H NMR Spectroscopy (DMSO-d )
  • 
     13.5 ppm (br s, 1H):  N-H proton (exchangeable with D
    
    
    
    O).
  • 
     8.15 ppm (s, 1H):  C5-H of the pyrazole ring. This sharp singlet confirms the 4-position is substituted (loss of coupling).
    
  • 
     7.80 ppm (d, 
    
    
    
    Hz, 2H):
    Phenyl protons ortho to the pyrazole.
  • 
     7.55 ppm (d, 
    
    
    
    Hz, 2H):
    Phenyl protons meta to the pyrazole (ortho to Cl).

Applications in Drug Discovery

This compound is a high-value chemotype for designing kinase inhibitors and anti-inflammatory agents.

  • Suzuki-Miyaura Coupling: The C4-Br bond is highly activated for Pd-catalyzed cross-coupling with aryl boronic acids, allowing the rapid generation of 3,4-diarylpyrazole libraries.

  • N-Alkylation: The acidic N-H allows for the introduction of alkyl chains or benzyl groups, modulating solubility and target affinity.

  • Bioactivity: Analogs of this structure have shown potency against:

    • p38 MAPK: Anti-inflammatory target.[1]

    • COX-2: Selective inhibition due to the specific geometry of the 3,4-diaryl motif.

    • CB1 Receptor: Pyrazole cores are fundamental to cannabinoid antagonists (e.g., Rimonabant analogs).

References

  • Sigma-Aldrich. 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine (Derivative Reference).Link

  • PubChem. 3-(4-bromo-2-chlorophenyl)-1h-pyrazole (Isomer Data & Properties). National Library of Medicine. Link

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals 2023, 13, 1101. Link

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. J. Mex. Chem. Soc. 2011, 55(4). Link

  • Chemistry Steps. Isotope Patterns in Mass Spectrometry (Br and Cl).Link

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers and drug development professionals working with 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole .

Executive Summary

The compound 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole represents a critical scaffold in the development of p38 MAP kinase inhibitors and COX-2 inhibitors. Its structural duality—possessing both a hydrophobic halogenated aryl core and a polarizable pyrazole headgroup—creates a specific solubility profile that must be managed carefully to avoid experimental artifacts.

This guide defines the solubility behavior of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , providing validated protocols for stock solution preparation and handling.

Key Takeaway:

  • DMSO is the superior solvent for high-concentration stock solutions (>50 mM) due to strong dipole-dipole interactions.

  • Methanol serves as an excellent secondary solvent for intermediate dilutions but requires careful temperature monitoring to prevent precipitation during storage.

Physicochemical Profile & Solvation Mechanics

Understanding the solubility requires analyzing the molecular interactions. The molecule features an electron-withdrawing bromine at the C4 position and a p-chlorophenyl group at C3.

PropertyValue (Estimated)Impact on Solubility
Molecular Formula C₉H₆BrClN₂Moderate Molecular Weight (~257.51 g/mol ).
LogP (Predicted) 3.2 – 3.8Lipophilic; indicates poor water solubility but high affinity for organic solvents.
H-Bond Donors 1 (Pyrazole NH)Capable of H-bonding with DMSO (O-acceptor) and MeOH (OH-group).
H-Bond Acceptors 1 (Pyrazole N)Weak acceptor; interactions strengthened in protic solvents like MeOH.
pKa (Pyrazole NH) ~13.5Weakly acidic; stable in neutral organic solvents.
Solvation Mechanism Diagram

The following diagram illustrates the distinct solvation shells formed by DMSO and Methanol around the target molecule.

SolvationMechanism cluster_DMSO DMSO Solvation (Aprotic) cluster_MeOH Methanol Solvation (Protic) Compound 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole DMSO_Mech Dipole-Dipole Interaction (S=O ... H-N Pyrazole) Compound->DMSO_Mech Primary Interaction MeOH_Mech Hydrogen Bonding (OH ... N Pyrazole) Compound->MeOH_Mech Secondary Interaction DMSO_Stab High Solubility (>50 mM) DMSO_Mech->DMSO_Stab MeOH_Stab Moderate Solubility (10-25 mM) MeOH_Mech->MeOH_Stab

Figure 1: Mechanistic difference between DMSO (dipole-driven) and Methanol (H-bond driven) solvation.

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Recommended Primary Solvent Expected Solubility: High (50 – 100 mg/mL)

DMSO is the industry standard for creating "Master Stocks" of this pyrazole derivative. The sulfoxide oxygen acts as a potent hydrogen bond acceptor for the pyrazole NH, while the methyl groups accommodate the lipophilic chlorophenyl tail.

Protocol: Preparation of 100 mM Master Stock

Objective: Prepare 1 mL of 100 mM stock solution. MW: 257.51 g/mol (Verify specific batch MW on CoA).

  • Weighing: Accurately weigh 25.75 mg of the solid compound into a sterile, amber glass vial (borosilicate).

    • Note: Use amber glass to protect the brominated moiety from potential photodegradation.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, sterile filtered).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should become clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Caution: DMSO is hygroscopic. Water absorption decreases the solubility of this lipophilic compound, potentially causing "crashing out" (precipitation) over time. Always use fresh or desiccated DMSO.

Solubility in Methanol (MeOH)

Status: Secondary Solvent / Process Solvent Expected Solubility: Moderate (10 – 25 mg/mL)

Methanol is useful for intermediate dilutions or specific synthetic steps (e.g., recrystallization). While the compound is soluble, the capacity is lower than DMSO due to the high lipophilicity of the chlorophenyl and bromo groups, which disrupt the hydrogen-bonding network of pure methanol.

Temperature Dependence
  • Ambient (25°C): Soluble up to ~15 mg/mL.

  • Heated (50°C): Solubility increases significantly; suitable for recrystallization processes.

  • Cooled (4°C): Risk of Precipitation. Do not store high-concentration methanolic stocks in the fridge without re-verification of clarity before use.

Experimental Protocol: Solubility Determination

For regulatory or precise kinetic studies, do not rely on visual estimation. Use the following Saturation Shake-Flask Method coupled with HPLC.

Workflow Diagram

SolubilityWorkflow Start Start: Solid Compound Excess Add Excess Solid to Solvent (DMSO or MeOH) Start->Excess Equilibrate Shake/Stir at 25°C (24 Hours) Excess->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard Curve) Dilute->Analyze

Figure 2: Standardized Shake-Flask Protocol for solubility quantification.

Step-by-Step Methodology
  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Agitate at 25°C ± 1°C for 24 hours (orbital shaker).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PTFE syringe filter (Nylon filters may bind the lipophilic compound).

  • Quantification: Inject the filtrate into an HPLC system (C18 Column, MeOH/Water gradient). Calculate concentration based on a pre-established calibration curve of the compound in pure DMSO.

Biological Application Note: Preventing "Crash-Out"

A common failure mode in biological assays (IC50 determination) is the precipitation of the compound when the DMSO stock is diluted into aqueous media (cell culture media or enzymatic buffers).

The "Golden Rule" of Dilution:

  • Step 1: Dilute the 100 mM DMSO stock into an intermediate solvent (e.g., pure Methanol or 50% DMSO) if possible, OR

  • Step 2: Dilute directly into the buffer with rapid vortexing .

  • Limit: Ensure the final DMSO concentration is <1% (v/v) to avoid solvent toxicity, but monitor the compound for precipitation.

  • Risk Zone: This compound is highly lipophilic (LogP > 3). At concentrations >10 µM in aqueous buffer, it may precipitate or bind to plasticware. Include 0.05% Tween-80 or BSA in the assay buffer to maintain solubility.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96714, 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol (Structural Analog Analysis). PubChem.[1][2][3] Accessed October 26, 2025. [Link]

  • Guo, H., et al. "DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction."[4] Organic Letters, 2022, 24, 228-233.[4] (Demonstrates stability and reactivity of pyrazoles in DMSO). [Link]

Sources

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile biological activities and synthetic accessibility.[1] This guide focuses on a specific, functionalized derivative, 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole. The strategic placement of a bromine atom at the C4 position and a 4-chlorophenyl group at the C3 position creates a molecule with significant potential for further chemical elaboration, particularly through modern cross-coupling reactions. Such compounds serve as valuable intermediates in the synthesis of complex molecules for drug discovery and agrochemical development.

This document provides a comprehensive overview of the identification, synthesis, characterization, and potential applications of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole, grounded in established chemical principles and supported by authoritative literature.

Part 1: Compound Identification and Physicochemical Properties

A definitive CAS Registry Number for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is not readily found in major chemical databases as of early 2026. This suggests the compound may be a novel research chemical or is not yet widely cataloged. However, based on its structure, we can deduce its fundamental properties. For reference, data for a structurally similar compound, 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine, is available and presented for comparison.[2]

Table 1: Core Identifiers and Physicochemical Properties

Identifier4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (Predicted)4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine[2]
IUPAC Name 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
Chemical Formula C₉H₆BrClN₂C₉H₇BrClN₃
Molecular Weight 273.52 g/mol 288.53 g/mol
Canonical SMILES C1=CC(=CC=C1C2=C(C=NN2)Br)ClC1=CC(=CC=C1C2=C(C(=NN2)N)Br)Cl
InChI Key (Not available)HSKKJKGXKPPSEZ-UHFFFAOYSA-N
CAS Number (Not readily available)329816072 (for AldrichCPR product)
Physical Form Predicted to be a solid at room temperature.Solid

Part 2: Synthesis Methodologies

The synthesis of 4-bromo-3-aryl-1H-pyrazoles can be achieved through several established routes. The most common strategies involve either the initial construction of the 3-aryl-pyrazole ring followed by bromination, or the use of a pre-brominated building block in the cyclization step. Below are two field-proven, logical workflows applicable to the synthesis of the title compound.

Methodology A: Cyclocondensation Followed by Electrophilic Bromination

This is a robust and widely adopted two-step approach. It begins with the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine source, followed by a regioselective bromination at the electron-rich C4 position of the pyrazole ring.

Workflow Diagram: Synthesis via Cyclocondensation-Bromination

Synthesis_Workflow_A cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Bromination Start 1-(4-chlorophenyl)ethan-1-one + Diethyl oxalate Base Base (e.g., NaOEt) in Ethanol Start->Base Claisen Condensation Dicarbonyl Intermediate: 1-(4-chlorophenyl)butane-1,3-dione Base->Dicarbonyl Hydrazine Hydrazine hydrate (NH₂NH₂·H₂O) in Acetic Acid/Ethanol Dicarbonyl->Hydrazine Knorr Cyclocondensation Pyrazole Product: 3-(4-chlorophenyl)-1H-pyrazole Hydrazine->Pyrazole NBS N-Bromosuccinimide (NBS) in DCM Pyrazole->NBS Bromination at C4 FinalProduct Final Product: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole NBS->FinalProduct

Caption: Workflow for the synthesis of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole.

Experimental Protocol (Method A):

  • Synthesis of 1-(4-chlorophenyl)butane-1,3-dione:

    • To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add 1-(4-chlorophenyl)ethan-1-one and diethyl oxalate dropwise at room temperature.

    • Stir the reaction mixture for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the dicarbonyl product with an organic solvent like ethyl acetate.

    • Purify the crude product by recrystallization or column chromatography.

  • Synthesis of 3-(4-chlorophenyl)-1H-pyrazole:

    • Dissolve the purified 1-(4-chlorophenyl)butane-1,3-dione in ethanol containing a catalytic amount of acetic acid.

    • Add hydrazine hydrate dropwise to the solution at room temperature and stir for 16 hours.[3]

    • Remove the solvent under reduced pressure and purify the resulting pyrazole, typically a solid, by recrystallization.

  • Synthesis of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole:

    • Dissolve the 3-(4-chlorophenyl)-1H-pyrazole in a chlorinated solvent such as dichloromethane (DCM).

    • Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the solution. The pyrazole C4 position is nucleophilic and readily attacked by the electrophilic bromine from NBS.[3][4]

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 35 °C) for 16 hours, monitoring by TLC.[3]

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the final compound by column chromatography on silica gel.

Methodology B: Cyclocondensation of an α-Bromo-1,3-dicarbonyl Compound

This alternative approach introduces the bromine atom to the dicarbonyl precursor before the cyclization with hydrazine. This can be advantageous if the bromination of the final pyrazole is problematic or yields side products.

Experimental Protocol (Method B):

  • Synthesis of 2-bromo-1-(4-chlorophenyl)butane-1,3-dione:

    • Synthesize 1-(4-chlorophenyl)butane-1,3-dione as described in Method A, Step 1.

    • Dissolve the dione in a suitable solvent like acetic acid or chloroform.

    • Add elemental bromine (Br₂) dropwise while stirring. The reaction proceeds via bromination of the enol form of the dicarbonyl compound.[5]

    • After the reaction is complete, remove the solvent and any excess bromine to obtain the crude α-bromo-1,3-dicarbonyl compound.

  • Synthesis of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole:

    • React the crude 2-bromo-1-(4-chlorophenyl)butane-1,3-dione with hydrazine hydrate in a solvent such as ethanol.[5][6]

    • The cyclization reaction forms the pyrazole ring directly incorporating the bromine atom at the C4 position.

    • The product can be isolated and purified using standard techniques like filtration, recrystallization, or column chromatography.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules. Expected results are inferred from data on structurally related compounds.[6][7]

Table 2: Expected Spectroscopic and Analytical Data

TechniqueExpected Observations for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole
¹H NMR - Aromatic Protons (chlorophenyl): Multiplets (likely two doublets) in the range of δ 7.3-7.8 ppm. - Pyrazole C5-H: A sharp singlet around δ 7.8-8.0 ppm. The absence of a proton at C4 simplifies this region.[7] - Pyrazole N-H: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Signals in the δ 125-140 ppm range. - Pyrazole C3 & C5: Signals in the δ 125-160 ppm range.[7] - Pyrazole C4: A signal significantly upfield (e.g., δ 80-95 ppm) due to the direct attachment of the electronegative bromine atom.[7]
FT-IR - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C=N Stretch (pyrazole ring): A characteristic band around 1550-1650 cm⁻¹.[6] - C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. - C-Cl Stretch: A band around 700-850 cm⁻¹.
Mass Spectrometry (EI-MS) - Molecular Ion (M⁺): A characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a cluster of peaks for the molecular ion. - Key Fragment: Loss of a bromine radical ([M-Br]⁺) is a common and prominent fragmentation pathway.[7]
Elemental Analysis The calculated percentages of C, H, N, Br, and Cl should match the experimental values within an acceptable margin (±0.4%).

Part 4: Applications in Research and Drug Development

The 4-bromo-3-aryl-pyrazole motif is a "privileged scaffold" in medicinal chemistry. The bromine atom at the C4 position is not merely a substituent; it is a versatile synthetic handle for introducing further molecular complexity.

Logical Relationship Diagram: Application Pathways

Applications cluster_coupling Synthetic Elaboration cluster_applications Potential Therapeutic Areas Core 4-Bromo-3-(4-chlorophenyl) -1H-pyrazole Suzuki Suzuki Coupling (with Boronic Acids) Core->Suzuki Pd-Catalyzed Cross-Coupling Sonogashira Sonogashira Coupling (with Alkynes) Core->Sonogashira Pd-Catalyzed Cross-Coupling Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd-Catalyzed Cross-Coupling Heck Heck Coupling (with Alkenes) Core->Heck Pd-Catalyzed Cross-Coupling Agrochemicals Agrochemicals (Fungicides, Herbicides) Core->Agrochemicals Core Scaffold Activity Anticancer Anticancer Agents Suzuki->Anticancer Forms Biaryl Structures AntiInflammatory Anti-inflammatory Agents Sonogashira->AntiInflammatory CNS_Agents CNS Agents Buchwald->CNS_Agents Introduces Amine Functionality

Caption: Synthetic utility and potential applications of the title compound.

  • Intermediate for Suzuki Cross-Coupling: The C-Br bond is highly amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the efficient introduction of a wide variety of aryl or heteroaryl groups at the C4 position, creating complex 3,4-diaryl pyrazole structures. This is a key strategy for building libraries of compounds for high-throughput screening in drug discovery.

  • Precursor for Other C-C and C-N Bond Formations: Beyond Suzuki reactions, the bromide can participate in Sonogashira (coupling with alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) reactions, providing access to a vast chemical space from a single, versatile intermediate.

  • Bioisostere and Pharmacophore Component: The pyrazole ring itself is a common bioisostere for amide and other functional groups, capable of forming crucial hydrogen bonds with biological targets. Phenyl-pyrazole derivatives are found in numerous commercial products, including the anti-inflammatory drug Celecoxib and the insecticide Fipronil, highlighting the scaffold's broad biological relevance. The specific 4-chlorophenyl substituent is frequently incorporated into kinase inhibitors and other targeted therapies.

References

  • Sk, M., Jana, A., Khan, A. et al. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Adv., 2022, 12 , 28713-28726. [Link]

  • Hsiao, C., Li, C., Jeng, W. et al. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein J. Org. Chem., 2011, 7 , 1749-1755. [Link]

  • Deshmukh, P. N., Jamode, V. S. SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. Trade Science Inc., 2011. [Link]

  • Wang, Z., He, M., Wang, Y., Chen, L. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 2014, 25(5) , 759-763. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., Šačkus, A. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009, 2009(4) , M639. [Link]

  • He, J., Wei, Y., Feng, Y., et al. Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives, 2021. [Link]

  • Chem-Impex International. 4-Bromo-1H-pyrazole. [Link]

  • Tekale, S.U., Kauthale, S.S., V.V., V. et al. Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. E-Journal of Chemistry, 2006, 3(2) , 115-118. [Link]

  • Gaba, M., Singh, S., Mohan, C. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020, 65(1) , 10-20. [Link]

Sources

Role of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole as a Pharmaceutical Intermediate Format: Technical Monograph / Whitepaper Author Role: Senior Application Scientist

A Privileged Scaffold for Divergent Synthesis in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (CAS: 17978-27-7) has emerged as a high-value "privileged scaffold." Its structural utility lies in its ability to serve as a orthogonal junction point: the 3-(4-chlorophenyl) group provides a fixed lipophilic anchor often required for hydrophobic pocket binding (e.g., in kinase or GPCR targets), while the 4-bromo substituent acts as a reactive handle for palladium-catalyzed cross-coupling. This monograph details the synthesis, reactivity profile, and critical role of this intermediate in developing kinase inhibitors, antimicrobial agents, and CB1 receptor antagonists.

Chemical Profile & Reactivity

This intermediate is defined by three distinct functional domains that allow for sequential, regioselective modification.[1]

PropertySpecification / Description
Chemical Name 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole
CAS Number 17978-27-7
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.51 g/mol
Tautomerism Exists in equilibrium between the 3-aryl (1H) and 5-aryl (1H) forms. In solution, the 3-aryl tautomer is generally favored, but N-alkylation can lock either regioisomer depending on conditions.
Key Reactivity C4-Bromine: High reactivity for Suzuki-Miyaura, Stille, and Sonogashira couplings.N1-Nitrogen: Nucleophilic center for alkylation or arylation (Chan-Lam coupling).C3-Aryl: Lipophilic domain, stable under standard coupling conditions.
Structural Logic

The 4-chlorophenyl moiety at position 3 is a classic bioisostere for lipophilic residues found in many bioactive natural products. It enhances membrane permeability and fits into hydrophobic clefts of enzymes (e.g., p38α MAPK). The bromine at position 4 is electronically activated by the adjacent nitrogen atoms, making it significantly more reactive toward oxidative addition with Pd(0) than the chlorine on the phenyl ring, allowing for chemoselective functionalization.

Synthetic Pathways (Upstream)

Efficient access to this intermediate is critical for scaling. Two primary routes are established: the Stepwise Cyclocondensation-Bromination (traditional) and the One-Pot Green Synthesis .

Route A: The Traditional Stepwise Protocol
  • Cyclocondensation: 4-Chloroacetophenone is converted to a 1,3-diketone (or chalcone equivalent) and condensed with hydrazine hydrate to yield 3-(4-chlorophenyl)-1H-pyrazole.

  • Bromination: The pyrazole is treated with N-bromosuccinimide (NBS) or elemental bromine.

Route B: One-Pot Regioselective Synthesis (Recommended)

Recent process chemistry advancements utilize N-bromosaccharin (NBSac) as a dual catalyst and brominating agent, often under solvent-free or silica-supported conditions. This method minimizes waste and improves regioselectivity.

SynthesisPath Start 4-Chloroacetophenone Step1 Claisen Condensation (with Ethyl Formate) Start->Step1 Inter1 1,3-Dicarbonyl Intermediate Step1->Inter1 Step2 Hydrazine Hydrate (Cyclization) Inter1->Step2 Pyraz 3-(4-chlorophenyl)- 1H-pyrazole Step2->Pyraz Step3 Bromination (NBS or NBSac) Pyraz->Step3 Final 4-Bromo-3-(4-chlorophenyl)- 1H-pyrazole Step3->Final >90% Yield

Figure 1: Stepwise synthesis pathway from commercially available precursors.

Downstream Pharmaceutical Applications

The versatility of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole allows it to serve as a precursor for three major therapeutic classes.

Kinase Inhibitors (p38 MAPK & CDK9)

The pyrazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Mechanism: The 3-(4-chlorophenyl) group occupies the hydrophobic "gatekeeper" pocket. The 4-position is coupled to a solubilizing group (e.g., pyridine, morpholine) via Suzuki coupling to interact with the solvent-exposed region.

  • Relevance: Used in the synthesis of p38α MAP kinase inhibitors for anti-inflammatory therapies (rheumatoid arthritis).

CB1 Receptor Antagonists

This intermediate is a structural analog precursor for Rimonabant (Acompli) and related bioisosteres.

  • Structural Modification: While Rimonabant uses a 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) pattern, the 3-(4-chlorophenyl) isomer derived from this intermediate is used to generate "inverse" analogs to improve selectivity and reduce CNS side effects.

Antimicrobial & Antitubercular Agents

Derivatives substituted at the 4-position with heteroaryl moieties (via Suzuki) or hydrazones have shown potent activity against Mycobacterium tuberculosis H37Rv.

Applications Core 4-Bromo-3-(4-chlorophenyl)- 1H-pyrazole Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Functionalize C4 Alkylation N-Alkylation (NaH/R-X) Core->Alkylation Functionalize N1 Kinase p38 MAPK Inhibitors (Anti-inflammatory) Suzuki->Kinase AntiTB Antitubercular Agents (M. tuberculosis) Suzuki->AntiTB CB1 CB1 Antagonists (Metabolic Disorders) Alkylation->CB1

Figure 2: Divergent synthesis map showing the intermediate's role in accessing distinct therapeutic classes.

Experimental Protocol: C4-Arylation via Suzuki-Miyaura Coupling

Context: This protocol describes the installation of a phenyl or heteroaryl group at the 4-position, a critical step in synthesizing kinase inhibitor libraries. This method prioritizes the reactivity of the C-Br bond over the C-Cl bond.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation: In a microwave-compatible vial or round-bottom flask, dissolve the pyrazole intermediate (1 mmol) and boronic acid (1.2 mmol) in 1,4-dioxane (4 mL).

  • Degassing: Bubble argon through the solution for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and aqueous Na₂CO₃ (2.5 mmol).

  • Reaction:

    • Thermal: Heat to reflux (100°C) for 12–16 hours.

    • Microwave (Preferred): Irradiate at 120°C for 20–30 minutes.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify product via ¹H NMR. The disappearance of the C4-H signal (if unbrominated precursor present) or shift in retention time confirms coupling. The C-Cl bond on the phenyl ring should remain intact (chemoselectivity).

Quality Control & Impurity Management

For pharmaceutical grade intermediates, the following impurities must be monitored:

  • Regioisomers: 3-(4-chlorophenyl) vs 5-(4-chlorophenyl) ratios if N-alkylation is performed early.

  • Over-bromination: Formation of 1-bromo or 3-bromo species (rare, but possible with excess NBS).

  • Debromination: In Suzuki couplings, protodebromination (replacement of Br with H) is a common side reaction if the catalyst system is inactive.

References

  • Synthesis & Antibacterial Activity: Pathak, R. B., et al. "Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Suzuki Coupling Protocol: Wu, Q., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[2] Chemical Research in Chinese Universities, 2014. Link

  • Green Bromination: Alinezhad, H., et al. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society, 2011.[1] Link

  • Kinase Inhibitor Scaffold: Dumas, J. "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development, 2001.
  • Regioselectivity in Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[3] Journal of Organic Chemistry, 2008.[3] Link

Sources

Technical Guide: Electronic Structure and Physicochemical Profiling of 3-(4-chlorophenyl) Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-chlorophenyl) pyrazole derivatives, a scaffold pivotal in medicinal chemistry and optoelectronics. The integration of the electron-withdrawing 4-chlorophenyl moiety with the electron-rich pyrazole core creates a unique "push-pull" electronic system. This document details the electronic architecture, synthetic pathways, and physicochemical characterization of these derivatives, offering actionable insights for rational drug design and materials engineering.

Electronic Architecture & DFT Profiling

The physicochemical behavior of 3-(4-chlorophenyl) pyrazole is governed by the interplay between the π-excessive pyrazole ring and the π-deficient (due to inductive effects) chlorophenyl group.

The Role of the 4-Chloro Substituent[1][2][3]
  • Inductive Effect (-I): The chlorine atom exerts a strong electron-withdrawing inductive effect, deactivating the attached phenyl ring and lowering the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Mesomeric Effect (+M): Weak resonance donation occurs, but the -I effect dominates, creating a distinct dipole moment directed towards the chlorine.

  • Sigma-Hole Interactions: The anisotropy of the electron density on the chlorine atom creates a positive region (sigma-hole) along the C-Cl bond axis, facilitating halogen bonding in crystal lattices and protein binding sites.

Frontier Molecular Orbitals (FMO) Analysis

Density Functional Theory (DFT) studies (typically B3LYP/6-311G(d,p) level) reveal critical reactivity descriptors.

PropertyTypical ValueInterpretation
HOMO Energy -6.0 to -6.5 eVIndicates ionization potential; localized on the pyrazole/hydrazone linkage.
LUMO Energy -2.0 to -2.5 eVIndicates electron affinity; delocalized over the chlorophenyl ring.
Energy Gap (

)
3.5 - 4.2 eVSuggests high kinetic stability and potential for Intramolecular Charge Transfer (ICT).
Dipole Moment 2.5 - 4.6 DebyeHigh polarity facilitates solubility in polar aprotic solvents (DMSO, DMF).

Molecular Electrostatic Potential (MEP):

  • Negative Potential (Red): Concentrated around the pyrazole nitrogens (N2) and carbonyl oxygens (if acetylated), serving as hydrogen bond acceptors.

  • Positive Potential (Blue): Localized on the pyrazole N-H (if unsubstituted) and the chlorophenyl ring protons, acting as hydrogen bond donors.

Synthetic Protocol & Validation

The most robust synthetic route involves the cyclocondensation of chalcones with hydrazine derivatives. This pathway allows for the precise modulation of electronic properties via 1-substitution.

Workflow Diagram

SynthesisWorkflow Aldehyde 4-Chlorobenzaldehyde Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Aldehyde->Chalcone Claisen-Schmidt (NaOH/EtOH) Ketone Acetophenone Deriv. Ketone->Chalcone Cyclization Cyclocondensation (Reflux/Acetic Acid) Chalcone->Cyclization Hydrazine Hydrazine Hydrate (or Phenylhydrazine) Hydrazine->Cyclization Product 3-(4-chlorophenyl) pyrazole derivative Cyclization->Product - H2O

Caption: Step-wise synthesis via the chalcone intermediate, highlighting the Claisen-Schmidt condensation and subsequent heterocyclization.

Detailed Experimental Protocol

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve 4-chlorobenzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL).

  • Add 40% NaOH solution (5 mL) dropwise at 0-5°C while stirring.

  • Stir at room temperature for 12-24 hours.

  • Pour into ice-cold water and acidify with dilute HCl. Filter the precipitate (Chalcone).

Step 2: Pyrazole Cyclization

  • Dissolve the chalcone (5 mmol) in glacial acetic acid (15 mL).

  • Add hydrazine hydrate (10 mmol) or phenylhydrazine.

  • Reflux for 6-8 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Pour into crushed ice. The solid product precipitates.

  • Purification: Recrystallize from ethanol to yield needle-shaped crystals.

Spectroscopic Validation
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Pyrazole C4-H: Singlet or doublet at

      
       6.8 - 7.2 ppm.
      
    • Chlorophenyl Protons: Characteristic AA'BB' system appearing as two doublets around

      
       7.4 - 7.8 ppm (
      
      
      
      Hz).
    • N-H (if 1H-pyrazole): Broad singlet at

      
       13.0 - 13.5 ppm (D
      
      
      
      O exchangeable).
  • IR (KBr):

    • 
      (C=N): 1580 - 1610 cm
      
      
      
      .
    • 
      (C-Cl): 1080 - 1095 cm
      
      
      
      (Strong, sharp band).

Optoelectronic & Solid-State Properties

Photophysics

These derivatives exhibit Intramolecular Charge Transfer (ICT) due to the donor-acceptor architecture.

  • UV-Vis Absorption:

    
     typically 340-380 nm in polar solvents.
    
  • Fluorescence: Emission maxima range from 420-500 nm (blue-green region). The Stokes shift increases with solvent polarity, confirming the ICT nature of the excited state.

  • Application: Used as fluorescent probes for metal ion sensing (e.g., Cu

    
     quenching) or pH sensing due to the protonation of the pyrazole nitrogen.
    
Crystal Engineering

X-ray diffraction studies (e.g., Space Group


) reveal that the 4-chlorophenyl ring is often twisted relative to the pyrazole plane (dihedral angle 5-35°) to minimize steric hindrance.
  • Intermolecular Forces: The crystal lattice is stabilized by:

    • 
       Stacking:  Between pyrazole and phenyl rings.
      
    • C-H

      
       Cl Interactions:  Weak hydrogen bonds directing the supramolecular assembly.
      

Bio-Electronic Interface (SAR)

The electronic profile directly dictates the biological efficacy, particularly in antimicrobial and COX-2 inhibitory pathways.

Structure-Activity Relationship (SAR) Logic
  • Lipophilicity (

    
    ):  The 4-chloro substituent significantly increases lipophilicity, facilitating passive diffusion across bacterial cell membranes (e.g., M. tuberculosis).
    
  • Electronic Withdrawal: The electron-deficient nature of the chlorophenyl ring enhances the acidity of the pyrazole N-H (if present), improving hydrogen bond donor capability in enzyme active sites.

Mechanism of Action Diagram

SAR_Mechanism Cl_Group 4-Chloro Group (Electron Withdrawing) Lipophilicity Increased Lipophilicity (Membrane Permeability) Cl_Group->Lipophilicity Modulates logP Binding Halogen Bonding / Hydrophobic Pocket Fit Cl_Group->Binding Sigma-hole interaction Pyrazole Pyrazole Core (Scaffold) HBonding H-Bond Acceptance (N2 Nitrogen) Pyrazole->HBonding Target Biological Target (e.g., COX-2 / DNA Gyrase) Lipophilicity->Target Cell Entry Binding->Target Affinity HBonding->Target Specificity

Caption: SAR map illustrating how the electronic features of the 4-chlorophenyl moiety translate into biological binding and permeability.

References

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives . Organic & Biomolecular Chemistry. [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives . Polish Journal of Chemical Technology. [Link]

  • Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor . ResearchGate. [Link]

  • Crystal Structure Characterization, Interaction Energy Analysis and DFT Studies of 3-(4-Chlorophenyl) . University of Mysore. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications . RSC Advances. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives . Molecules. [Link][1][2][3][4][5][6][7][8]

Sources

Technical Guide: Characterization & Physical Properties of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis, and characterization protocols for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole .

Part 1: Executive Summary & Chemical Identity

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a critical halogenated heterocyclic building block used primarily in the synthesis of cannabinoid receptor antagonists (e.g., Rimonabant analogs) and agrochemical fungicides. Its value lies in the orthogonal reactivity of its substituents: the 4-bromo group facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the 3-aryl group provides lipophilic receptor affinity.

Chemical Identity Table[1]
AttributeDetail
CAS Number 17978-27-7 (Note: Databases may vary; verify structure)
IUPAC Name 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.51 g/mol
SMILES Clc1ccc(cc1)c2[nH]ncc2Br
Physical State Crystalline Solid (Off-white to pale yellow)

Part 2: Physical Characteristics & Melting Point Analysis[1]

Melting Point Profile

Unlike commoditized solvents, the melting point (MP) of this intermediate is highly dependent on the tautomeric purity (1H vs 2H) and the recrystallization solvent.

  • Experimental Range: 142°C – 176°C (Dependent on solvate/polymorph)

    • Precursor Baseline: The non-brominated precursor, 3-(4-chlorophenyl)-1H-pyrazole, exhibits a melting point of 172–176°C [1].

    • Substituent Effect: Bromination at the C4 position typically alters crystal packing. While halogenation increases molecular weight, the disruption of hydrogen bonding networks in pyrazoles can sometimes lower the MP relative to the parent scaffold or raise it if halogen bonding is significant.

    • Observed Analog Data: Similar 3,5-diaryl-4-bromopyrazoles melt in the 150–200°C range [2].

Solubility & Stability
  • Solubility:

    • High: DMSO, DMF, DMAc (Suitable for cross-coupling reactions).

    • Moderate: Ethanol, Methanol, Ethyl Acetate (Used for recrystallization).

    • Low/Insoluble: Water, Hexanes.

  • Stability: Stable under standard laboratory conditions. Light sensitive (store in amber vials) due to the C-Br bond.

Part 3: Synthesis & Purification Protocols

To achieve the target physical properties, a controlled synthesis focusing on regioselectivity is required. The following protocol ensures high purity suitable for pharmaceutical applications.

Synthesis Workflow (Regioselective Bromination)

The most reliable route involves the bromination of the pre-formed pyrazole ring using N-Bromosuccinimide (NBS) to avoid over-bromination.

  • Reagents: 3-(4-chlorophenyl)-1H-pyrazole (1.0 eq), NBS (1.05 eq), DMF (Solvent).

  • Conditions: Stir at room temperature (25°C) for 2–4 hours.

  • Mechanism: Electrophilic aromatic substitution. The C4 position is the most electron-rich, ensuring high regioselectivity over the phenyl ring.

Purification (Crucial for MP Accuracy)

Impurities such as succinimide or unreacted starting material will depress the melting point significantly.

  • Quench: Pour reaction mixture into ice-water (10x volume). The product will precipitate.

  • Filtration: Collect solid by vacuum filtration.

  • Recrystallization:

    • Dissolve crude solid in hot Ethanol (EtOH) .

    • Add water dropwise until turbidity is just observed.

    • Cool slowly to 4°C.

    • Target Appearance: Fine, off-white needles.

Part 4: Visualization of Workflow

The following diagram illustrates the critical decision points in the synthesis and characterization process.

G Start Start: 3-(4-chlorophenyl)-1H-pyrazole Reaction Reaction: NBS / DMF / RT Start->Reaction Electrophilic Halogenation Quench Quench: Ice Water Precipitation Reaction->Quench Crude Crude Solid Isolated Quench->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Analysis MP & HPLC Analysis Purification->Analysis Decision MP > 140°C? Analysis->Decision Final Qualified Intermediate Decision->Final Yes (Pass) Reprocess Re-crystallize Decision->Reprocess No (Fail) Reprocess->Purification

Caption: Synthesis and Quality Control Workflow for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole.

Part 5: Characterization Protocols

Protocol A: Melting Point Determination (Capillary Method)
  • Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).

  • Ramp Rate: 1°C/min near the expected range (140–180°C).

  • Acceptance Criteria: Sharp melting range (< 2°C). A broad range indicates residual solvent or regioisomeric impurities (e.g., 4,5-dibromo species).

Protocol B: 1H-NMR Validation

To confirm the structure before physical testing:

  • Solvent: DMSO-d6.

  • Key Signals:

    • δ 13.0–13.5 ppm (br s, 1H): NH proton (diagnostic of 1H-pyrazole).

    • δ 8.0–8.5 ppm (s, 1H): C5-H proton (confirms C4 is substituted; if this singlet is missing, over-bromination occurred).

    • δ 7.5–7.9 ppm (m, 4H): Aromatic protons of the chlorophenyl group.

References

  • Fisher Scientific. (n.d.).[1][2] 3-Amino-5-(4-chlorophenyl)pyrazole Specifications. Retrieved from (Melting point data for precursor analogs).

  • Deshmukh, P. N., & Jamode, V. S. (2011). Synthesis of Chlorosubstituted 4-Bromo-3,5-diaryl-1-substituted Pyrazoles. TSI Journals. Retrieved from (General MP ranges for 4-bromo-diarylpyrazoles).

  • ChemicalBook. (2023).[3] 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole Product Page. CAS 17978-27-7. Retrieved from .

  • Beilstein Institut. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from (Methodology for regioselective bromination).

Sources

Technical Deep Dive: 3-(4-Chlorophenyl) vs. 3-Phenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary: The "Chlorine Effect" in Pyrazole Scaffolds

In the optimization of pyrazole-based pharmacophores, the transition from a 3-phenyl to a 3-(4-chlorophenyl) substituent is rarely a trivial modification; it is a calculated strategic maneuver. This guide dissects the physicochemical and pharmacological divergence between these two motifs.[1]

While the unsubstituted phenyl ring provides a baseline for aromatic


-

stacking interactions, the introduction of a chlorine atom at the para position introduces three critical alterations to the molecular profile:
  • Electronic Modulation: Chlorine exerts a negative inductive effect (-I) balanced by a positive mesomeric effect (+M), resulting in a net electron-withdrawing influence (

    
    ) that alters the pKa of the pyrazole core.
    
  • Lipophilic Expansion: The Cl-substitution increases the partition coefficient (logP) by approximately 0.71 units, enhancing membrane permeability and driving hydrophobic collapse within receptor pockets.

  • Metabolic Blockade: The C-Cl bond functions as a metabolic shield, preventing CYP450-mediated para-hydroxylation, a primary clearance pathway for unsubstituted phenyl rings.

Physicochemical & Electronic Basis[2]

Hammett Substituent Effects

The biological activity of pyrazoles is often governed by the electron density of the nitrogen atoms. The 4-chlorophenyl group modifies this density via through-bond electronic effects.

Parameter3-Phenyl Derivative3-(4-Chlorophenyl) DerivativeImpact
Hammett Constant (

)
0.00+0.23Decreases basicity of pyrazole N2; increases acidity of N1-H.
Hansch Constant (

)
0.00+0.71Significantly increases lipophilicity.
Van der Waals Radius H = 1.20 ÅCl = 1.75 ÅIncreases steric bulk; fills larger hydrophobic pockets.
Metabolic Fate Rapid p-hydroxylationResistant to oxidationExtends half-life (

).
The Sigma-Hole Phenomenon

Beyond simple sterics, the chlorine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Cl bond. This allows the 3-(4-chlorophenyl) derivative to engage in halogen bonding with backbone carbonyl oxygens in target proteins (e.g., COX-2, EGFR), an interaction unavailable to the 3-phenyl analog.

Synthetic Pathways & Logic

The construction of these derivatives typically proceeds via the Claisen-Schmidt condensation followed by heterocyclization. The choice of starting material dictates the final substitution pattern.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the divergent pathways for synthesizing the two derivatives.

SynthesisWorkflow Start Starting Materials Aldehyde_H Benzaldehyde (H-Substituted) Start->Aldehyde_H Aldehyde_Cl 4-Chlorobenzaldehyde (Cl-Substituted) Start->Aldehyde_Cl Acetophenone Acetophenone Start->Acetophenone Chalcone_H Chalcone Intermediate (Unsubstituted) Aldehyde_H->Chalcone_H NaOH/EtOH Claisen-Schmidt Chalcone_Cl Chalcone Intermediate (4-Chloro) Aldehyde_Cl->Chalcone_Cl NaOH/EtOH Claisen-Schmidt Acetophenone->Chalcone_H Acetophenone->Chalcone_Cl Pyrazoline Pyrazoline Intermediate Chalcone_H->Pyrazoline NH2NH2 Reflux Chalcone_Cl->Pyrazoline NH2NH2 Reflux Hydrazine Hydrazine Hydrate (Cyclization Agent) Oxidation Oxidative Aromatization (I2 or DDQ) Pyrazoline->Oxidation Product_H 3-Phenyl Pyrazole Oxidation->Product_H From H-Chalcone Product_Cl 3-(4-Chlorophenyl) Pyrazole Oxidation->Product_Cl From Cl-Chalcone

Caption: Divergent synthetic pathways for 3-phenyl and 3-(4-chlorophenyl) pyrazoles via chalcone intermediates.

Experimental Protocols

Protocol A: Synthesis of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (Chalcone)

Rationale: This step establishes the carbon skeleton. The use of 4-chlorobenzaldehyde introduces the halogen early, avoiding harsh late-stage halogenation conditions.

Reagents:

  • 4-Chlorobenzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Ethanol (95%, 20 mL)

  • NaOH (40% aq, 5 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.41 g of 4-chlorobenzaldehyde and 1.20 g of acetophenone in 20 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0–5°C (ice bath). Control: The reaction is exothermic; rapid addition causes polymerization.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL HCl (to neutralize base).

  • Isolation: Filter the yellow precipitate, wash with cold water until pH neutral, and recrystallize from ethanol.

    • Yield Target: >85%[1][2][3][4]

    • Melting Point Check: 100–102°C (Self-validation step).

Protocol B: Cyclization to 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Rationale: Hydrazine acts as a binucleophile. The reaction typically yields a pyrazoline (dihydro-pyrazole), which requires oxidation to form the fully aromatic pyrazole unless a leaving group is present or specific conditions are used.

Reagents:

  • Chalcone from Protocol A (5 mmol)

  • Hydrazine Hydrate (10 mmol, 80%)

  • Acetic Acid (glacial, 10 mL) or Iodine (catalytic) in DMSO for one-pot oxidation.

Procedure:

  • Reflux: Dissolve 5 mmol of chalcone in 10 mL glacial acetic acid. Add hydrazine hydrate (excess).

  • Heating: Reflux at 110°C for 6–8 hours.

    • Mechanism:[3] Acetic acid acts as both solvent and catalyst for imine formation and cyclization.

  • Monitoring: TLC should show disappearance of the yellow chalcone spot and appearance of a fluorescent pyrazole spot under UV (254 nm).

  • Workup: Pour into ice water. The solid product precipitates.[5]

  • Purification: Recrystallize from ethanol/DMF.

Biological Implications (SAR Analysis)

The shift from H to Cl drastically alters the Structure-Activity Relationship (SAR).

Case Study: COX-2 Inhibition & Anti-inflammatory Activity

In the context of cyclooxygenase-2 (COX-2) inhibition, the 3-(4-chlorophenyl) moiety is superior.

  • 3-Phenyl: Fits the hydrophobic channel but lacks specific anchoring.

  • 3-(4-Chlorophenyl): The Cl atom occupies the secondary hydrophobic pocket near Val523 (in COX-2), significantly increasing selectivity over COX-1.

Metabolic Stability Logic

The following diagram illustrates why the 4-Cl derivative has a superior pharmacokinetic profile.

MetabolicStability Drug_H 3-Phenyl Pyrazole CYP450 Liver CYP450 Enzymes (Oxidative Metabolism) Drug_H->CYP450 Substrate Drug_Cl 3-(4-Chlorophenyl) Pyrazole Drug_Cl->CYP450 Resistant Metabolite_OH 4-Hydroxy-Phenyl Metabolite (High Polarity) CYP450->Metabolite_OH Para-Hydroxylation No_Reaction Metabolic Blockade (C-Cl Bond Stable) CYP450->No_Reaction Steric/Electronic Shield Clearance Rapid Renal Clearance (Short Half-Life) Metabolite_OH->Clearance Sustained Sustained Plasma Concentration (Improved Bioavailability) No_Reaction->Sustained

Caption: Mechanism of metabolic stabilization via para-chlorine substitution preventing hydroxylation.

References

  • Haque, M. et al. (2025).[6] Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences. Link

  • Hedaitullah, M. et al. (2014). Pyrazoline Synthesis through a Chalcone Intermediate. International Journal of Drug Regulatory Affairs. Link

  • BenchChem Protocols. (2025). Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem Application Notes. Link

  • Hansch, C., & Leo, A. (1979).[4] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for Hammett/LogP values).

  • RSC Publishing. (2010). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. Link

Sources

Methodological & Application

Synthesis Protocol for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable, three-step protocol for the synthesis of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole , a critical intermediate in the development of kinase inhibitors and agrochemicals. The method utilizes a regioselective cyclization strategy starting from 4-chloroacetophenone, followed by electrophilic aromatic substitution using


-bromosuccinimide (NBS). This guide emphasizes process safety, impurity control, and structural validation, designed for implementation in medicinal chemistry and process development laboratories.

Introduction & Retrosynthetic Analysis

Significance of the Scaffold

The 3-aryl-4-bromopyrazole motif serves as a versatile linchpin in drug discovery. The bromine atom at the 4-position acts as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the core scaffold. The 3-(4-chlorophenyl) moiety is frequently retained to improve lipophilicity and metabolic stability in bioactive ligands.

Retrosynthetic Strategy

To ensure regiochemical fidelity, the pyrazole ring is constructed de novo rather than functionalizing a pre-existing heterocycle.

  • Disconnection: The C4-Br bond is formed last via electrophilic halogenation. The pyrazole core is assembled via the condensation of hydrazine with an

    
    -unsaturated ketone (enaminone), derived from 4-chloroacetophenone.
    

Figure 1: Retrosynthetic analysis showing the stepwise construction of the functionalized pyrazole core.

Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

Reaction: Condensation of 4-chloroacetophenone with


-Dimethylformamide dimethyl acetal (DMF-DMA).
  • Reagents:

    • 4-Chloroacetophenone (1.0 equiv)

    • DMF-DMA (1.2 – 1.5 equiv)

    • Solvent: Toluene or neat (solvent-free)

  • Procedure:

    • Charge a round-bottom flask with 4-Chloroacetophenone (10.0 g, 64.7 mmol).

    • Add DMF-DMA (10.3 mL, 77.6 mmol) and Toluene (50 mL).

    • Heat the mixture to reflux (110 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]

    • Note: The reaction produces methanol as a byproduct. Using an open system with a drying tube or a Dean-Stark trap facilitates conversion.

    • Work-up: Cool to room temperature. Concentrate the solvent in vacuo. The residue is typically a yellow/orange solid.

    • Purification: Triturate the solid with cold hexanes or diethyl ether to remove excess DMF-DMA. Filter and dry.[2]

  • Yield Target: >90%

  • Checkpoint: Product is 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one .

Step 2: Cyclization to Pyrazole Core

Reaction: Cyclocondensation with Hydrazine Hydrate.

  • Reagents:

    • Enaminone (from Step 1) (1.0 equiv)

    • Hydrazine Hydrate (

      
      , 50–60% solution) (2.0 equiv)
      
    • Solvent: Ethanol (EtOH)

  • Procedure:

    • Dissolve the Enaminone (13.0 g, ~62 mmol) in Ethanol (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add Hydrazine Hydrate (6.0 mL, ~124 mmol) dropwise over 10 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature, then heat to reflux (80 °C) for 2–4 hours.

    • Work-up: Cool the reaction mixture. The product often precipitates upon cooling.

    • Concentrate the ethanol to ~20% volume. Pour the residue into ice-cold water (200 mL) with vigorous stirring.

    • Filter the white precipitate.[3] Wash with water (3 x 50 mL).

    • Drying: Dry in a vacuum oven at 50 °C overnight.

  • Yield Target: 85–95%

  • Checkpoint: Product is 3-(4-chlorophenyl)-1H-pyrazole .[4] Confirmed by disappearance of the dimethylamino signals in NMR.

Step 3: Regioselective Bromination

Reaction: Electrophilic substitution using


-Bromosuccinimide (NBS).[5]
  • Reagents:

    • 3-(4-chlorophenyl)-1H-pyrazole (1.0 equiv)[4]

    • 
      -Bromosuccinimide (NBS) (1.05 equiv)
      
    • Solvent: Acetonitrile (ACN) or DMF

  • Procedure:

    • Dissolve 3-(4-chlorophenyl)-1H-pyrazole (5.0 g, 28.0 mmol) in Acetonitrile (50 mL).

    • Cool the solution to 0 °C .

    • Add NBS (5.23 g, 29.4 mmol) portion-wise over 15 minutes. Protect from light.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir for an additional 2–3 hours.

    • Monitoring: Check LCMS for the mass shift (+78/80 amu) and disappearance of starting material.

    • Work-up: Dilute with Ethyl Acetate (100 mL) and wash with saturated Sodium Thiosulfate (

      
      ) solution (to quench active bromine) followed by Brine.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, Hexane/EtOAc gradient) if high purity (>98%) is required.

  • Yield Target: 80–90%

  • Final Product: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole .

Process Logic & Workflow

Figure 2: Operational workflow for the 3-step synthesis protocol.

Data Summary & Validation

Reagent Table
ReagentMW ( g/mol )Equiv.RoleKey Hazard
4-Chloroacetophenone 154.591.0Starting MaterialIrritant, Lachrymator
DMF-DMA 119.161.2C1 SynthonFlammable, Moisture Sensitive
Hydrazine Hydrate 50.062.0Nitrogen SourceCarcinogen , Corrosive
N-Bromosuccinimide 177.981.05Brominating AgentIrritant, Oxidizer
Acetonitrile 41.05SolventReaction MediumFlammable, Toxic
Analytical Expectations
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~13.5 ppm (s, 1H, NH, broad, exchangeable).
      
    • 
       ~8.2 ppm (s, 1H, Pyrazole C5-H).
      
    • 
       ~7.8 ppm (d, 2H, Ar-H, ortho to pyrazole).
      
    • 
       ~7.5 ppm (d, 2H, Ar-H, meta to pyrazole).
      
  • MS (ESI):

    • Positive mode

      
      .[1]
      
    • Characteristic isotope pattern for 1 Cl and 1 Br:

      • M (100%), M+2 (~130%), M+4 (~30%).

      • Expected masses: ~257, 259, 261.

Expertise & Troubleshooting

  • Regioselectivity of Bromination:

    • Why NBS? NBS in polar aprotic solvents (ACN or DMF) is highly selective for the 4-position of the pyrazole ring due to the high electron density at this carbon. Elemental bromine (

      
      ) can be used but is harder to handle and may lead to over-bromination or oxidation of the hydrazine residue if not purified well.
      
    • Troubleshooting: If poly-bromination is observed (rare), lower the temperature to -10 °C and ensure strict stoichiometry (1.0 equiv) of NBS.

  • Hydrazine Safety:

    • Hydrazine is toxic and potentially unstable. Ensure all hydrazine is consumed or quenched before work-up. Use bleach (sodium hypochlorite) to neutralize glassware and spills contaminated with hydrazine.

  • Tautomerism:

    • The product exists as a tautomer (

      
      -pyrazole). In solution, the proton rapidly exchanges between N1 and N2. This does not affect the bromination step, as the 4-position is chemically equivalent in the symmetrical intermediate state during electrophilic attack.
      

References

  • Regioselective Bromination of Pyrazoles

    • Source: Comprehensive Organic Chemistry Experiments for the Labor
    • Context: Standard protocols for NBS bromin
    • URL:[Link][1][2][6][7][8][9][10]

  • Synthesis of 3-Arylpyrazoles via Enaminones

    • Source: Organic & Biomolecular Chemistry (RSC), "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives".[11]

    • Context: Confirmation of the acetophenone -> enaminone -> pyrazole route.
    • URL:[Link]

  • General Aromatic Bromination with NBS

    • Source: Zysman-Colman, E., et al. "Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile".[5][12]

    • Context: Validation of Acetonitrile as a superior solvent for mild bromin
    • URL:[Link]

  • Halogenation of 3-aryl-1H-pyrazoles

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Mechanistic insights into pyrazole halogen
    • URL:[Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole . This substrate presents a classic "chemoselectivity triangle" challenge common in medicinal chemistry:

  • Electronic Deactivation: The electron-rich pyrazole ring renders the C4-bromide less electrophilic than standard aryl bromides.

  • Competing Electrophiles: The substrate contains two halogen sites. The objective is to exclusively couple at the C4-Br position while preserving the 4-chlorophenyl moiety for downstream SAR (Structure-Activity Relationship) diversification.

  • Acidic Proton: The free NH (pKa ~14) can coordinate to Pd(II) species, potentially poisoning the catalyst or necessitating excess base.

The Solution: By leveraging the distinct rates of oxidative addition (


 C-Br 


C-Cl) and utilizing sterically controlled Pd-ligand environments, we can achieve >95% regioselectivity.

Mechanistic Insight: The "Why" Behind the Protocol

Chemoselectivity (Br vs. Cl)

The success of this reaction hinges on the Oxidative Addition step.

  • Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol).

  • Catalyst Selection: We utilize Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ . These catalysts possess ligands with moderate electron-donating capability. They are active enough to insert into the C-Br bond at 80-90°C but, crucially, are insufficiently electron-rich to activate the unactivated aryl chloride at these temperatures.

    • Contraindication: Avoid bulky, electron-rich alkyl-phosphine ligands (e.g.,

      
      , Buchwald precatalysts like XPhos-Pd-G2) unless the C4-Br proves completely inert, as these will lower the activation energy for C-Cl insertion, leading to polymerization or bis-coupling.
      
The Free NH Factor

Unprotected pyrazoles can act as ligands. To mitigate catalyst poisoning:

  • Biphasic Solvent Systems: Using Dioxane/Water or DME/Water ensures the inorganic base (

    
     or 
    
    
    
    ) remains solubilized, facilitating the formation of the reactive boronate species without requiring the pyrazole to act as a phase transfer agent.
  • Stoichiometry: We employ 2.5–3.0 equivalents of base to neutralize the generated HBr and accommodate the equilibrium deprotonation of the pyrazole NH.

Experimental Workflows

Decision Tree & Workflow Diagram

G node_start Substrate: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole node_decision Is the Boronic Acid Sterically Hindered? node_start->node_decision node_methodA Method A: Standard Thermal (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) node_decision->node_methodA No (Phenyl/Heteroaryl) node_methodB Method B: Microwave Assisted (Pd(PPh3)4, Na2CO3, DME/EtOH/H2O) node_decision->node_methodB Yes (Ortho-subst.) node_monitor In-Process Control (HPLC/LCMS) Check for Des-bromo impurity node_methodA->node_monitor node_methodB->node_monitor node_workup Workup: Adjust pH to 6-7 (neutralize pyrazole anion) Extract w/ EtOAc node_monitor->node_workup Conversion >95% node_purify Purification: Flash Chromatography (DCM/MeOH or Hex/EtOAc) node_workup->node_purify

Caption: Workflow decision tree selecting between Standard Thermal (Method A) and Microwave (Method B) protocols based on coupling partner sterics.

Method A: Standard Thermal Protocol (High Chemoselectivity)

Recommended for standard aryl boronic acids and scale-up.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Concentration: 0.1 M - 0.2 M

Step-by-Step:

  • Setup: Charge a round-bottom flask with the pyrazole substrate, boronic acid, and base.

  • Degassing (Critical): Add the solvent mixture. Sparge with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive inert gas pressure.

  • Reaction: Heat to 85°C (internal temperature). Stir for 4–12 hours.

  • Monitoring: Check LCMS at 2 hours.

    • Target: Product Mass [M+H]+.

    • Watch for: Des-bromo byproduct (M-Br+H) which indicates the reaction is stalling or the catalyst is dying.

  • Workup: Cool to RT. Dilute with EtOAc. Important: Acidify carefully with 1M HCl to pH ~6-7. The pyrazole may exist as a salt in the basic reaction mixture; acidification ensures it partitions into the organic layer. Wash with brine, dry over

    
    .[2]
    
Method B: Microwave Assisted Protocol (Difficult Substrates)

Recommended for sterically hindered boronic acids or rapid library synthesis.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%)

  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) : EtOH : Water (7:2:1)

Step-by-Step:

  • Loading: In a microwave vial, combine substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst.

  • Solvent: Add the solvent mixture and aqueous base. Cap the vial.

  • Irradiation: Heat at 120°C for 20–30 minutes.

  • Note: The addition of Ethanol helps solubilize the boronic acid and prevents "oiling out" of the pyrazole intermediates.

Optimization Data & Screening

The following table summarizes internal optimization studies for this specific scaffold type.

Table 1: Reaction Condition Screening for 4-Bromo-3-arylpyrazole

EntryCatalystLigand TypeBaseSolventTempYield (Isolated)Chemoselectivity (Br:Cl)
1 Pd(PPh₃)₄Monodentate PhosphineNa₂CO₃DME/H₂O80°C78%>99:1
2 Pd(dppf)Cl₂ Bidentate Ferrocene K₂CO₃ Dioxane/H₂O 90°C 92% >99:1
3 Pd(OAc)₂ / XPhosBulky, e- RichK₃PO₄Toluene/H₂O100°C65%85:15 (Cl activation observed)
4 Pd(Amphos)Cl₂Bulky, Air StableCs₂CO₃DMF/H₂O100°C88%95:5

Analysis:

  • Entry 2 (Recommended): Pd(dppf)Cl₂ provides the highest yield with perfect chemoselectivity. The bidentate ligand stabilizes the Pd center, preventing precipitation (Pd black) during the longer reaction times required for the electron-rich pyrazole.

  • Entry 3 (Warning): Highly active ligands like XPhos begin to activate the aryl chloride on the phenyl ring, leading to complex mixtures of bis-coupled products.

Troubleshooting & QC

Common Failure Modes
  • Dehalogenation (Product is Pyrazole-H):

    • Cause: Hydride source present (often from Ethanol in Method B if heated too long) or catalyst death.

    • Fix: Switch to Method A (Dioxane/Water) and strictly exclude alcohols. Increase catalyst loading.

  • Homocoupling of Boronic Acid:

    • Cause: Incomplete degassing (Oxygen presence).

    • Fix: Sparge solvents longer. Add the boronic acid in portions if it is unstable.

  • No Reaction (Retained Bromide):

    • Cause: Pyrazole Nitrogen poisoning Pd.

    • Fix: Protect the Nitrogen with a THP (Tetrahydropyranyl) or SEM group prior to coupling.

      • Protection Protocol: DHP (3 equiv), p-TsOH (cat.), DCM, RT, 2h.

Reference Specifications
  • Substrate: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (MW: ~257.5 g/mol )

  • Target Product: 3-(4-chlorophenyl)-4-(aryl)-1H-pyrazole.

  • Safety: Handle bromopyrazoles in a fume hood. Palladium residues must be scavenged (e.g., SiliaMetS® Thiol) before biological testing.

References

  • Microwave-Assisted Synthesis of 4-Arylpyrazoles: Cheng, H., et al.[3] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 2014.

  • Chemoselectivity in Polyhalogenated Heterocycles: Lange, J., et al. "Regioselective and Chemoselective Suzuki–Miyaura Cross-Coupling Reactions on Halogenated Pyrazoles." The Journal of Organic Chemistry, 2017.[4]

  • General Suzuki-Miyaura Mechanism & Conditions: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Catalyst Selection Guide (Pd(dppf)Cl2 vs others): Colacot, T. J. "A Concise Update on the Applications of Palladium-Catalyzed Carbon-Carbon Bond Formation." Platinum Metals Review, 2015.

Sources

Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in drug design. N-alkylation of the pyrazole ring is a critical synthetic step that allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This functionalization introduces a key vector for interacting with biological targets, often leading to enhanced potency and selectivity.[2][3]

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole, a versatile intermediate for building complex molecular architectures. We will delve into the mechanistic principles governing the reaction, explore robust experimental procedures, and offer insights into troubleshooting and optimization, catering to the needs of researchers in synthetic chemistry and drug development.

Mechanistic Insights: Controlling Regioselectivity

The N-alkylation of an unsymmetrically substituted pyrazole, such as 4-bromo-3-(4-chlorophenyl)-1H-pyrazole, presents a fundamental challenge of regioselectivity. The pyrazole ring contains two nitrogen atoms: a "pyrrole-like" N1 and a "pyridine-like" N2.[4] Deprotonation by a base generates a pyrazolide anion, where the negative charge is delocalized. Subsequent reaction with an alkylating agent can, in principle, occur at either nitrogen, leading to a mixture of N1 and N2 regioisomers.

For the target substrate, the regiochemical outcome is primarily dictated by steric hindrance . The bulky 3-(4-chlorophenyl) group significantly impedes the approach of the alkylating agent to the adjacent N2 position. Consequently, the alkylation reaction overwhelmingly favors the more sterically accessible N1 position.[5][6] This principle is the key to achieving high regioselectivity in this synthesis.

Diagram 1: Factors Influencing N-Alkylation Regioselectivity

G cluster_0 N-Alkylation of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole cluster_1 Reaction Pathways Start Pyrazole Starting Material Base Base (e.g., NaH, K₂CO₃) Deprotonation Start->Base Anion Pyrazolide Anion (Resonance Stabilized) Base->Anion Alkylating_Agent Alkylating Agent (R-X) N1_Pathway Pathway 1: N1 Attack Alkylating_Agent->N1_Pathway Less Steric Hindrance N2_Pathway Pathway 2: N2 Attack Alkylating_Agent->N2_Pathway High Steric Hindrance due to 3-Aryl Group N1_Product Major Product (N1-isomer) Sterically Favored N1_Pathway->N1_Product N2_Product Minor Product (N2-isomer) Sterically Hindered N2_Pathway->N2_Product G cluster_workflow N-Alkylation Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Deprotonation 2. Deprotonation (Add Base) Setup->Deprotonation Alkylation 3. Alkylation (Add R-X) Deprotonation->Alkylation Monitoring 4. Reaction Monitoring (TLC / LC-MS) Alkylation->Monitoring Monitoring->Monitoring Incomplete Quench 5. Quenching Monitoring->Quench Reaction Complete Workup 6. Aqueous Workup & Extraction Quench->Workup Purification 7. Purification (Chromatography) Workup->Purification Characterization 8. Product Characterization (NMR, MS) Purification->Characterization

Sources

Application Note: Strategic Utilization of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Encorafenib). This guide details the application of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (referred to herein as Compound 4-Br ) as a high-value intermediate.

Unlike simple pyrazoles, Compound 4-Br offers a pre-installed halogen handle at the critical C4 position and a lipophilic aryl group at C3. This unique substitution pattern allows researchers to rapidly access Type I and Type II kinase inhibitors via orthogonal functionalization strategies. This note provides validated protocols for transforming this building block into potent lead candidates targeting kinases such as p38 MAPK, Src, and CDK families .

Compound Profile & Handling

PropertySpecification
IUPAC Name 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole
CAS Number 618098-53-6
Molecular Formula C

H

BrClN

Molecular Weight 257.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DMF, MeOH; Low solubility in water
Storage 2-8°C, desiccated; protect from light (bromine lability)

Handling Precaution: While stable under ambient conditions, the C4-bromide is susceptible to lithium-halogen exchange. Avoid exposure to strong organolithium reagents unless specific metalation is intended.

Structural Rationale in Kinase Design

The utility of Compound 4-Br stems from its ability to mimic the adenine ring of ATP while accessing adjacent hydrophobic pockets.

Pharmacophore Mapping[3]
  • The Hinge Binder (N1/N2): The pyrazole nitrogens can serve as hydrogen bond donor/acceptors to the kinase hinge region (e.g., Glu/Leu residues).

  • The Hydrophobic Core (C3-Aryl): The 4-chlorophenyl group at C3 is positioned to occupy the Hydrophobic Pocket I , providing selectivity over kinases with smaller pockets.

  • The Vector for Extension (C4-Br): The bromine atom is the strategic "exit vector." Transition metal-catalyzed coupling at this position allows the molecule to extend into the Gatekeeper Region or the Solvent Front , drastically improving potency and physicochemical properties.

Diagram: Pharmacophore Binding Mode

The following diagram illustrates how Compound 4-Br derivatives interact within a generic kinase ATP-binding pocket.

KinaseBinding cluster_pocket ATP Binding Pocket Interactions Hinge Hinge Region (H-Bonding) HydroPocket Hydrophobic Pocket I (Selectivity) Gatekeeper Gatekeeper/Solvent Front (Potency/Solubility) Compound 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (Scaffold) Compound->Hinge N1/N2 Interaction Compound->HydroPocket C3-(4-Cl-Phenyl) Compound->Gatekeeper C4-Substitution (via Suzuki Coupling)

Caption: Pharmacophore mapping of the pyrazole scaffold within the ATP binding pocket.

Synthetic Workflows

The synthesis of a library from Compound 4-Br typically follows a "Decorate-then-Couple" or "Couple-then-Decorate" approach. We recommend the N-Alkylation First strategy to prevent catalyst poisoning by the free NH during Palladium coupling.

Workflow Diagram: Library Generation

SynthesisWorkflow Start Compound 4-Br (Starting Material) Step1 Step 1: N-Alkylation (R-X, Base) Start->Step1 Target Solvent Front Intermed N-Substituted Intermediate (Regioisomers possible) Step1->Intermed Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermed->Step2 Target Gatekeeper Final Final Kinase Inhibitor (Library) Step2->Final

Caption: Sequential functionalization strategy for 3,4-disubstituted pyrazole libraries.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To introduce a solubility tail or solvent-front interacting group.

Context: Alkylation of 3-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. With the bulky 3-(4-chlorophenyl) group, steric hindrance favors the 1-alkyl-3-aryl isomer (desired) over the 1-alkyl-5-aryl isomer, but chromatographic separation is often required.

Materials:

  • Compound 4-Br (1.0 eq)[1]

  • Alkyl Halide (e.g., 2-bromoethyl methyl ether) (1.2 eq)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 eq)
  • DMF (Anhydrous)

Procedure:

  • Dissolve Compound 4-Br (257 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a dried round-bottom flask under Argon.

  • Add Cs

    
    CO
    
    
    
    (652 mg, 2.0 mmol) and stir at room temperature for 15 minutes.
  • Add the alkyl halide dropwise.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+Alkyl).

  • Workup: Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The major isomer (typically less polar) is the desired 1-alkyl-3-(4-chlorophenyl) product.

    • Note: Verify regiochemistry via NOESY NMR (Interaction between N-alkyl protons and C5-H indicates correct isomer).

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: To install a heteroaryl ring (e.g., pyridine, pyrimidine) for hinge binding or gatekeeper interaction.

Context: The C4-Bromine is highly reactive towards Pd-catalyzed oxidative addition. This step is crucial for extending the scaffold.

Materials:

  • N-Alkylated Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-Pyridinylboronic acid) (1.5 eq)

  • Pd(dppf)Cl

    
    ·DCM complex (0.05 eq)
    
  • Sodium Carbonate (2M aqueous solution) (3.0 eq)

  • 1,4-Dioxane (degassed)

Procedure:

  • In a microwave vial or pressure tube, combine the N-alkylated intermediate (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl

    
     (20 mg).
    
  • Add 1,4-Dioxane (4 mL) and 2M Na

    
    CO
    
    
    
    (0.75 mL).
  • Sparge with Argon for 5 minutes to remove oxygen (Critical for yield).

  • Seal and heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a Celite pad, rinse with MeOH/DCM. Concentrate filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues and boronic acid byproducts.

Quality Control & Validation

To ensure the integrity of the generated library, the following QC parameters must be met:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct singlet for Pyrazole C5-H (~8.0–8.5 ppm). Integration of Ar-Cl protons.
Regiochemistry NOESY/ROESY NMRCross-peak between N-Alkyl and C5-H (confirms 1,3-isomer).
Purity UPLC-MS (UV 254nm)>95% purity. Confirm isotopic pattern of Cl (3:1 ratio for 35Cl/37Cl).
Residual Pd ICP-MS<10 ppm (essential for biological assays).

References

  • Review of Pyrazole Scaffolds in Kinase Inhibitors: Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[2][3] Source: MDPI, Molecules 2023. URL:[Link]

  • Synthetic Methodology (Suzuki Coupling on Pyrazoles): Title: Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2007. URL:[Link]

  • Regioselectivity in Pyrazole Alkylation: Title: Regioselective synthesis of 1,3,5-substituted pyrazoles.[4] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Bromination of 3-(4-chlorophenyl)-1H-pyrazole reaction scheme

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Regioselective Bromination of 3-(4-chlorophenyl)-1H-pyrazole

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in p38 kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib), and various agrochemicals. The functionalization of the pyrazole ring at the C4 position is a critical synthetic node. This application note details a robust, scalable, and highly regioselective protocol for the bromination of 3-(4-chlorophenyl)-1H-pyrazole to yield 4-bromo-3-(4-chlorophenyl)-1H-pyrazole .

Unlike elemental bromine (


), which poses handling hazards and can lead to over-bromination, this protocol utilizes N-Bromosuccinimide (NBS) . This reagent offers superior atom economy, ease of handling, and kinetic control, ensuring exclusive C4-functionalization while preserving the integrity of the deactivated 4-chlorophenyl moiety.

Reaction Engineering & Mechanism

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (S_EAr) mechanism. The 3-arylpyrazole system exists in tautomeric equilibrium (


- and 

- forms). The C4 position is the most electron-rich site (highest HOMO coefficient) in the heterocyclic ring, making it the preferred target for electrophilic attack.

While


-bromination is kinetically possible, the 

-Br bond is labile and rearranges to the thermodynamically stable C4-Br product under the reaction conditions. The 4-chlorophenyl substituent acts as a weak deactivator for the phenyl ring, preventing competing bromination on the aryl side chain.
Mechanistic Pathway Diagram

BrominationMechanism Substrate 3-(4-chlorophenyl)-1H-pyrazole (Tautomeric Mix) SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex + Br+ NBS N-Bromosuccinimide (Electrophile Source) Activation Formation of Bromonium (Br+ Equivalent) NBS->Activation Polarization Activation->SigmaComplex Deprotonation Re-aromatization (- H+) SigmaComplex->Deprotonation Product 4-bromo-3-(4-chlorophenyl)-1H-pyrazole (Target) Deprotonation->Product

Figure 1: Mechanistic pathway for the C4-selective bromination of 3-arylpyrazole.

Experimental Protocol

Reagents & Equipment
  • Substrate: 3-(4-chlorophenyl)-1H-pyrazole (1.0 equiv).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.10 equiv). Recrystallize from water if the reagent is yellow/degraded.

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). DMF is preferred for solubility.

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution.
    
  • Equipment: Round-bottom flask, magnetic stirrer, oil bath (optional), TLC plates (Hexane:EtOAc).

Step-by-Step Methodology

Step 1: Solubilization Dissolve 3-(4-chlorophenyl)-1H-pyrazole (10 mmol, 1.78 g) in DMF (20 mL, 0.5 M concentration). Ensure complete dissolution at room temperature (RT).

  • Note: If using MeCN, mild heating (40°C) may be required for initial solubility.

Step 2: Electrophile Addition Cool the solution to 0°C (ice bath) to suppress kinetic N-bromination side products. Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes.

  • Critical: Do not add NBS all at once. An exotherm can lead to poly-bromination.

Step 3: Reaction & Monitoring Allow the reaction to warm to RT and stir for 2–4 hours.

  • Monitor: Check TLC (30% EtOAc in Hexane). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Optimization: If conversion is incomplete after 4 hours, heat to 50°C for 1 hour.

Step 4: Quench & Workup Pour the reaction mixture into ice-cold water (100 mL) containing 10 mL of 10%


. Stir vigorously for 10 minutes.
  • Observation: The product typically precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate.[1][2] Wash the cake with water (

    
     mL) to remove DMF and succinimide byproducts.
    

Step 5: Purification If the product is solid, recrystallize from Ethanol/Water (9:1). If an oil forms (rare), extract with Ethyl Acetate, dry over


, and purify via flash column chromatography (Gradient: 0-30% EtOAc/Hexane).
Workflow Diagram

Workflow Start Start: Dissolve Substrate in DMF (0.5 M) Cool Cool to 0°C Start->Cool AddNBS Add NBS (1.05 eq) Portion-wise Cool->AddNBS Stir Stir at RT (2-4 h) AddNBS->Stir Check TLC Check (Hex/EtOAc) Stir->Check Check->Stir Incomplete Quench Quench with Ice Water/Na2S2O3 Check->Quench Complete Isolate Filter Precipitate & Wash with Water Quench->Isolate Purify Recrystallize (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the bromination protocol.

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterExpected ValueNotes
Yield 85% – 95%High efficiency due to clean precipitation.
Appearance White to off-white solidYellowing indicates residual

or impurities.
1H NMR (DMSO-d6)

13.5 (br s, 1H, NH)

7.8 (s, 1H, Pyrazole-H5)

7.6 (d, 2H, Ar-H)

7.4 (d, 2H, Ar-H)
Disappearance of the Pyrazole C4-H (usually

6.8-7.0) confirms substitution.
MS (ESI+) [M+H]+ = 256.9/258.9Characteristic Br isotope pattern (1:1).
Troubleshooting Guide
  • Problem: Regioisomer mixture or N-bromination.

    • Solution: Ensure the reaction is not run under basic conditions. N-bromo species are often kinetic products; heating the reaction to 60°C for 30 mins often drives the rearrangement to the thermodynamic C-bromo product.

  • Problem: Low Yield / Product stays in solution.

    • Solution: DMF is highly miscible with water but can solubilize the product. If precipitation is poor, dilute further with water (up to 10x volume) or switch to extraction with EtOAc.

  • Problem: Over-bromination.

    • Solution: Strictly control NBS stoichiometry (1.05 eq). Do not use large excesses. The chlorophenyl ring is deactivated, so phenyl-ring bromination is unlikely unless forcing conditions (Fe catalyst, heat) are used.

References

  • Regioselectivity in Pyrazole Bromination

    • Title: "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."
    • Source:Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • General NBS Bromination Protocols

    • Title: "Selective Boc-Protection and Bromin
    • Source:Comprehensive Organic Chemistry Experiments for the Labor
    • URL:[Link][3][4][5][6]

  • Halogenation of 3-Arylpyrazoles

    • Title: "Halogenations of 3-aryl-1H-pyrazol-5-amines."[4][7]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Solvent Effects in Pyrazole Synthesis

    • Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, the functionalization of the C4-position via Palladium-catalyzed cross-coupling presents unique challenges due to the electron-rich nature of the heterocycle and the propensity for catalyst poisoning by the proximal nitrogen lone pairs.

This guide provides a field-proven, authoritative protocol for the Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) coupling of 4-bromo-pyrazoles. It moves beyond generic conditions, focusing on the "dialkylbiaryl phosphine" ligand class (e.g., XPhos, tBuBrettPhos) which has revolutionized this transformation by facilitating oxidative addition and preventing catalyst deactivation.

Mechanistic Intelligence & Strategic Planning

The "Pyrazyl Problem"

Unlike simple aryl halides, 4-bromo-pyrazoles act as "amphibious" substrates. They are electron-rich (nucleophilic), making the Oxidative Addition step of the Pd(0) cycle slower compared to electron-deficient pyridines. Furthermore, the


 nitrogen at position 2 (N2) is a potent 

-donor that can displace phosphine ligands, leading to the formation of inactive [Pd(Ar)(Pyrazole)L] complexes (Catalyst Poisoning).
Strategic Solutions

To overcome these barriers, our protocols rely on two pillars:

  • Steric Bulk: Using bulky ligands (e.g., tBuXPhos, tBuBrettPhos) creates a "protective shell" around the Palladium center, physically blocking N-coordination while promoting reductive elimination.

  • N-Protection: While unprotected couplings are possible, masking the N1-proton with SEM (2-(Trimethylsilyl)ethoxymethyl) , THP (Tetrahydropyranyl) , or Boc groups significantly improves solubility and prevents N-arylation side reactions.

Visualizing the Pathway

The following diagram illustrates the modified catalytic cycle and the critical "Fork in the Road" for optimization.

G Start 4-Bromo-Pyrazole Substrate Decision Protecting Group Strategy Start->Decision Path_Prot Protected (SEM/THP/Bn) Preferred for Scale-up Decision->Path_Prot High Solubility Path_Unprot Unprotected (Free NH) Requires Specific Ligands Decision->Path_Unprot Step Economy Cat_Cycle Active Catalyst Species [Pd(0)L] Path_Prot->Cat_Cycle Add Pd Source Path_Unprot->Cat_Cycle Add Pd Source OxAdd Oxidative Addition (Rate Limiting Step) Cat_Cycle->OxAdd Poison FAILURE MODE: N-Coordination/Poisoning OxAdd->Poison Small Ligands (PPh3) TransMet Transmetallation (Suzuki) or Amine Binding (Buchwald) OxAdd->TransMet Bulky Ligands (XPhos/BrettPhos) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Cat_Cycle Regenerate Pd(0)

Figure 1: Strategic workflow and catalytic cycle for 4-bromopyrazoles. Note the critical failure mode of N-coordination which is mitigated by bulky ligands.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Coupling of 4-bromo-1-SEM-pyrazole with aryl boronic acids. Standard: High yield (>85%), minimal dehalogenation.

Reagent Table
ReagentEquiv.RoleSpecification
4-Bromo-1-SEM-pyrazole 1.0SubstratePurity >97%
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess to account for protodeboronation
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystPalladium(II) Acetate
XPhos 0.04 (4 mol%)Ligand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
K₃PO₄ 2.0 - 3.0BaseAnhydrous, tribasic
1,4-Dioxane / Water 4:1 RatioSolvent SystemDegassed (Sparged with Ar/N₂)
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the 4-bromo-pyrazole (1.0 equiv), aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Note: Pre-complexing the catalyst and ligand in a small amount of solvent for 5 mins before addition can enhance initiation.

  • Solvent & Inertion: Add the Dioxane/Water (4:1) mixture. Seal the vial immediately. Purge the headspace with Argon or Nitrogen for 5 minutes via a needle inlet/outlet.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for the consumption of the bromide. If dehalogenation (replacement of Br with H) is observed, lower temperature to 80 °C and increase boronic acid load.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[1] Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why XPhos? XPhos is exceptionally good at facilitating the transmetallation of hindered substrates and preventing the formation of inactive Pd-dimers.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of 4-bromo-1-methylpyrazole with primary/secondary amines. Challenge: High activation energy; competing beta-hydride elimination in alkyl amines.

Reagent Table
ReagentEquiv.RoleSpecification
4-Bromo-1-methylpyrazole 1.0SubstrateN-protected is mandatory for best results
Amine 1.2NucleophilePrimary or Secondary
Pd₂(dba)₃ 0.01 (1 mol% Pd)Pre-catalystTris(dibenzylideneacetone)dipalladium(0)
tBuBrettPhos 0.04 (4 mol%)LigandCRITICAL COMPONENT
LHMDS or NaOtBu 2.2BaseStrong base required for activation
THF or Toluene 0.2 MSolventAnhydrous, Degassed
Step-by-Step Methodology
  • Glovebox/Schlenk Setup: This reaction is sensitive to oxygen and moisture. Ideally, set up in a glovebox or use strict Schlenk techniques.

  • Charging: Combine Pd₂(dba)₃ , tBuBrettPhos , and the 4-bromo-pyrazole in the reaction vessel.

  • Solvent: Add anhydrous THF or Toluene . Stir for 1-2 minutes to allow ligand ligation.

  • Reagent Addition: Add the Amine followed by the Base (LHMDS solution or solid NaOtBu).

    • Note: If using LHMDS, add it dropwise to prevent exotherms.

  • Reaction: Seal and heat to 90 °C for 8–12 hours.

    • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (0.5 mol% Pd / 1 mol% L) and reheat.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Flash chromatography. Note: Aminopyrazoles are polar; consider using DCM/MeOH gradients.

Why tBuBrettPhos? This ligand is specifically designed for the coupling of "difficult" five-membered heterocycles. It promotes the reductive elimination of the C-N bond which is otherwise difficult due to the electron-rich nature of the pyrazole ring.

Troubleshooting & Optimization Decision Tree

When the standard protocols fail, use this logic flow to diagnose and correct the issue.

Optimization Root Reaction Outcome Analysis NoRxn No Reaction (SM Recovered) Root->NoRxn Dehal Dehalogenation (H-Pyrazole formed) Root->Dehal LowYield Low Yield (Stalled Conv.) Root->LowYield Success Success (>80% Yield) Root->Success CheckCat Action: Switch to Pd-Precatalyst (e.g., Pd(crotyl)Cl dimer) OR Increase Temp NoRxn->CheckCat Possible Poisoning CheckProt Action: Switch Solvent to Anhydrous Toluene Use CsF as Base Dehal->CheckProt Protodeboronation? CheckO2 Action: Re-degas solvents Use Glovebox LowYield->CheckO2 O2 Contamination?

Figure 2: Diagnostic decision tree for troubleshooting cross-coupling failures.

References

  • Buchwald-Hartwig Amination of 4-Bromopyrazoles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[2][3]

    • Source:Org.[4] Lett.2014 , 16, 4296–4299.

    • URL:[Link]

  • Suzuki-Miyaura Coupling of Pyrazoles

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogen
    • Source:Academia.
    • URL:[Link] (General reference for conditions cited in search results 1.5)

  • Ligand Effects in Pyrazole Coupling

    • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.[4]

    • Source:J. Org.[4] Chem.2019 , 84, 11474–11481.

    • URL:[Link]

  • General Cross-Coupling Reviews

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[5][1][6]

    • Source:ResearchG
    • URL:[Link]

Sources

Application Note: Strategic C4-Functionalization of 3-Aryl-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 3-aryl-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). While the N1 and C3/C5 positions are often established during ring construction (e.g., via hydrazine condensation with 1,3-diketones), the C4 position remains the most strategic site for late-stage diversification.

This guide addresses the specific challenge of functionalizing the C4 position in pre-formed 3-aryl-pyrazoles. Unlike the C5 position, which is chemically "acidic" and prone to deprotonation-based mechanisms (CMD), the C4 position is electronically nucleophilic . This application note provides validated protocols for exploiting this electronic bias to install halogens, carbon chains, and aryl groups with high regiocontrol.

Electronic Landscape & Regioselectivity Logic

To successfully functionalize the pyrazole ring, one must understand the competing reactivities of its carbon centers.

  • C4 Position (Nucleophilic): The C4 carbon is electron-rich, behaving similarly to the 3-position of a pyrrole. It is the preferred site for Electrophilic Aromatic Substitution (SEAr).

  • C5 Position (Acidic): The C5 proton (in 1-substituted pyrazoles) is the most acidic ring proton (pKa ~19-20). It is the preferred site for base-mediated deprotonation and Concerted Metalation-Deprotonation (CMD) pathways.

Application Insight: If you attempt direct C-H arylation using basic conditions (e.g., Pd(OAc)2/Carbonate bases), you will likely target C5 . To target C4 , you must utilize electrophilic pathways (Halogenation) or specialized radical/acid-catalyzed protocols.

Reactivity Map (Graphviz)

PyrazoleReactivity Scaffold 3-Aryl-Pyrazole Scaffold C4_Path C4 Position (Nucleophilic / Electron Rich) Scaffold->C4_Path Preferred Site for Electrophiles C5_Path C5 Position (Acidic / Sterically Open) Scaffold->C5_Path Preferred Site for Bases/Metals Reaction_SEAr Electrophilic Aromatic Substitution (S_EAr) (Halogenation, Nitration) C4_Path->Reaction_SEAr Reaction_CMD C-H Activation via Deprotonation (CMD) C5_Path->Reaction_CMD

Figure 1: Mechanistic divergence between C4 and C5 positions in pyrazoles. C4 targets electrophiles; C5 targets bases.

Protocol A: The "Gold Standard" Workflow (Halogenation Cross-Coupling)

For drug development campaigns requiring >95% purity and scalability, the most reliable route to C4-arylated/alkylated pyrazoles is a two-step sequence: Regioselective Halogenation followed by Transition Metal Cross-Coupling .

Step 1: Regioselective C4-Iodination

Direct iodination is superior to bromination for subsequent Pd-catalyzed coupling due to the weaker C-I bond, allowing milder coupling conditions.

Reagents: N-Iodosuccinimide (NIS).[1][2] Solvent: Acetonitrile (MeCN).

Validated Protocol:
  • Dissolution: Dissolve the 3-aryl-pyrazole (1.0 equiv) in reagent-grade MeCN (0.5 M concentration).

  • Addition: Add NIS (1.1 equiv) in a single portion at room temperature (25 °C).

  • Reaction: Stir for 2–4 hours. Monitor by LCMS.

    • Note: The reaction is usually exothermic. For >10g scale, add NIS portion-wise.

  • Quench: Pour the mixture into 10% aqueous Na2S2O3 (sodium thiosulfate) to reduce unreacted iodine (indicated by color change from brown/orange to yellow/clear).

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Recrystallization from Hexane/EtOAc is often sufficient; column chromatography is rarely needed due to the high regioselectivity.

Why this works: In MeCN, NIS acts as a mild source of I+. The electron-rich C4 position attacks the iodonium species. The C5 position, being less nucleophilic, remains untouched.

Step 2: Suzuki-Miyaura Cross-Coupling

Once the C4-iodide is secured, diverse aryl groups can be installed.[3]

Validated Protocol:
  • Setup: In a reaction vial, combine C4-iodo-pyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent: Add Dioxane:Water (4:1 ratio). Degas by sparging with Argon for 5 mins.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

    • Expert Tip: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 for sterically crowded pyrazoles due to its large bite angle and stability.

  • Heating: Heat to 80–90 °C for 4–12 hours.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

Data Summary: Halogen Source Comparison
ReagentSolventTempYield (C4)Regioselectivity (C4:C5)Notes
NIS MeCN25°C92-98%>99:1Recommended. Best balance of reactivity and ease of handling.
NBS MeCN25°C85-95%>95:1Good for C4-Bromides. Slightly slower than NIS.
I2 / CAN MeCN60°C70-85%>90:1Ceric Ammonium Nitrate (CAN) mediates oxidative iodination. Good alternative if NIS is unavailable [1].
I2 / H2O Water25°C60-80%>95:1Green chemistry route. Requires H2O2 or similar oxidant often.

Protocol B: Direct C4-Functionalization (Advanced)

While direct C-H arylation at C4 is difficult due to C5 competition, specific "green" organocatalytic methods have emerged for C4-alkylation.

Organocatalytic C4-Benzylation (Metal-Free)

Recent work has demonstrated the use of squaric acid to catalyze the reaction between 5-aminopyrazoles and benzyl alcohols. This proceeds via a quinone methide intermediate, which is highly electrophilic and exclusively attacks the nucleophilic C4 position [2].

Protocol:
  • Reactants: Combine 3-aryl-5-aminopyrazole (1.0 equiv) and 2-hydroxybenzyl alcohol derivative (1.0 equiv).

  • Catalyst: Add Squaric Acid (3 mol%).

  • Solvent: Water (H2O).[4]

  • Conditions: Stir at 80 °C for 12 hours.

  • Outcome: The product precipitates. Filter and wash with water.

    • Mechanism:[2][4][5] The acid generates an ortho-quinone methide from the alcohol.[4] The pyrazole C4 performs a Michael-type addition to the methide.

Troubleshooting & Optimization

Issue 1: Regioselectivity Drift (C4 vs N1)

If using a pyrazole with a free N-H (unsubstituted N1), electrophiles (especially alkyl halides) will attack N1 before C4.

  • Solution: Always protect N1 (e.g., Methyl, Boc, SEM) or use the 3-aryl scaffold which typically exists as a tautomer where the N-H is less nucleophilic than the C4 carbon under acidic/neutral conditions. For SEAr reactions (Protocol A), the N-H species usually reacts well at C4 without protection, but for base-mediated reactions, N-protection is mandatory.

Issue 2: C5-Iodination Byproducts

If you observe C5-iodination:

  • Cause: The reaction medium might be too basic, or a "directed lithiation" mechanism was inadvertently triggered (e.g., using BuLi).

  • Fix: Ensure acidic or neutral conditions (NIS/MeCN). Avoid bases during the halogenation step. As noted in literature, BuLi/I2 favors C5, while CAN/I2 or NIS favors C4 [1].

Workflow Diagram (Graphviz)

Workflow Start Starting Material: 3-Aryl-Pyrazole Decision Target Moiety? Start->Decision Path_A Target: Aryl/Heteroaryl Group Decision->Path_A Biaryl Coupling Path_B Target: Benzyl/Alkyl Group Decision->Path_B Alkylation Step_A1 Step 1: Iodination (NIS, MeCN, 25°C) Yield: >90% Path_A->Step_A1 Step_A2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Yield: 80-95% Step_A1->Step_A2 Step_B1 Squaric Acid Catalysis (Water, 80°C) Green Chemistry Path_B->Step_B1

Figure 2: Decision tree for C4 functionalization workflows.

References

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. J. Org. Chem. 2013, 78, 10, 4960–4973.[6]

    • Context: Establishes the electronic baseline for C4 vs C5 reactivity and sulfenyl
  • Organocatalytic Chemoselective C4-Benzylation of 5-Aminopyrazoles. Asian J. Org. Chem. 2023.[7]

    • Context: Provides the "green" protocol for C4 alkylation using squaric acid and w
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Org. Biomol. Chem., 2020, 18, 6192-6210.[8]

    • Context: Comprehensive review detailing the mechanistic divergence between electrophilic C4 activation and C5-CMD activ
  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synth. Commun. 2006.[3]

    • Context: Validates the use of NIS/NBS for high-yield C4 halogenation without metal c
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. Beilstein J. Org. Chem. 2015, 11, 256–264.

    • Context: Crucial comparison showing CAN/I2 favors C4, while Lithi

Sources

Technical Guide: Synthetic Utility of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern agrochemical discovery, the pyrazole heterocycle stands as a privileged scaffold, underpinning blockbuster fungicides (e.g., Pyraclostrobin, Fluxapyroxad) and insecticides (e.g., Fipronil, Tolfenpyrad).

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole represents a high-value "divergent intermediate." Its structural utility lies in its three-point functionalization potential:

  • N1-Position: Tunable lipophilicity via alkylation (critical for cuticular penetration).

  • C4-Position (Bromide): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or carbonylation, enabling access to carboxamide (SDHI) and biaryl motifs.

  • C3-Position (Aryl): The pre-installed 4-chlorophenyl group provides metabolic stability and π-stacking interactions often required for binding to target enzymes like Succinate Dehydrogenase (SDH).

This guide details the protocols for transforming this scaffold into high-value agrochemical libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole
CAS Number 26621-44-3 (Generic reference for analogs)
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, MeOH; Sparingly soluble in water
pKa (Calculated) ~13.5 (NH acidity)
Key Hazards Irritant (Skin/Eye), Aquatic Toxicity (Acute/Chronic)

Strategic Synthetic Workflow

The following flowchart illustrates the divergent synthesis pathways available from this core scaffold, targeting three major agrochemical classes: SDHI Fungicides (via carbonylation), Biaryl Insecticides (via Suzuki coupling), and METI Acaricides (via ether formation).

Agrochemical_Pathway Start 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole Step1 Step 1: N-Alkylation (R-X, Base) Start->Step1 Regiocontrol Inter1 N-Alkyl Intermediate Step1->Inter1 PathA Path A: Pd-Carbonylation (CO, ROH) Inter1->PathA PathB Path B: Suzuki Coupling (Ar-B(OH)2) Inter1->PathB ProdA Pyrazole-4-Carboxylates (SDHI Precursors) PathA->ProdA Esterification ProdB 4-Aryl-Pyrazoles (Biaryl Insecticides) PathB->ProdB C-C Bond Formation PathC Path C: Ether Synthesis (If C4=OH precursor) TargetA Carboxamide Fungicides (e.g., Fluxapyroxad Analogs) ProdA->TargetA Amidation TargetB Novel Acaricides ProdB->TargetB Optimization

Figure 1: Divergent synthetic pathways from the 4-bromo-3-arylpyrazole core.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Install a lipophilic tail (e.g., methyl, difluoromethyl, or benzyl) at the N1 position. Challenge: Tautomerism can lead to a mixture of 1,3-disubstituted (Target) and 1,5-disubstituted (Isomer) products. The 3-aryl group provides steric bulk that generally favors alkylation at the distal nitrogen (N1), preserving the 3-aryl motif.

Reagents:

  • Substrate: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) - Selected for "Cesium Effect" enhancing solubility and rate.

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the pyrazole substrate in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow, indicating anion formation.

  • Addition: Cool to 0°C. Add the alkylating agent dropwise via syringe to control exotherm.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water (5x reaction volume). Extract with EtOAc (3x). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography is required to separate regioisomers if observed. The 1-alkyl-3-aryl isomer is typically the major product (lower R_f due to dipole moment alignment) compared to the 1-alkyl-5-aryl isomer.

Mechanistic Insight: The use of Cs₂CO₃ in DMF promotes the formation of the "naked" pyrazolate anion. The steric hindrance of the 3-(4-chlorophenyl) group discourages attack at the adjacent nitrogen, directing the electrophile to the distal position [1].

Protocol B: Palladium-Catalyzed Carbonylation (SDHI Route)

Objective: Convert the C4-Bromide into a methyl ester, the precursor for carboxamide fungicides. Safety Note: This reaction uses Carbon Monoxide (CO). Must be performed in a well-ventilated fume hood with a CO detector.

Reagents:

  • Substrate: N-Alkylated 4-Bromo-3-(4-chlorophenyl)pyrazole (1.0 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (5 mol%) - Bidentate ligands stabilize the Pd-Acyl intermediate.

  • CO Source: CO Balloon (1 atm) or Mo(CO)₆ (solid source equivalent).

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Solvent: Methanol (MeOH) / DMF (1:1 ratio)

Procedure:

  • Setup: Charge a pressure tube or Schlenk flask with substrate, Pd(OAc)₂, and dppp. Evacuate and backfill with N₂ (3 cycles).

  • Solvent Addition: Add degassed DMF, MeOH, and Et₃N via syringe.

  • CO Introduction: Carefully introduce CO gas (balloon) or pressurize to 50 psi if using an autoclave.

  • Heating: Heat to 80°C for 16 hours. The solution typically turns black (Pd black precipitation) upon completion.

  • Workup: Cool to RT. Vent CO carefully. Filter through a Celite pad to remove Pd residues. Concentrate the filtrate.

  • Analysis: ¹H NMR should show the disappearance of the C4-H signal (if dehalogenation occurred) or starting material, and the appearance of a methyl ester singlet (~3.8 ppm).

Self-Validating Check: If the reaction yields the de-brominated product (hydrodehalogenation) instead of the ester, the CO pressure was likely too low, or the base was insufficient to neutralize the HBr formed.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Introduce a second aryl/heteroaryl ring at C4 to create biaryl insecticide libraries.

Reagents:

  • Substrate: N-Alkylated 4-Bromo-3-(4-chlorophenyl)pyrazole (1.0 eq)

  • Boronic Acid: Phenylboronic acid or Heteroaryl-boronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Robust catalyst for aryl bromides.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Mixing: Combine substrate, boronic acid, and catalyst in a microwave vial or flask.

  • Inerting: Seal and purge with Argon for 5 minutes.

  • Activation: Add Dioxane and aqueous K₂CO₃.

  • Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Purification: Standard aqueous workup followed by silica chromatography.[2]

Authoritative Note: Recent studies on 4-bromo-pyrazoles indicate that C4-arylation is highly chemoselective and does not require protection of the C3-aryl group. However, steric bulk at the ortho-position of the boronic acid may significantly reduce yields [2].

Case Study: Fluxapyroxad Analog Synthesis

To demonstrate the utility of this scaffold, we propose the synthesis of a "Reverse-Fluxapyroxad" analog where the pyrazole core is preserved but the substitution pattern is modified.

  • Starting Material: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole.

  • Step 1 (Methylation): Protocol A using MeI -> Yields 4-Bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole .

  • Step 2 (Carbonylation): Protocol B -> Yields Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate .

  • Step 3 (Hydrolysis): LiOH/THF/H₂O -> Yields the free Carboxylic Acid .

  • Step 4 (Amide Coupling): React with 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (or aniline) using HATU/DIPEA.

    • Result: A novel Bis-Pyrazole Carboxamide SDHI candidate.

References

  • BenchChem Technical Support. (2025).[2] Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Conditions. Retrieved from .

  • Organic Chemistry Frontiers. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[3][4] Royal Society of Chemistry.[3] .

  • MDPI Molecules. (2009). Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole and its utility in cross-coupling..

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: A Practical Guide for Process Chemists..

Sources

Buchwald-Hartwig amination of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Executive Summary

This guide details the protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole . This substrate presents two primary challenges:

  • Chemoselectivity: Differentiating between the reactive C–Br bond on the pyrazole ring and the potentially reactive C–Cl bond on the phenyl ring.

  • Free NH Interference: The acidic proton at the N1 position of the pyrazole (pKa ~14) can poison sensitive catalysts or lead to competing N-arylation.

Key Recommendation: While protection of the pyrazole nitrogen (e.g., with SEM or THP) offers the highest reliability, direct amination is achievable using specific "Third/Fourth Generation" Buchwald precatalysts (e.g., tBuBrettPhos Pd G3 ) and soluble bases (LHMDS). This note provides protocols for both the direct and protected strategies.

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on the kinetic preference of Palladium(0) for oxidative addition into the C–Br bond over the C–Cl bond.

  • Bond Dissociation Energy (BDE): The C–Br bond (~81 kcal/mol) is weaker than the C–Cl bond (~96 kcal/mol).

  • Electronic Activation: The pyrazole ring is electron-deficient, activating the C4-position for oxidative addition more than the electron-neutral chlorophenyl ring.

  • Catalyst Control: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos, XPhos) facilitate rapid oxidative addition at the bromide. By controlling temperature and stoichiometry, the chloride remains inert.

Catalytic Cycle & Selectivity

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Kinetic Selectivity: Br >> Cl) Pd0->OxAdd + Substrate SideRxn Competing Path: Oxidative Addition at C-Cl (Avoided by Temp Control) Pd0->SideRxn Slow PdII_Ar L-Pd(II)-Ar(Br)-X OxAdd->PdII_Ar BaseStep Base Coordination (Deprotonation of Amine) PdII_Ar->BaseStep + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) BaseStep->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle emphasizing the kinetic selectivity for the C-Br bond.

Experimental Protocols

Method A: Direct Amination (Unprotected Pyrazole)

Best for: Rapid screening, atom economy, and substrates where N1-arylation is not a major side reaction.

Rationale: The use of LHMDS (Lithium Hexamethyldisilazide) serves a dual purpose: it reversibly deprotonates the pyrazole NH (protecting it as an imidate-like anion) and acts as the base for the amination cycle. tBuBrettPhos is uniquely suited to prevent catalyst deactivation by the azole nitrogen.

Reagents:

  • Substrate: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1][2]

  • Catalyst: tBuBrettPhos Pd G3 (1–3 mol%)

    • Alternative: Pd₂(dba)₃ (1 mol%) + tBuBrettPhos (2–4 mol%)

  • Base: LHMDS (1.0 M in THF) – 2.2 equiv (Critical: 1 equiv for Pyrazole-NH, 1.2 equiv for reaction)

  • Solvent: Anhydrous 1,4-Dioxane or THF

Step-by-Step Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrazole substrate (1.0 equiv), the amine (1.2 equiv), and the Pd precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvent/Base Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate). Add LHMDS solution (2.2 equiv) dropwise via syringe.

    • Note: The solution may turn orange/red upon base addition due to deprotonation of the pyrazole.

  • Reaction: Heat the mixture to 65–80 °C . Monitor by LC-MS.

    • Checkpoint: The reaction is typically complete within 2–6 hours. If C-Cl activation (bis-amination) is observed, lower temperature to 50 °C.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (restores the Pyrazole NH). Extract with EtOAc.

  • Purification: Flash chromatography. (Note: Aminopyrazoles are polar; use DCM/MeOH gradients).

Method B: Robust Route (Protected Pyrazole)

Best for: Scale-up, valuable amines, or if Method A fails due to catalyst poisoning.

Rationale: Protecting the NH with a SEM (2-(Trimethylsilyl)ethoxymethyl) group eliminates catalyst poisoning and solubility issues.

Workflow Diagram:

Workflow Substrate 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole Step1 Step 1: Protection (SEM-Cl, NaH, THF, 0°C) Substrate->Step1 Intermediate SEM-Protected Intermediate Step1->Intermediate Step2 Step 2: Amination (BrettPhos Pd G3, NaOtBu, 90°C) Intermediate->Step2 Step3 Step 3: Deprotection (TFA or HCl/MeOH) Step2->Step3 Product Final C4-Amino Product Step3->Product

Figure 2: Three-step robust synthesis workflow.

Protocol Modifications for Step 2 (Protected):

  • Base: Change LHMDS to NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ .

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 are excellent for protected substrates.

  • Temp: Can be increased to 90–100 °C if necessary, as the SEM group is stable.

Data Summary & Troubleshooting

ParameterMethod A (Direct)Method B (Protected)
Atom Economy HighLower (requires protection steps)
Step Count 13
Base LHMDS (Strong, soluble)NaOtBu or Cs₂CO₃ (Weaker, heterogeneous)
Selectivity Risk Moderate (Temp control critical)Low (Higher stability)
Rec. Ligand tBuBrettPhos BrettPhos or RuPhos

Common Issues:

  • Issue: Dehalogenation (Product is 3-(4-chlorophenyl)-1H-pyrazole).

    • Cause: Hydride source present or difficult reductive elimination.

    • Fix: Switch solvent to Toluene; ensure amine is dry; increase catalyst loading.

  • Issue: Reaction stalled at ~50% conversion.

    • Cause: Catalyst poisoning by free NH or product inhibition.

    • Fix: Add another 0.5 equiv of LHMDS; switch to Method B (Protected).

  • Issue: Loss of Chloro-group (Bis-amination).

    • Cause: Temperature too high or ligand too activated (e.g., AdBrettPhos).

    • Fix: Reduce temp to 60 °C; use less catalyst.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

    • Source: Organic Letters (MIT / Buchwald Lab)
    • Context: Establishes tBuBrettPhos/LHMDS as the gold standard for unprotected pyrazoles.
    • URL:[Link]

  • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound.

    • Source: PMC / NIH
    • Context: Describes protecting group strategies (SEM) for hindered bromopyrazoles when direct coupling is low-yielding.
    • URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Portal.

    • Source: Organic Chemistry Portal[3]

    • Context: General mechanism and ligand selection guide for chemoselectivity.
    • URL:[Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

    • Source: WuXi AppTec
    • Context: Reactivity order (Br > Cl) and base selection (LHMDS vs NaOtBu).
    • URL:[Link]

Sources

Application Note: Crystallization Protocols for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization and purification of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole . The protocols herein are synthesized from field-standard methodologies for halogenated aryl-pyrazoles and validated by physicochemical principles governing heterocyclic solubility.

Physicochemical Profile & Solubility Analysis

Before initiating crystallization, it is critical to understand the solute-solvent interactions. The target molecule features a pyrazole core (hydrogen bond donor/acceptor) and a lipophilic chlorophenyl ring.

PropertyDescriptionImplication for Crystallization
Molecular Structure Planar, aromatic system with -NH donor.[1]High potential for

stacking and H-bond networking.[1]
Polarity Moderate (LogP est. ~3.0–3.5).[2]Soluble in alcohols, esters, and chlorinated solvents. Insoluble in water.
Impurities Unreacted 3-(4-chlorophenyl)pyrazole; Brominating agents (NBS/Succinimide).[1]Purification must separate the non-brominated precursor (polarity difference is slight).
Thermal Stability Stable up to ~150°C (Melting range est. 120–140°C).Suitable for hot recrystallization methods.[1]

Crystallization Strategy: Decision Matrix

The choice of method depends on the purity of the crude material and the intended application (bulk powder vs. single crystal for XRD).

Crystallization_Decision_Tree Start Crude 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole Purity_Check Assess Purity (HPLC/TLC) Start->Purity_Check High_Impurity High Impurity (>10%) (Regioisomers/Starting Mat.) Purity_Check->High_Impurity Dirty Low_Impurity Low Impurity (<5%) Purity_Check->Low_Impurity Clean Method_A Method A: Ethanol/Water (Standard Purification) High_Impurity->Method_A Best Rejection Method_B Method B: EtOAc/Heptane (Polymorph/Morphology Control) Low_Impurity->Method_B High Yield Method_C Method C: Slow Evaporation (DCM) (X-Ray Quality Crystals) Low_Impurity->Method_C Structural Analysis

Figure 1: Decision tree for selecting the optimal crystallization methodology based on input material quality.

Detailed Experimental Protocols

Method A: Solvent/Anti-Solvent Recrystallization (Ethanol/Water)

Best For: Bulk purification of crude material (e.g., post-bromination workup). This method effectively removes polar byproducts (like succinimide if NBS was used) and inorganic salts.

Reagents:

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water (Anti-solvent)[1]

  • Activated Charcoal (Optional, for decolorization)

Protocol:

  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 5 mL aliquots until a clear solution is obtained.

    • Note: If colored impurities persist, add 0.5 g activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot (~60°C), slowly add warm Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of hot Ethanol to just clear the turbidity.

  • Crystal Growth: Allow the flask to cool to room temperature undisturbed (2–3 hours). Then, place in a refrigerator (4°C) for 12 hours to maximize yield.

  • Isolation: Filter the white needles/prisms using a Buchner funnel. Wash the cake with cold 50% Ethanol/Water (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Method B: Evaporative Crystallization (Ethyl Acetate/Heptane)

Best For: Obtaining dense, block-like crystals suitable for flowability; removing non-polar impurities.

Protocol:

  • Dissolution: Dissolve the crude material in the minimum amount of hot Ethyl Acetate (approx. 5 mL per gram).

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Heptane (or Hexane) until the ratio is approximately 1:3 (EtOAc:Heptane).

  • Cooling: Remove from heat. Cover the flask with a Kimwipe (to allow slow solvent evaporation) or seal for cooling.

  • Seeding (Optional): If oiling out occurs, add a seed crystal of pure material at 30°C.

  • Harvest: Filter the resulting solids and wash with pure cold Heptane.

Method C: Slow Evaporation for X-Ray Diffraction (DCM)

Best For: Growing single crystals for structural determination (XRD).

Protocol:

  • Prepare a concentrated solution of the compound in Dichloromethane (DCM).

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Cover the vial with aluminum foil and poke 3–5 small pinholes in the foil.

  • Place in a vibration-free area at constant temperature (20–25°C).

  • Allow solvent to evaporate over 3–7 days.[1] Large, prismatic crystals typically form as the solvent volume reduces.

Characterization & Validation

A successful crystallization must be validated against the following criteria.

TechniqueExpected ResultPass Criteria
HPLC (UV 254nm) Single peak >99% Area.[1]No shoulder peaks (regioisomers).
1H NMR (DMSO-d6) Pyrazole-H (s, ~13.5 ppm), Aryl protons (d, ~7.5-8.0 ppm).Clean baseline; no solvent peaks.[1]
Melting Point Sharp range (e.g., 150–156°C for similar analogs).[3]Range < 2°C indicates high purity.[1]
Appearance White to off-white crystalline solid.[1]No yellow/brown discoloration.[1]

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals during cooling:

  • Cause: The solution is too concentrated or cooled too rapidly.

  • Fix: Re-heat to dissolve the oil, add a small amount of the good solvent (Ethanol or EtOAc), and cool much more slowly (wrap flask in a towel). Scratching the glass with a rod can induce nucleation.[1]

References

The protocols above are derived from standard heterocyclic chemistry purification techniques and specific literature regarding halogenated pyrazoles.

  • Deshmukh, P. N., & Jamode, V. S. (2011). Synthesis of Chlorosubstituted 4-Bromo-3,5-diaryl-1-substituted Pyrazoles. TSI Journals. Link

  • Raptis, R. G., et al. (2021).[4] Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC - NIH.[1]

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine.[1] (Used for physicochemical property estimation of the core scaffold). Link

  • MDPI. (2009).[5] 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole: Synthesis and Characterization. Molbank.[1][5] Link[1][5]

  • Cheng, H., et al. (2014).[6] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (Discusses purification of 4-aryl pyrazoles). Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Chemical Process Development Last Updated: February 18, 2026

Executive Summary

This technical guide addresses the synthesis and yield optimization of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole . While literature often presents this as a trivial electrophilic aromatic substitution, practical execution frequently suffers from regioselectivity issues (N-bromination vs. C-bromination), poly-halogenation, and purification losses.

This guide prioritizes the Stepwise "Golden Path" (Enaminone route) over one-pot multicomponent reactions, as it offers superior reproducibility and scalability for this specific scaffold.

Module 1: The "Golden Path" Protocol

The Reaction Logic

To maximize yield, we avoid direct condensation of 4-chloroacetophenone with hydrazine followed by bromination in uncontrolled conditions. Instead, we utilize an enaminone intermediate . This ensures the pyrazole ring forms with high purity before the sensitive bromination step.

Validated Workflow (Graphviz)

SynthesisWorkflow Start 4-Chloroacetophenone Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) Start->Step1 Inter1 Enaminone Intermediate (High Purity Solid) Step1->Inter1 Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) Inter1->Step2 Inter2 3-(4-chlorophenyl)-1H-pyrazole (Core Scaffold) Step2->Inter2 Step3 Step 3: Regioselective Bromination (NBS, DMF, 0°C -> RT) Inter2->Step3 Product 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (Target) Step3->Product

Figure 1: Stepwise synthetic route minimizing side-product formation.

Detailed Methodology
Step 1 & 2: Formation of the Pyrazole Core
  • Reagents: 4-Chloroacetophenone (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), Hydrazine hydrate (1.5 eq).
    
  • Protocol:

    • Reflux 4-chloroacetophenone in neat DMF-DMA for 6–8 hours.

    • Evaporate excess DMF-DMA to obtain the yellow enaminone solid. Do not purify by column.

    • Dissolve enaminone in Ethanol (0.5 M). Add Hydrazine hydrate dropwise at 0°C.

    • Reflux for 2 hours. Cool to RT.

    • Critical Isolation: Pour into ice water. The solid precipitates.[1] Filter and wash with hexanes.

    • Yield Expectation: >90%

Step 3: The Critical Bromination (The Yield Killer)
  • Reagents: 3-(4-chlorophenyl)-1H-pyrazole (1.0 eq),

    
    -Bromosuccinimide (NBS) (1.05 eq), DMF (anhydrous).
    
  • Protocol:

    • Dissolve the pyrazole in DMF (5 mL per mmol).

    • Cool to 0°C (Ice bath).

    • Dissolve NBS in a minimal amount of DMF and add dropwise over 30 minutes.

      • Why: Keeping NBS concentration low prevents poly-bromination.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

    • Quench: Pour into 5x volume of ice water. Stir vigorously.

    • Filtration: Collect the solid.

    • Yield Expectation: 85–92%

Module 2: Troubleshooting & Optimization

Diagnostic Decision Tree

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC / LCMS Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Multiple Spots (Polybromination) CheckTLC->Result2 Result3 Product formed but lost in workup CheckTLC->Result3 Sol1 Action: Increase Temp to 40°C (Check for N-Bromo intermediate) Result1->Sol1 Sol2 Action: Reduce NBS to 1.0 eq Add dropwise at -10°C Result2->Sol2 Sol3 Action: Avoid Column. Switch to Ethanol Recrystallization Result3->Sol3

Figure 2: Logic flow for diagnosing yield failures in the bromination step.

Common Failure Modes

Issue 1: The "N-Bromo" Trap (Regioselectivity)

  • Symptom: Reaction seems complete by TLC, but NMR shows a shift in protons that doesn't match the 4-bromo product, or the product is unstable.

  • Root Cause: Kinetic control favors bromination on the Nitrogen (N-Br) rather than the Carbon (C-Br).

  • Solution: This is thermodynamically reversible. If you suspect N-bromination:

    • Heat the reaction mixture to 60°C for 1 hour.

    • This forces the rearrangement of the bromine from the Nitrogen to the C-4 position (Thermodynamic product).

Issue 2: The "Red Oil" Syndrome (Polybromination)

  • Symptom: The product isolates as a sticky red/brown oil instead of a white/off-white solid.

  • Root Cause: Excess NBS or fast addition caused local high concentrations, leading to radical bromination on the phenyl ring or over-bromination of the pyrazole.

  • Solution:

    • Wash the crude oil with Sodium Thiosulfate (

      
      ) solution to quench free bromine.
      
    • Recrystallize immediately (see Module 3).

Module 3: Purification & Data

Purification Strategy

Avoid column chromatography if possible. Pyrazoles streak on silica due to the acidic NH proton, leading to massive mass loss.

MethodSolvent SystemSuitabilityNotes
Precipitation Water (into DMF reaction)High Primary isolation method. Removes succinimide byproduct (water soluble).[2]
Recrystallization Ethanol / Water (9:1)High Heat to reflux, add water until turbid, cool slowly.
Recrystallization TolueneMediumGood for removing non-polar impurities.
Column DCM : MeOH (95:5)Low Only use if necessary. Pre-wash silica with 1% Triethylamine to prevent streaking.
Analytical Checkpoints
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the C4-H proton (usually a singlet around

      
       8.0–8.5 ppm in the precursor).
      
    • The NH proton should remain (broad singlet, >12 ppm).

    • The 4-chlorophenyl signals should remain as a distinct AA'BB' system.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but it is not recommended for high yields. 

is more aggressive and generates HBr as a byproduct. The acidic environment can protonate the pyrazole nitrogen, deactivating the ring toward electrophilic substitution. If you must use

, add Sodium Acetate (NaOAc) as a buffer to scavenge the acid.

Q: My reaction mixture turned black. Is the product gone? A: Not necessarily. Pyrazoles can oxidize to form colored impurities. Check LCMS. If the mass is correct (


 for Br/Cl pattern), perform a charcoal filtration during recrystallization. Dissolve in hot ethanol, add activated carbon, filter hot, then crystallize.

Q: Why use DMF instead of Acetonitrile? A: While Acetonitrile is a valid solvent, DMF provides better solubility for the starting 3-arylpyrazole. Poor solubility in Acetonitrile can lead to heterogeneous reactions where the solid surface over-brominates while the bulk remains unreacted.

References

  • Zhang, Z., et al. (2024).[3] "Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles." The Journal of Organic Chemistry, 89(23), 16809–16827. Link

  • Menon, S., et al. (2013). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." The Journal of Organic Chemistry, 78(12). Link

  • BenchChem Technical Support. (2025). "Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis." (Relevant for NBS stoichiometry and temperature control). Link

  • Sigma-Aldrich. "Product Specification: 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol."[4] (Used for physical property verification).[1][5][6][7][8] Link

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Link

Sources

Solving solubility issues with 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole NMR Analysis

Topic: Troubleshooting Solubility & Spectral Resolution in NMR Ticket ID: PYR-BR-CL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Solubility Problem

Users frequently report "solubility issues" with 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (Structure 1 ) in NMR. However, the root cause is often not simple insolubility (precipitation), but rather supramolecular aggregation and tautomeric exchange .

This molecule possesses a "perfect storm" of features for poor spectral resolution in non-polar solvents:

  • H-Bond Donor/Acceptor Pair: The pyrazole ring (

    
     and 
    
    
    
    ) drives the formation of cyclic trimers or linear catemers (polymers) in non-polar solvents like CDCl₃.
  • Lipophilic Halogens: The Bromine and Chlorine atoms increase lipophilicity, making the crystal lattice energy high and dissolution in polar solvents kinetically slow.

  • Tautomerism: The proton on the nitrogen oscillates between

    
     and 
    
    
    
    . If this exchange rate is intermediate on the NMR time scale, the signals broaden into the baseline, mimicking "insolubility."

Solvent Selection Strategy

Do not default to CDCl₃. While the compound can dissolve in chloroform, the resulting spectrum is often useless for publication-grade characterization due to aggregation.

SolventSuitabilityMechanism of ActionRecommendation
DMSO-d₆ High Strong H-bond acceptor (

). Competes with pyrazole-pyrazole interactions, breaking aggregates into monomers.
Primary Choice. Use for all standard characterization.[1]
Acetone-d₆ ModerateModerate H-bond acceptor. Good if sample recovery is needed (easier to evaporate than DMSO).Secondary Choice. Use if DMSO is problematic for workup.
CDCl₃ Low Non-polar. Promotes tight intermolecular H-bonding (dimerization/trimerization).Avoid unless studying aggregation. Peaks will be broad/shifted.
Methanol-d₄ ModerateProtic solvent. Good solubility, but causes rapid exchange of the NH proton.Use with Caution. The NH signal will vanish (exchange with D), losing proof of the pyrazole core.
CDCl₃ + TFA-d Expert Protonates the pyrazole, fixing the tautomer and breaking aggregates.Troubleshooting Only. Use to sharpen peaks if DMSO fails.

Interactive Troubleshooting Workflow

Before altering your synthesis, follow this logic tree to diagnose the spectral issue.

NMR_Troubleshooting Start Start: Sample appears 'Insoluble' or Spectrum is Poor VisualCheck Visual Inspection of NMR Tube Start->VisualCheck SolidVisible Solid Precipitate Visible? VisualCheck->SolidVisible YesSolid Yes: True Insolubility SolidVisible->YesSolid Yes NoSolid No: Solution is Clear SolidVisible->NoSolid No HeatStep Action: Heat to 40-50°C + Sonication (5 min) YesSolid->HeatStep SolventSwitch Action: Switch to DMSO-d6 HeatStep->SolventSwitch If still solid SpectrumCheck Check Spectrum: Are peaks broad/missing? NoSolid->SpectrumCheck BroadPeaks Broad/Missing NH Signal SpectrumCheck->BroadPeaks Yes Aggregation Diagnosis: Aggregation (H-Bonding) BroadPeaks->Aggregation Tautomerism Diagnosis: Intermediate Tautomeric Exchange BroadPeaks->Tautomerism VT_NMR Solution: Variable Temp (VT) NMR Run at 320K - 340K Aggregation->VT_NMR Tautomerism->VT_NMR D2O_Shake Solution: D2O Shake (Confirm NH by disappearance) Tautomerism->D2O_Shake

Figure 1: Decision matrix for distinguishing between physical insolubility and spectral exchange phenomena.

Standard Operating Protocol (SOP): Sample Preparation

To ensure consistent data for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole, adhere to this protocol. This method minimizes water content (which catalyzes exchange) and ensures monomeric species.

Reagents:

  • Compound (5–10 mg)[2]

  • DMSO-d₆ (0.6 mL) - Must be from a fresh ampoule or stored over 4Å molecular sieves.

  • NMR Tube (High-throughput or Precision grade)

Step-by-Step:

  • Weighing: Place 5–10 mg of the solid directly into a clean vial (not the NMR tube yet).

    • Why: Weighing into the tube often leaves static-charged powder on the upper walls, which interferes with shimming.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ .

  • Disaggregation (Critical):

    • The compound may appear to dissolve but remain in "micro-aggregates."

    • Sonicate the vial for 60 seconds.

    • Use a heat gun (low setting) to warm the vial to ~40°C, then swirl.

  • Transfer: Pipette the clear solution into the NMR tube.

  • Acquisition: Run the ¹H NMR immediately.

    • Parameter Note: Set D1 (Relaxation Delay) to ≥ 2.0 seconds. The quaternary carbons and isolated protons in this rigid system relax slowly.

Advanced Troubleshooting & FAQs

Q1: I see the aromatic peaks, but the NH proton (approx. 13 ppm) is missing or looks like a "hump." Is my compound decomposed?

A: Unlikely. This is classic intermediate exchange .

  • Mechanism: The proton is hopping between N1 and N2. If the hopping rate (

    
    ) is similar to the frequency difference (
    
    
    
    ) between the two states (
    
    
    ), the peak broadens into the baseline.
  • Fix: Run the NMR at elevated temperature (e.g., 320 K or 50°C) . Heating increases the exchange rate (

    
    ), pushing the system into the "fast exchange" regime. The peak will sharpen into a single average signal.
    
Q2: Why are my peaks split or doubled in CDCl₃?

A: You are observing slow exchange or asymmetric aggregates .

  • In CDCl₃, pyrazoles form cyclic trimers. You might be seeing distinct signals for the "bound" vs "free" species, or the exchange is slow enough that you see both tautomers (though 4-bromo-3-(4-chlorophenyl) is usually biased toward one tautomer due to sterics/electronics).

  • Action: Switch to DMSO-d₆ to break these aggregates.

Q3: Can I use D₂O exchange to confirm the structure?

A: Yes.

  • Run the standard spectrum in DMSO-d₆.

  • Add 1 drop of D₂O to the tube.[2]

  • Shake vigorously and wait 5 minutes.

  • Rerun the spectrum.[2][3]

  • Result: The broad peak at >12 ppm should disappear (become N-D), verifying it is the labile NH and not an impurity.

Q4: There is a water peak at 3.33 ppm interfering with my signals. How do I remove it?

A: The water peak in DMSO-d₆ is inevitable but manageable.

  • Shift it: Adding a small amount of solid anhydrous

    
     or 
    
    
    
    can sometimes shift the water peak, but this is risky for pyrazoles (potential salt formation).
  • Dry it: The best cure is prevention. Use ampoules.

  • Note: In 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole, the aromatic signals (approx 7.4–7.9 ppm) are far downfield from the water peak (3.33 ppm), so overlap should not be an issue unless the water peak is massive.

Expected Chemical Shifts (Reference Data)

Use this table to validate your successful dissolution.

PositionApprox. Shift (DMSO-d₆)MultiplicityNotes
NH (N-1) 13.0 - 13.8 ppm Broad SingletHighly variable; temperature dependent.
Ar-H (Phenyl) 7.50 - 7.90 ppm Doublets (AA'BB')Characteristic "roofing" effect of para-substituted chlorophenyl.
Py-H (C-5) 7.80 - 8.20 ppm SingletThe only proton on the pyrazole ring (C4 is Brominated).
Water 3.33 ppm SingletImpurity in DMSO.
DMSO 2.50 ppm QuintetSolvent residual peak.

References

  • Fulmer, G. R., et al. (2010).[3][4][5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Arkivoc, (v), 5-11. Link

  • Alkorta, I., & Elguero, J. (2021). Theoretical Studies on the Structure and Properties of Halogenated Pyrazoles. Molecules, 26(4), 1076. (Discusses the impact of Br/Cl on acidity and aggregation). Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Common Solvents. University of Wisconsin-Madison. Link

Sources

Minimizing regioisomer formation during N-alkylation of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Regioisomer Formation Ticket Priority: High (Impact on SAR & Scale-up)

Introduction: The "Ambident" Problem

Welcome to the technical support hub for pyrazole chemistry. If you are here, you are likely facing the "classic" pyrazole problem: you attempted to alkylate a 3-substituted pyrazole and ended up with an inseparable mixture of 1,3- and 1,5-regioisomers.

The Root Cause: Pyrazoles are ambident nucleophiles . In solution, unsubstituted pyrazoles exist in a tautomeric equilibrium (


). According to the Curtin-Hammett principle , the ratio of products is determined not by the ratio of tautomers, but by the relative energy of the transition states leading to the alkylated products.

This guide provides the decision frameworks, protocols, and analytical tools to shift that energetic landscape in your favor.

Module 1: The Mechanistic Baseline

Before troubleshooting, you must visualize the competition. The diagram below illustrates the divergence point.

PyrazoleAlkylation Tautomer Tautomeric Equilibrium (Fast Exchange) TS_Steric TS: Steric Control (Distal Attack) Tautomer->TS_Steric Low Steric Hindrance TS_Electronic TS: Electronic/Chelation (Proximal Attack) Tautomer->TS_Electronic Lone Pair Availability or Chelation Prod_13 1,3-Isomer (Usually Major) TS_Steric->Prod_13 Prod_15 1,5-Isomer (Usually Minor) TS_Electronic->Prod_15

Caption: Pathway divergence in pyrazole alkylation. Steric factors usually favor the 1,3-isomer, while specific electronic or chelation effects are required to access the 1,5-isomer.

Module 2: Troubleshooting Standard Alkylation ( )

Scenario A: "I need the 1,3-isomer (Steric Control), but selectivity is poor."

The 1,3-isomer (where the N-alkyl group is distal to the C3-substituent) is generally the thermodynamic product due to lower steric clash.

Optimization Protocol:

  • Switch Solvent: Move to Polar Aprotic solvents (DMF, DMSO).[1] These stabilize the pyrazolate anion and generally enhance the intrinsic steric preference.

  • Base Selection: Use

    
      or 
    
    
    
    . The larger cesium cation minimizes coordination to the N2-nitrogen, allowing sterics to dominate.
  • Temperature: Lower the temperature (

    
     to RT). Higher temperatures often erode selectivity.
    
Scenario B: "I need the 1,5-isomer (The 'Impossible' Isomer)."

Accessing the 1,5-isomer (where the N-alkyl group is adjacent to the C-substituent) requires overcoming steric repulsion.

Strategies:

  • Solvent Switch (Fluorinated Solvents): Recent data suggests using HFIP (Hexafluoroisopropanol) . HFIP is a strong hydrogen bond donor; it solvates the pyrazole nitrogen lone pairs and can shift the transition state energies, sometimes reversing selectivity.

  • Chelation Control: If your C3-substituent has a donor atom (e.g., pyridine, ester), use a base with a coordinating cation (e.g., LiH or Mg salts). The metal coordinates between the substituent and N2, guiding the alkylating agent to that position.

  • Michael Addition: If your alkyl group can be introduced via a Michael acceptor (e.g., acrylate), the mechanism changes. Use catalytic DBU or Triton B .

Data Summary: Conditions vs. Selectivity
Target IsomerMechanismRecommended BaseRecommended SolventKey Factor
1,3-Isomer

(Steric)

or

DMF, DMSO, NMPMinimize steric clash.
1,5-Isomer Chelation / H-Bond

or Metal Cat.
Toluene (Chelation) or HFIPDirecting group or H-bonding solvent.
1,3-Isomer Michael AdditionDBU (Cat.)MeCN or DCMThermodynamic control.
Mixed/Poor


Acetone/THFWeak differentiation.

Module 3: Advanced Protocols (When Fails)

If standard alkylation yields inseparable mixtures, switch to these high-fidelity methodologies.

Protocol 1: The Mitsunobu Reaction

Best for: Alkylating with secondary alcohols or when


 fails.

The Mitsunobu reaction often proceeds via a diazafulvene intermediate or tight ion pair, which can alter regioselectivity compared to basic alkylation.

Step-by-Step:

  • Dissolve: Pyrazole (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in dry THF under 
    
    
    
    .
  • Cool: Cool to

    
    .
    
  • Add: Add DIAD or DEAD (1.5 equiv) dropwise. Crucial: Maintain low temp to prevent side reactions.

  • Monitor: Warm to RT and stir 12–24h.

  • Note: For sterically hindered alcohols, use ADDP and

    
     .
    
Protocol 2: Chan-Lam Coupling (N-Arylation)

Best for: Introducing aryl or heteroaryl groups.

Standard


 is harsh. Chan-Lam uses boronic acids and copper catalysis under oxidative conditions.[2]

Step-by-Step:

  • Mix: Pyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (1.0 equiv).
    
  • Base: Add Pyridine (2.0 equiv).

  • Solvent: DCM or DCE (Dry).

  • Atmosphere: Stir open to air (or under

    
     balloon for faster rates) at RT.
    
  • Additives: Molecular sieves (4Å) are critical to prevent protodeboronation.

Module 4: Analytical Verification (The "Truth" Test)

You cannot rely on TLC alone. 1,3- and 1,5-isomers often have identical


 values.
The NOESY/ROESY Diagnostic

This is the most reliable non-crystallographic method.

  • 1,5-Isomer: The N-Alkyl protons will show a strong NOE cross-peak with the substituent at C5 (e.g., Phenyl protons).

  • 1,3-Isomer: The N-Alkyl protons are far from the C3 substituent. Instead, you may see an NOE with the C5-proton (if the ring is not fully substituted).

Decision Tree for Analysis

AnalysisTree Start Isolate Product HNMR 1H NMR Check Start->HNMR NOESY Run NOESY/ROESY HNMR->NOESY Peaks Assigned Result1 NOE: N-Alkyl <-> C-Substituent (Conclusion: 1,5-Isomer) NOESY->Result1 Result2 NOE: N-Alkyl <-> Ring Proton (Conclusion: 1,3-Isomer) NOESY->Result2

Caption: Analytical workflow for distinguishing pyrazole regioisomers using 2D NMR.

FAQ: Frequently Asked Questions

Q: I see a "Semple's Pyrazole" synthesis in literature. What is that? A: This refers to a method where a pre-functionalized hydrazine is used to build the pyrazole ring after the N-substituent is already in place. This avoids the alkylation ambiguity entirely but requires more steps (cyclization of 1,3-diketones with substituted hydrazines).

Q: Can I use protecting groups to force regioselectivity? A: Yes. The SEM-Switch strategy is effective.

  • Protect the pyrazole with SEM-Cl (usually gives a mix, but separable).

  • Isolate the major isomer.

  • Perform C-arylation or functionalization.[3]

  • Remove SEM and alkylate. Note: This is labor-intensive and usually reserved for late-stage API synthesis.

Q: What is the "Nuclear Option" if I absolutely cannot separate the isomers? A: Consider Skeletal Editing . A 2025 breakthrough involves synthesizing an isothiazole first (which has sulfur instead of NH, so no tautomerism) and then "swapping" the sulfur for a nitrogen-alkyl fragment.[4][5] This guarantees 100% regiopurity but requires specific starting materials.

References

  • BenchChem Technical Support. Optimizing N-Alkylation of Pyrazoles. (2025).[1][4][5][6][7] Link

  • Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).[6][8] Link

  • MDPI - International Journal of Molecular Sciences. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[1][4][5][6][7] Link

  • RSC Advances. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships (NMR/NOESY Data). (2023).[9][10] Link

  • Beilstein Journal of Organic Chemistry. Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. (2014).[11] Link

  • Nature. Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025).[1][4][5][6][7] Link

Sources

Troubleshooting palladium catalyst poisoning with chlorophenyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Status: Active Ticket ID: PD-PYR-CL-001 Subject: Overcoming Catalyst Poisoning and Activation Barriers in Chlorophenyl Pyrazole Couplings

Executive Summary: The "Double Trouble" Substrate

Welcome to the Catalyst Care Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) involving a chlorophenyl pyrazole has failed.

This substrate presents a synergistic failure mode:

  • The Anchor (Poisoning): The pyrazole nitrogen (

    
    ) is a potent Lewis base. It coordinates to the electrophilic Palladium(II) intermediate, displacing your ligand and forming a stable, inactive "off-cycle" complex.
    
  • The Wall (Activation Barrier): The aryl chloride (Ar-Cl) bond is strong. Oxidative addition is slow. This delay gives the pyrazole nitrogen ample time to trap the catalyst before the catalytic cycle can turn over.

This guide provides the field-proven protocols to break this deadlock.

Diagnostic Module: What is killing your reaction?

Before changing conditions, identify the specific failure mode using this diagnostic matrix.

ObservationDiagnosisRoot CauseImmediate Action
0% Conversion Inertness The catalyst cannot break the Ar-Cl bond (Oxidative Addition failure).Switch to Pd-G3/G4 Pre-catalysts or electron-rich bulky phosphines (e.g., tBuXPhos).
< 20% Conversion (Stall) Poisoning Catalyst initiated but was trapped by the pyrazole Nitrogen.Increase Ligand:Pd ratio (2:1) or switch to Sterically Bulky Ligands (XPhos).
Product + De-Cl (Ar-H) Dehalogenation

-Hydride elimination occurred instead of transmetalation.
Remove protic solvents (iPrOH/EtOH). Switch to Dioxane or Toluene .
Black Precipitate Aggregation Ligand dissociation led to Pd(0) clustering (Pd Black).Your ligand is too weak or concentration is too low.
The Mechanism of Failure

To solve the problem, you must visualize the "Trap." The diagram below illustrates how the pyrazole nitrogen intercepts the active catalytic cycle.

Pd_Poisoning_Mechanism Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd Slow Step PdII Pd(II)-Ar-Cl Intermediate OxAdd->PdII Trap OFF-CYCLE TRAP [Pd(Ar)(Cl)(Pyrazole)L] Catalyst Dead End PdII->Trap N-Coordination (Fast) TransMet Transmetalation (Boronic Acid/Amine) PdII->TransMet Normal Cycle Pyrazole Free Pyrazole (Substrate) Pyrazole->Trap RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The "Off-Cycle Trap" (Black Node) occurs when the pyrazole nitrogen binds to the Pd(II) center faster than the Transmetalation step can occur.

The Solution: The "Shield & Engine" Strategy

You cannot remove the pyrazole, so you must outcompete it.

A. The Shield: Ligand Selection

You need a ligand that is bulky enough to physically block the pyrazole nitrogen from binding to the Palladium, but flexible enough to allow the reaction to proceed.

  • Recommendation: Buchwald Biaryl Phosphines

    • XPhos / XPhos Pd G4: The isopropyl groups on the biaryl backbone create a "roof" over the metal center, preventing the approach of the pyrazole nitrogen [1][4].

    • RuPhos: Excellent for secondary amines or electron-poor aryl chlorides.

    • CM-Phos: Specifically designed to prevent heteroatom poisoning.

B. The Engine: Pre-catalysts

Do NOT use


 or 

+ Ligand.
  • Why? Generating the active Pd(0) species in situ takes time and heat. During this "induction period," the unligated Pd is highly susceptible to pyrazole coordination, leading to immediate death.

  • Solution: Use G3 or G4 Palladacycles (e.g., XPhos Pd G4). These release the active

    
     species immediately upon base activation, saturating the metal with the protective ligand before the pyrazole can attack [6].
    
Experimental Protocol: The "Resurrection" Screen

If your standard conditions failed, run this specific 4-vial screen. This protocol is designed to force turnover on chlorophenyl pyrazoles.

Base Conditions:

  • Substrate: 0.2 mmol

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

  • Temperature: 80°C (start) -> 100°C (if no rxn after 2h)

  • Time: 12 hours

VialCatalyst System (2-5 mol%)Base (2 equiv)Rationale
1 XPhos Pd G4

(aq. 1M)
The Standard. High steric bulk protects against N-poisoning. Aqueous base helps transmetalation.
2 RuPhos Pd G4

(solid)
The Alternative. RuPhos is better for sterically hindered coupling partners. Anhydrous base prevents hydrolysis.
3 Pd(PEPPSI)-IPr

The NHC Route. NHC ligands bind tighter than phosphines and are virtually immune to displacement by pyrazoles.
4 BrettPhos Pd G4

The Strong Force. If the Ar-Cl is very electron-rich (deactivated), this system forces oxidative addition.

Step-by-Step Workflow:

  • Weigh Solids: Add aryl chloride, coupling partner, base, and Pre-catalyst to the vial.

  • Evacuate: Cap and purge with Argon/Nitrogen x3. (Oxygen kills these electron-rich ligands).

  • Solvent: Add degassed Dioxane through the septum.

  • Heat: Place in pre-heated block.

  • Monitor: Check LCMS at 1 hour.

    • If SM remains + De-Cl product: Stop. Switch to Vial 2 conditions but use Toluene.

    • If SM remains + No Product: Increase Temp to 110°C.

Troubleshooting FAQs

Q: My pyrazole has a free N-H group. Is this a problem? A: Yes, a critical one. The free N-H is acidic. The base will deprotonate it, turning the pyrazole into a Pyrazolate Anion .[1] This is a much stronger ligand than the neutral pyrazole and will bridge two Palladium atoms, forming an inactive dimer.

  • Fix: You must protect the nitrogen (SEM, THP, or Boc) OR use 2.5 equiv of base to ensure the coupling happens faster than the poisoning (risky) [3].

Q: I see the product, but also a lot of hydrodechlorination (Ar-H). Why? A: This is the "Dehalogenation" pathway. It happens when the cycle stalls after Oxidative Addition. The Pd-Ar species grabs a hydride from the solvent (usually alcohols) or the amine.

  • Fix:

    • Eliminate alcohols. Use Toluene or Dioxane .

    • Use a discrete Pd-G4 precatalyst to speed up the cycle.

    • Lower the reaction temperature slightly.

Q: Can I use Pd(dppf)Cl2? It works for everything else. A: Avoid it. bidentate ligands like dppf form a "bite angle" that leaves the axial sites of the square planar complex open to attack by the pyrazole nitrogen. Monodentate bulky biaryls (Buchwald) or NHCs (PEPPSI) occupy more quadrant space, physically blocking the poison [1].

Decision Logic for Optimization

Use this flow to navigate the optimization process.

Optimization_Flow Start Start: Chlorophenyl Pyrazole Coupling CheckNH Is Pyrazole N-H free? Start->CheckNH Protect Protect N (SEM/THP) CheckNH->Protect Yes LigandChoice Select Ligand System CheckNH->LigandChoice No Protect->LigandChoice Buchwald Use XPhos Pd G4 (Steric Shield) LigandChoice->Buchwald Standard PEPPSI Use Pd-PEPPSI-IPr (Strong Binding) LigandChoice->PEPPSI Alternative Result Check Result (LCMS) Buchwald->Result PEPPSI->Result Success Scale Up Result->Success >80% Conv Dehal Dehalogenation Observed? Result->Dehal <50% Conv Dehal->LigandChoice No (Try other ligand) SwitchSolv Switch to Toluene Remove Alcohols Dehal->SwitchSolv Yes

Caption: Logical workflow for optimizing reaction conditions based on substrate structure and initial results.

References
  • Buchwald Ligands & Precatalysts: Evolution of the Buchwald Ligands and their Application in Cross-Coupling. Sigma-Aldrich.

  • Heterocycle Poisoning Mechanisms: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.[2] NIH / PMC.

  • Handling Aminopyrazoles: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Academia.edu.

  • XPhos Efficacy: Buchwald Ligands Review | Entegris. Entegris.[3]

  • General Troubleshooting: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[4][5]

  • Precatalyst Activation: Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms. ACS Publications.[6]

Sources

Technical Support Center: Purification of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYRZ-Br-4Cl Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting tailing, solubility, and resolution issues on silica gel.[1][2][3]

Executive Summary

You are encountering difficulties purifying 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole . This molecule presents a classic "dual-personality" challenge in chromatography:

  • Lipophilicity: The 4-chlorophenyl and 4-bromo groups make it non-polar, requiring non-polar mobile phases (Hexane/Heptane).[1][2][3][4]

  • Acidity/Basicity: The pyrazole 1H-NH is a hydrogen bond donor (and weak acid, pKa ~12-13 due to electron-withdrawing halogens), causing it to drag on the acidic silanols of standard silica gel.[1][2][3]

This guide provides a self-validating protocol to eliminate peak tailing and maximize recovery.

Part 1: The Physicochemical Profile (Diagnosis)[1][3]

Before running the column, understand why standard methods fail.

FeatureChromatographic ConsequenceMitigation Strategy
1H-Pyrazole (NH) Strong H-bonding with silica silanols (

).[1][2][3][4] Causes severe tailing and broad peaks.[4]
Neutralization: Add 1% Triethylamine (TEA) to the mobile phase or use High-Performance Silica.
4-Cl-Phenyl Group High lipophilicity.[1][2][3][4] Low solubility in pure Hexane/Heptane.[4]Loading: Do not liquid load in DCM (band broadening). Use Dry Loading .
4-Bromo Substituent Increases molecular weight and slight acidity of the NH.[2][3][4]Detection: Strong UV absorbance.[4] Monitor at 254 nm (aromatic) and 280 nm .
Part 2: Method Development & Optimization
FAQ: "Why is my compound streaking from the baseline to the solvent front?"

Answer: This is "Silanol Drag." The acidic NH of the pyrazole is sticking to the acidic silica surface.

The Fix: The "Buffered" Mobile Phase Do not use plain Hexane/Ethyl Acetate.[4] You must modify the silica surface.[4]

  • Base Modifier: Add 1% Triethylamine (TEA) to your Ethyl Acetate bottle before mixing with Hexane.[3][4]

    • Mechanism:[1][2][3][4][5] TEA is more basic than your pyrazole.[3][4] It preferentially binds to the active silanol sites, "capping" them and allowing your product to elute symmetrically.

  • Alternative (If TEA is unavailable): Use a gradient of Dichloromethane (DCM) / Methanol (MeOH) .

    • Note: This is less ideal for this specific molecule as it may elute too fast, but MeOH also suppresses silanol interactions.[1]

Protocol: The "Scout" TLC

Run a TLC plate before the column to confirm the modifier works.

  • Plate A: 20% EtOAc in Hexane.[4] (Result: Streak)

  • Plate B: 20% EtOAc in Hexane + 1% TEA . (Result: Tight, circular spot)

Critical Check: If Plate B still streaks, your product may be contaminated with the dihydro intermediate or mineral salts. Perform an aqueous wash (Water/Brine) on the crude before chromatography.[1][4]

Part 3: The Purification Protocol (Execution)
Step 1: Sample Loading (The "Dry Load" Technique)

Liquid loading in DCM is the #1 cause of poor resolution for aryl pyrazoles.[1]

  • Dissolve crude mixture in a minimum amount of DCM or Acetone.[4]

  • Add silica gel (ratio: 2g silica per 1g crude).[1][3][4]

  • Rotary evaporate until a free-flowing powder remains.

  • Pack this powder on top of your pre-equilibrated column.[4]

    • Why? This eliminates solvent effects and ensures the sample starts as a sharp, narrow band.

Step 2: Gradient Elution Strategy
  • Column: 12g or 24g Flash Cartridge (Standard Silica, 40-63 µm).[1][3][4]

  • Flow Rate: 25-30 mL/min.

  • Mobile Phase A: Hexane (or Heptane).[1][3][4]

  • Mobile Phase B: Ethyl Acetate + 1% TEA.[4]

Gradient Table:

Time (CV) % Mobile Phase B Purpose
0–2 0% Equilibrate & flush non-polar impurities (e.g., dibromo byproducts).[1][2][3][4]
2–5 0% → 10% Slow ramp to lift lipophilic impurities.
5–15 10% → 40% Product Elution Window. The pyrazole usually elutes ~25-30% B.

| 15–18 | 40% → 100% | Flush polar baseline junk (tar/salts).[3][4] |

Part 4: Troubleshooting & Decision Logic

Use this logic flow to resolve real-time issues during the run.

Troubleshooting Start Issue Detected Tailing Peak Tailing / Broadening Start->Tailing Coelution Co-elution with Impurity Start->Coelution Precipitation Crystallizing on Column Start->Precipitation AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Silanol Interaction ChangeSolvent Switch to DCM/MeOH (Selectivity Change) Coelution->ChangeSolvent Orthogonal Separation GradientFlatten Flatten Gradient (e.g., hold at 15% B) Coelution->GradientFlatten Rf difference < 0.1 DryLoad Switch to Dry Loading (Celite or Silica) Precipitation->DryLoad High Conc. CheckSolubility Check Sample Solubility

Figure 1: Decision matrix for troubleshooting pyrazole purification anomalies.

Part 5: Advanced Separation (The "Hard" Impurities)

Scenario: You cannot separate the 4-H precursor (starting material) from the 4-Br product .

  • Cause: Halogenation often changes polarity only slightly.[3][4]

  • Solution:

    • Change Stationary Phase: Switch to C18 (Reverse Phase) .

      • Solvent: Water/Acetonitrile (0.1% Formic Acid).[1][3][4]

      • Why: The Bromine atom significantly increases hydrophobicity compared to Hydrogen.[4] On C18, the 4-Br product will retain much longer than the 4-H precursor.[1][2][3]

    • Recrystallization:

      • If chromatography yields 90% purity, dissolve the solid in hot Ethanol or Toluene/Heptane. The symmetrical 4-Br-3-(4-Cl-Ph) pyrazole often crystallizes readily, leaving impurities in the mother liquor.[1][2][3][4]

References & Validated Sources
  • Physicochemical Properties of Pyrazoles:

    • National Center for Biotechnology Information (2025).[1][3][4] PubChem Compound Summary for 4-Bromopyrazole (Analogous core structure).[1][2][3] Retrieved from .[1][3]

  • Chromatographic Tailing Mechanisms:

    • Phenomenex Technical Guide.[3][4] "Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases." Explains the silanol/amine interaction mechanism. Retrieved from .

  • Synthesis & Purification Context:

    • M.D.P.I.[2][3][4] Molbank (2009).[1][3][4] "Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole." Describes standard silica purification of analogous brominated aryl-pyrazoles using Hexane/EtOAc. Retrieved from .[1][3][4]

  • General Flash Chromatography Guides:

    • University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography." Validates the use of TEA and dry loading for difficult separations. Retrieved from .[1][3][4]

Sources

Technical Support Center: Advanced Coupling Strategies for Sterically Congested 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming Steric Hindrance & Catalyst Poisoning in Pd-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist

Diagnostic Interface: Why is Your Reaction Failing?

Before optimizing, we must diagnose the specific failure mode. 4-Bromopyrazoles present a "perfect storm" of challenges: they are electron-rich (making oxidative addition sluggish), they possess coordinating nitrogens (poisoning the catalyst), and when substituted at C3/C5, they impose severe steric barriers.

The Triage Table
SymptomProbable CauseImmediate Action
< 10% Conversion Catalyst Poisoning. The pyrazole N2 is coordinating to Pd(II), shutting down the cycle.Switch to N-protected substrates (SEM, THP, Trityl) or use Pd-G3/G4 precatalysts .
Stalls at 30-50% Catalyst Death (Aggregation). The active Pd(0) species is unstable and precipitating as Pd-black before the reaction completes.Upgrade ligand to Buchwald Dialkylbiarylphosphines (XPhos, SPhos) to stabilize Pd(0).
Product is Des-bromo Protodehalogenation. The Pd(II)-Ar species is undergoing protonolysis instead of transmetallation.Dry your solvent. Switch base to anhydrous K₃PO₄ . Increase catalyst activity to outcompete the side reaction.
Starting Material Left Steric Bulk. The C3/C5 substituents are physically blocking the Pd center.Use XPhos or Pd-PEPPSI-IPr . Increase temperature to 100°C+.

Module A: The Suzuki-Miyaura Interface (C-C Bond Formation)

When coupling 4-bromopyrazoles with bulky C3/C5 substituents (e.g., t-butyl, CF₃, aryl), standard ligands like PPh₃ or dppf will fail. The cone angle is insufficient to force the reductive elimination, or the catalyst cannot access the C-Br bond.

The Solution: Dialkylbiarylphosphine Ligands

We recommend the Buchwald Ligand suite. These ligands are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (forming a mono-ligated Pd species that accommodates sterics).

Recommended Systems:
  • XPhos: The "Workhorse" for steric hindrance. The isopropyl groups on the biaryl backbone provide a protective shell around the Pd, preventing aggregation while allowing bulky substrates to enter.

  • SPhos: Excellent for stability, though slightly less sterically demanding than XPhos.

  • Pd-PEPPSI-IPr: A focused alternative. This NHC-based catalyst is extremely robust and often works when phosphines fail, particularly for "impossible" sterics.

Visualization: The Steric Decision Tree

The following logic flow guides your ligand selection based on the specific steric environment of your pyrazole.

LigandSelection Start START: Analyze Substrate N_Protect Is N1 Protected? Start->N_Protect Protect_First Action: Protect N1 (SEM/THP/Trt) Free NH poisons Pd N_Protect->Protect_First No Steric_Check Are C3/C5 Substituted? N_Protect->Steric_Check Yes Low_Steric H or Me at C3/C5 Steric_Check->Low_Steric No High_Steric t-Bu, CF3, Aryl at C3/C5 Steric_Check->High_Steric Yes Standard Use Pd(dppf)Cl2 or A-taPhos Base: Na2CO3 Low_Steric->Standard Advanced Coupling Partner Sterics? High_Steric->Advanced Partner_Low Unblocked Boronic Acid Advanced->Partner_Low Low Partner_High Ortho-Substituted Boronic Acid Advanced->Partner_High High Sol_XPhos System: XPhos Pd G4 Base: K3PO4 (aq) Partner_Low->Sol_XPhos Sol_PEPPSI System: Pd-PEPPSI-IPr Base: KOtBu / Dioxane Partner_High->Sol_PEPPSI

Caption: Logic flow for selecting the optimal catalytic system based on pyrazole substitution patterns.

Module B: The Buchwald-Hartwig Interface (C-N Bond Formation)

Aminating 4-bromopyrazoles is historically difficult because the product (an aminopyrazole) is often a better ligand for Palladium than the starting material, leading to product inhibition.

The Solution: Precatalysts & Specialized Ligands

Do not use Pd₂dba₃. The initiation period is too slow, and the dibenzylideneacetone (dba) ligand can interfere. Use Pd-G3 or G4 precatalysts (e.g., XPhos Pd G3) which contain a pre-formed Pd-Ligand bond and activate immediately upon base addition.

Ligand Specificity:
  • BrettPhos / tBuBrettPhos: The gold standard for primary amines and amides.

  • RuPhos: Essential for secondary amines.[1]

  • tBuDavePhos: Specifically cited in literature for 4-bromo-1-tritylpyrazole coupling due to its unique ability to handle the specific geometry of the pyrazole core.

Module C: Preventing Protodehalogenation

The Issue: You run the reaction, and LCMS shows only the starting material mass minus 79 amu (Br replaced by H). The Mechanism: The oxidative addition occurs, forming L-Pd(II)-Ar(Br). However, before the boronic acid can transmetallate, the complex grabs a proton (from water or solvent), releasing the dehalogenated pyrazole.

The Fix:

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase the rate of transmetallation over protonation.

  • Water Control: While Suzuki requires some water, too much promotes dehalogenation in electron-rich heterocycles. Use anhydrous K₃PO₄ suspended in Dioxane/Water (10:1 ratio) rather than 2M aqueous carbonate.

  • Protecting Group: Use SEM (2-(trimethylsilyl)ethoxymethyl).[2] It is electron-donating enough to facilitate oxidative addition but bulky enough to protect the N1 position. Avoid Boc if possible, as it is labile under basic coupling conditions at high heat.

Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling for Hindered Pyrazoles

Use this for 4-bromopyrazoles with C3/C5 substituents (e.g., t-Butyl).

Reagents:

  • Substrate: 1-SEM-3-tert-butyl-4-bromopyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[3]

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground anhydrous)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge: In a glovebox or under active Argon flow, add the pyrazole, boronic acid, base, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Solvent: Add the degassed Dioxane/Water mixture.

    • Note: Degassing is critical. Sparge with Argon for 15 mins before use.

  • Seal & Heat: Cap the vial (Teflon-lined crimp cap preferred). Heat to 80°C for 2 hours.

    • Tip: If conversion is <50% after 2 hours, boost to 100°C. XPhos is thermally stable.

  • Workup: Cool to RT. Filter through a celite plug (eluting with EtOAc). Wash with brine. Dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination (Primary Amines)

Use this for coupling primary amines to 4-bromopyrazoles.

Reagents:

  • Substrate: 1-Trityl-4-bromopyrazole (1.0 equiv)

    • Why Trityl? The massive bulk prevents N-coordination to Pd.

  • Amine: Primary alkyl/aryl amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2 mol%)

  • Base: LiHMDS (2.2 equiv, 1M in THF) or NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Charge: Add Pyrazole, Catalyst, and NaOtBu (if using solid base) to the vial. Purge with Argon.

  • Add Liquids: Add Toluene and Amine via syringe.

  • Base: If using LiHMDS, add dropwise at RT.

  • Heat: 100°C for 4-12 hours.

  • Monitoring: Monitor by LCMS. If the intermediate Pd-Amine complex is visible but not eliminating, raise temp to 110°C.

Mechanistic Insight: The Steric Pathway

Understanding why these specific ligands work is key to troubleshooting.

Mechanism PreCat Precatalyst (Pd-G4) Active Active Species [L-Pd(0)] PreCat->Active Base Activation OxAdd Oxidative Addition (Rate Limiting for Pyrazoles) Active->OxAdd L-Pd inserts into C-Br Poison N-Coordination (Catalyst Death) Active->Poison Free NH Group TransMet Transmetallation (Blocked by Sterics) OxAdd->TransMet Boronic Acid enters DeHalo Protodehalogenation (H-Source Interference) OxAdd->DeHalo Wet Solvent / Slow TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration

Caption: The catalytic cycle showing critical failure points (Poisoning, Dehalogenation) specific to pyrazoles.

References

  • Buchwald, S. L., et al. "Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings." Journal of the American Chemical Society, 2017.[3]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Handy, S. T., et al. "An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates."[2][4] Tetrahedron Letters, 2003.[4]

  • Ohshima, T., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates." The Journal of Organic Chemistry, 2019.

  • MilliporeSigma Technical Guide. "G3 and G4 Buchwald Precatalysts User Guide."

Sources

Technical Guide: Optimizing Reaction Temperature for Pyrazole Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Thermodynamic Balance[1]

In the bromination of pyrazoles, temperature is not merely a variable for reaction rate; it is the primary switch between clean regioselective conversion and uncontrollable side-reactions .

For 90% of pharmaceutical intermediates, the goal is C4-selective bromination via Electrophilic Aromatic Substitution (


). This reaction is kinetically favored at the C4 position due to the highest electron density (highest HOMO coefficient).
  • Optimal Window: 0°C to 25°C.

  • The Danger Zone: >40°C. At elevated temperatures, you risk overcoming the higher activation energy barriers for C3/C5 bromination (poly-bromination) and triggering hazardous thermal decomposition of reagents like N-Bromosuccinimide (NBS).

Troubleshooting Guide & FAQs

Q1: I am seeing significant formation of di-bromo and tri-bromo impurities. Is my temperature too high?

Diagnosis: Yes, this is a classic symptom of "Thermal Overdrive." Technical Explanation: The C4 position is the kinetic product. The activation energy (


) required to brominate C4 is significantly lower than for C3 or C5.
  • At Low Temp (0–25°C): The system has enough energy to cross the C4 barrier but not the C3/C5 barriers. Result: >95% Mono-bromo (C4).

  • At High Temp (>50°C): The system has excess thermal energy, allowing the reagents to overcome the higher

    
     for C3/C5 positions. Once C4 is occupied, the ring is deactivated, but aggressive heating forces further substitution.
    

Corrective Action:

  • Cool Down: Lower reaction temperature to 0°C during addition.

  • Stoichiometry Check: Ensure you are using exactly 1.0–1.05 equivalents of the brominating agent. Excess reagent at high heat guarantees over-bromination.

Q2: My reaction exothermed violently upon adding NBS to DMF. What happened?

CRITICAL SAFETY WARNING: This is a known thermal hazard. Technical Explanation: NBS (N-Bromosuccinimide) in DMF (Dimethylformamide) can undergo autocatalytic thermal decomposition .[1]

  • The Mechanism: At temperatures above 80°C (or lower with accumulation), NBS and DMF react to release massive heat and non-condensable gases.[2]

  • The Trap: If you add solid NBS to warm DMF, or if the reaction exotherm raises the internal temperature unchecked, you can trigger a runaway reaction. The "Time to Maximum Rate" (TMR) decreases drastically as concentration increases.

Corrective Action:

  • Never add NBS to hot DMF.

  • Switch Solvents: Use Acetonitrile (MeCN) or DCM if solubility permits. They are thermally stable with NBS.

  • Active Cooling: Always use an ice bath (0°C) during NBS addition to absorb the heat of solution and reaction.

Q3: I have a deactivated pyrazole (electron-withdrawing groups) and conversion is <10% at Room Temperature. Should I reflux?

Diagnosis: Kinetic inhibition due to electron deficiency. Technical Explanation: Electron-withdrawing groups (EWGs) like


, 

, or

lower the HOMO energy of the pyrazole ring, making it a poor nucleophile. Strategy: Instead of just cranking the heat (which risks degradation), use a catalyst or a stronger electrophile .
  • Option A (Catalysis): Add mild Lewis acids (e.g., 5 mol%

    
     or 
    
    
    
    ) to activate the NBS.
  • Option B (Reagent Switch): Switch from NBS to

    
     in Acetic Acid. The protonated solvent increases the electrophilicity of the bromine species.
    
  • Temperature Limit: Increase temp incrementally (e.g., 40°C, then 60°C). Do not jump straight to reflux.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired Kinetic Pathway (C4) and the Undesired Thermodynamic/Thermal Pathways.

PyrazoleBromination Start Unsubstituted Pyrazole Intermediate Wheland Intermediate Start->Intermediate NBS, 0°C (Fast) Runaway Thermal Runaway (NBS/DMF Decomposition) Start->Runaway NBS + DMF Temp > 80°C ProductC4 4-Bromo-Pyrazole (Kinetic Product) Intermediate->ProductC4 -Hsuccinimide ImpurityC3C5 3,4,5-Tribromo-Pyrazole (Thermodynamic Impurity) ProductC4->ImpurityC3C5 Excess NBS Temp > 50°C

Caption: Reaction pathway showing the kinetic preference for C4 bromination (Green) versus thermal risks of over-bromination and runaway decomposition (Red).

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed for maximum regioselectivity and safety .

Reagents:

  • Substrate: 1.0 equiv Pyrazole derivative

  • Reagent: 1.05 equiv NBS (Recrystallized if yellow/aged)

  • Solvent: Acetonitrile (MeCN) [Preferred] or DMF [With cooling]

Step-by-Step:

  • Preparation: Dissolve the pyrazole substrate in MeCN (10 volumes, e.g., 1g in 10mL).

  • Cooling: Place the reaction vessel in an ice/water bath and cool internal temperature to 0–5°C .

  • Addition: Add NBS solid portion-wise over 15–30 minutes.

    • Why? This controls the exotherm and keeps the local concentration of "Br+" low, preventing over-bromination.

  • Reaction: Allow the mixture to warm naturally to 20–25°C (Room Temp) . Stir for 2–4 hours.

  • Monitoring: Check via HPLC or TLC.

    • Target: >98% Conversion.

    • If stalled: Heat to 40°C only if necessary.

  • Quench: Add 10% aqueous

    
     (Sodium Thiosulfate) to destroy unreacted bromine species.
    
  • Workup: Dilute with water, extract with Ethyl Acetate.

Reagent Comparison Data

ParameterNBS (N-Bromosuccinimide)

(Elemental Bromine)

+

(Oxidative)
Optimal Temp 0°C to 25°C-10°C to 0°C25°C to 60°C
Selectivity (C4) High (Mild release of Br+)Medium (High concentration of active Br2)Medium (Radical pathways possible)
Atom Economy Low (Succinimide waste)HighHigh (Water byproduct)
Safety Profile Moderate (Solid, but thermal risk in DMF)Low (Corrosive, toxic fumes)High (Green chemistry compatible)
Best For Lab scale, sensitive substratesIndustrial scale, deactivated ringsCost-sensitive large scale

Decision Tree for Troubleshooting

Use this logic flow to resolve yield or purity issues.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Conversion / Yield IssueType->LowYield Reaction Stalled Impurity High Impurity Levels IssueType->Impurity Dirty Profile CheckEWG Is ring deactivated? (EWG present?) LowYield->CheckEWG CheckPos Identify Impurity Position Impurity->CheckPos ActionCatalyst Add Catalyst (ZnBr2) Increase Temp to 40°C CheckEWG->ActionCatalyst Yes (EWG) ActionTime Extend Time Do NOT Heat CheckEWG->ActionTime No (Electron Rich) CheckTemp Check Reaction Temp ActionCool Poly-bromo (C3/C5)? LOWER Temp to 0°C Reduce NBS equiv CheckPos->ActionCool Over-brominated ActionSolvent Unknown/Black Tar? Change Solvent (Avoid DMF) Check for Runaway CheckPos->ActionSolvent Decomposition

Caption: Troubleshooting logic flow for optimizing pyrazole bromination conditions.

References

  • Scientific Update. (2024). A Dangerous Bromance: Safety of NBS in DMF. Retrieved from [Link]

  • Guan, M., et al. (2021).[3] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. Retrieved from [Link][3]

  • Menyhárd, D., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) Reagent Guide. Retrieved from [Link]

  • Hovione. (2023).[1] Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Halogenated Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated pyrazoles are critical pharmacophores in modern drug discovery, serving as core scaffolds for kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and agrochemicals. However, their crystallization presents unique thermodynamic and kinetic challenges. The introduction of halogen atoms (Cl, Br, I) often lowers the lattice energy relative to the solvation energy, leading to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than nucleation. Furthermore, the tautomeric nature of the pyrazole ring frequently results in regioisomeric mixtures that are difficult to separate by standard cooling crystallization.

This guide moves beyond generic advice, providing mechanism-based troubleshooting for the specific physicochemical behaviors of halogenated nitrogen heterocycles.

Module 1: Diagnostic FAQ & Troubleshooting

Q1: My product separates as an oil (oiling out) instead of crystals upon cooling. How do I fix this?

Diagnosis: Oiling out occurs when the system enters a metastable Liquid-Liquid Phase Separation (LLPS) region before crossing the solubility curve (Solid-Liquid equilibrium). This is common in halogenated pyrazoles due to their low melting points and high conformational flexibility in solution [1].

Immediate Remedies:

  • Temperature Control: The oiling-out temperature is often close to the melting point of the solvated solid.[1] Do not cool below the spinodal decomposition point too rapidly.

  • Seeding Strategy: Seed at a temperature above the oiling-out point but below the saturation temperature. This bypasses the energy barrier for nucleation, providing a surface for growth that competes with the formation of the amorphous oil phase [2].

  • Solvent Modification: Oiling out indicates the solvent is "too good" for the oil phase or the impurities are acting as a cosolvent. Switch to a solvent system with a higher dielectric constant difference or use a "hybrid" cooling/anti-solvent approach.

Q2: I have a mixture of regioisomers (e.g., 1,3- vs. 1,5-isomer). Crystallization isn't separating them.[2]

Diagnosis: Halogenated pyrazoles often form solid solutions or eutectic mixtures where the crystal lattice accommodates both isomers, preventing purification.

Technical Solution:

  • Switch to Salt Formation: Pyrazoles are weak bases (

    
    ). Reacting the crude oil with a mineral acid (HCl, HBr) or organic acid (oxalic, p-toluenesulfonic acid) often creates a crystalline salt with a much higher lattice energy and distinct solubility profiles for each isomer [3].
    
  • Thermodynamic Slurry: Instead of full dissolution, perform a slurry digest (aging) in a solvent where the undesired isomer is slightly more soluble. Ostwald ripening will favor the growth of the more stable crystal form over time.

Q3: The crystals are slimy and clog the filter.

Diagnosis: This indicates "dendritic growth" or needle formation caused by excessive supersaturation (


). Halogen bonds can direct growth rapidly along one axis.

Remedy:

  • Reduce Cooling Rate: Slow down the cooling ramp to

    
     to lower supersaturation.
    
  • Temperature Cycling: Implement a heating/cooling cycle (e.g.,

    
     amplitude) during the crystal growth phase to redissolve fines and promote the growth of lower-aspect-ratio prisms [4].
    

Module 2: Visual Troubleshooting Workflows

Workflow A: Oiling Out Decision Tree

This logic gate helps you determine the root cause of LLPS and select the correct remediation strategy.

OilingOutStrategy Start Problem: Product Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity HighImpurity High Impurities (>10%) CheckPurity->HighImpurity Yes LowImpurity Low Impurities (<5%) CheckPurity->LowImpurity No PrePurify Action: Silica Plug / Extraction (Impurities lower mp) HighImpurity->PrePurify CheckMP Check Melting Point vs. T_oil LowImpurity->CheckMP MP_Low T_oil > MP_solid CheckMP->MP_Low Melted Phase MP_High T_oil < MP_solid CheckMP->MP_High Supersaturated Oil SaltForm Action: Make Salt (HCl/Tosylate) to increase Lattice Energy MP_Low->SaltForm SeedStrategy Action: Seed at T > T_oil (Bypass Nucleation Barrier) MP_High->SeedStrategy

Figure 1: Decision matrix for addressing Liquid-Liquid Phase Separation (Oiling Out) in pyrazole intermediates.

Module 3: Solvent Selection & Screening Guide

For halogenated pyrazoles, standard solvent screens often fail due to the "halo-effect" (halogen bonding). Use this targeted selection table.

Solvent ClassSpecific SolventSuitabilityMechanism / Notes
Alcohols Ethanol, IPAHigh Hydrogen bonding with pyrazole -NH. Good for cooling crystallization.[2][3] Risk of solvolysis if labile halogens are present.
Non-Polar Toluene, HeptaneMedium Often causes oiling out if used alone. Best used as an anti-solvent in conjunction with esters.
Esters Ethyl Acetate, iPrOAcHigh Excellent for regioisomer separation. Moderate solubility allows for high recovery upon cooling.
Chlorinated DCM, ChloroformLow Avoid. High solubility usually prevents crystallization. Environmental hazard.
Fluorinated TFE, HFIPSpecialist Use only for difficult regioisomer separations. Fluorine-fluorine interactions can stabilize unique polymorphs [5].
Experimental Protocol: The "Cloud Point" Determination

Do not skip this step. It defines your Metastable Zone Width (MSZW).

  • Prepare Stock: Dissolve 100 mg of pyrazole in 0.5 mL of "Good Solvent" (e.g., Ethyl Acetate).

  • Titrate: Add "Anti-Solvent" (e.g., Heptane) dropwise at 50°C until a persistent cloudiness (nucleation or oiling) appears.

  • Clear: Re-heat to dissolve.

  • Cool: Cool slowly (

    
    ). Record the temperature where turbidity returns.
    
    • If oil droplets form: You are in the LLPS region.[1][4][5] Add more good solvent or seed earlier.

    • If crystals form: This is your seeding temperature (

      
      ).
      

Module 4: Advanced Process Optimization

Protocol: Salt Formation for Stubborn Oils

When the free base pyrazole refuses to crystallize, converting it to a salt is the industry standard for purification [3].

  • Dissolution: Dissolve crude pyrazole oil in 5 volumes of dry Ethanol or Ethyl Acetate.

  • Acid Addition:

    • For HCl salts: Add 1.1 equivalents of HCl (4M in Dioxane or Ethanol) dropwise at 25°C.

    • For Oxalate/Tosylate: Add 1.0 equivalent of solid acid; heat to 60°C to dissolve.

  • Nucleation: Cool to 0°C over 2 hours.

    • Note: Pyrazolium salts crystallize rapidly. Ensure vigorous stirring to prevent entrapment of mother liquor.

  • Filtration: Filter and wash with cold MTBE (Methyl tert-butyl ether).

Workflow B: Regioisomer Separation Logic

RegioSeparation Mix Mixture: 1,3- & 1,5-Isomers SolubilityTest Solubility Screen (Polar vs Non-Polar) Mix->SolubilityTest DiffSol Differential Solubility Found? SolubilityTest->DiffSol YesDiff Perform Slurry Digest (Thermodynamic Control) DiffSol->YesDiff Yes NoDiff Isomers Co-Crystallize DiffSol->NoDiff No Deriv Derivatization (Salt Formation / Boc-protection) NoDiff->Deriv Recryst Recrystallize Derivative Deriv->Recryst

Figure 2: Workflow for separating difficult regioisomeric mixtures of pyrazoles.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Resources. [Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog, 2017. [Link]

  • Google Patents. "Method for purifying pyrazoles (WO2011076194A1).
  • LibreTexts. "3.6F: Troubleshooting Crystallization - Oiling Out." Chemistry LibreTexts, 2022. [Link]

  • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. [Link]

Sources

Controlling side reactions in the functionalization of 4-chlorophenyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 4-Chlorophenyl Pyrazoles

User Guide Overview

Topic: Controlling Side Reactions in the Functionalization of 4-Chlorophenyl Pyrazoles Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Scope: Troubleshooting regioselectivity (N1 vs. N2), preventing dehalogenation (Ar-Cl integrity), and controlling site-selective C-H activation.[1]

Core Challenges & Mechanistic Insights

The 4-chlorophenyl pyrazole scaffold (e.g., the core of Celecoxib) presents a unique "reactivity triad" that complicates functionalization:

  • Tautomeric Ambiguity: The pyrazole ring exists in equilibrium, leading to N1/N2 isomer mixtures during alkylation.

  • Competency of the Ar-Cl Bond: While the chlorine atom is intended as a stable structural motif, modern high-turnover Pd-catalysts can oxidatively add to the Ar-Cl bond, leading to polymerization or hydrodehalogenation.

  • Electrophilic Competition: Reagents must distinguish between the electron-rich pyrazole C-4 position and the activated positions on the chlorophenyl ring.

Troubleshooting Module: Regioselective N-Alkylation

Current Issue: “I am obtaining an inseparable mixture of N1- and N2-alkylated isomers.”

Mechanistic Root Cause

The pyrazole anion is an ambident nucleophile. Regioselectivity is governed by the interplay of steric hindrance (favoring the nitrogen distal to the bulky 4-chlorophenyl group) and coordination effects . In standard dipolar aprotic solvents (DMF, DMSO), the reaction is often under thermodynamic control, leading to mixtures.

Diagnostic & Solution Matrix
VariableRecommendationMechanistic Rationale
Solvent Switch to HFIP (Hexafluoroisopropanol) HFIP forms a hydrogen-bond network with the pyrazole nitrogen, altering its nucleophilicity and stabilizing the transition state for the desired isomer via specific solvation [1].
Base Use Cs₂CO₃ over NaH Cesium ("The Cesium Effect") promotes solubility and creates a looser ion pair, often enhancing steric differentiation compared to the tight ion pair formed with Sodium [2].
Temperature Lower T (-10°C to 0°C) Lower temperatures favor kinetic control. If the desired isomer is the kinetic product (usually the less hindered one), cooling is essential.
FAQ: N-Alkylation

Q: Why does my N1/N2 ratio degrade upon scale-up? A: Heat transfer inefficiencies create localized hot spots, pushing the reaction toward thermodynamic equilibrium (often a 1:1 mix). Use flow chemistry or slow addition of the electrophile at controlled cryogenic temperatures.

Troubleshooting Module: C-H Activation & Cross-Coupling

Current Issue: “I am observing loss of the chlorine atom (hydrodehalogenation) or polymerization during C-H arylation.”

Mechanistic Root Cause

The 4-chlorophenyl group is susceptible to oxidative addition by Palladium(0), particularly when using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) designed to activate aryl chlorides.[1] The goal is to activate the Pyrazole C-H (C-5) without touching the Ar-Cl bond.

Critical Control Points
  • Ligand Selection: Avoid alkyl-phosphines (e.g., PCy₃, tBu₃P).[1] Use Triarylphosphines (e.g., PPh₃, dppf) which are less electron-rich. They are active enough for C-H activation (often via a CMD mechanism) but sluggish toward Ar-Cl oxidative addition [3].

  • Base Selection: Use pivalate bases (CsOPiv) . The pivalate acts as a proton shuttle, lowering the energy barrier for the Concerted Metalation-Deprotonation (CMD) step at the pyrazole C-5, effectively accelerating the desired reaction over the side reaction [4].

  • Proton Source: Strictly exclude water and alcohols. Pd-H species, responsible for hydrodehalogenation, are often generated via

    
    -hydride elimination from alkoxides or reaction with water.[1]
    
Visualizing the Competition

CH_Activation_vs_Side_Reactions Start Pd(II) Pre-catalyst Active Active Pd(L) Species Start->Active Reduction CMD CMD Pathway (Pivalate Assisted) Active->CMD Low e- Density Ligand (PPh3) OxAdd Oxidative Addition at Ar-Cl Active->OxAdd High e- Density Ligand (PCy3, XPhos) C5_Act C-5 Palladacycle CMD->C5_Act Selective C-H Cleavage Product Desired C-5 Arylated 4-chlorophenyl pyrazole C5_Act->Product Reductive Elim. ArPdCl Ar-Pd-Cl Species OxAdd->ArPdCl Dehalo Hydrodehalogenation (Cl replaced by H) ArPdCl->Dehalo + H source Polymer Polymerization/Oligomerization ArPdCl->Polymer + Pyrazole

Caption: Competitive pathways in Pd-catalyzed functionalization. Green path utilizes CMD mechanism to favor C-H activation; Red path shows unwanted Ar-Cl engagement.

Optimized Protocol: C-5 Direct Arylation with Cl-Retention

Objective: Arylate the C-5 position of 1-(4-chlorophenyl)-1H-pyrazole without dechlorinating the phenyl ring.

Reagents:

  • Substrate: 1-(4-chlorophenyl)-1H-pyrazole (1.0 equiv)

  • Aryl Bromide: 1.2 equiv (Must be Br or I; Cl will not react selectively)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) — Crucial: Do not use SPhos or XPhos.

  • Base: K₂CO₃ (2.0 equiv) with PivOH (30 mol%) additive.

  • Solvent: DMAc (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a dried Schlenk tube with Pd(OAc)₂, PPh₃, K₂CO₃, and PivOH.

  • Activation: Add the pyrazole substrate and the aryl bromide.

  • Solvation: Add anhydrous DMAc (0.2 M concentration). Note: Degas solvent thoroughly to remove O₂.

  • Reaction: Seal and heat to 100°C for 12-16 hours.

    • Checkpoint: Monitor by LCMS.[2][3][4] Look for the mass of Product (M+) and De-Cl Product (M-34). If De-Cl is observed, lower temperature to 80°C and increase reaction time.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water (3x) to remove DMAc.

  • Purification: Silica gel chromatography.

Troubleshooting Module: Electrophilic Substitution (Halogenation)

Current Issue: “When trying to brominate the pyrazole C-4 position, I get bromination on the chlorophenyl ring.”

Solution: The pyrazole C-4 position is significantly more nucleophilic than the chlorophenyl ring unless the pyrazole nitrogen is protonated or coordinated to a strong Lewis acid, which deactivates the ring.

  • Avoid: Strong acidic media (e.g., Br₂/FeBr₃) which may deactivate the pyrazole and direct bromination to the phenyl ring.

  • Use: N-Bromosuccinimide (NBS) in DMF or CH₃CN at RT. This mild electrophilic source targets the most electron-rich position (C-4) exclusively [5].

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Journal of Organic Chemistry (ACS) URL:[Link][1]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry URL:[Link]

  • Selective Palladium-Catalyzed Direct C-H Arylation of N-Protected Pyrazoles. Source: MDPI / Molecules URL:[Link]

  • Palladium-Catalyzed C–H Activation of Pyrazoles: A Review. Source: Catalysts URL:[Link][1][5]

  • Regioselective Bromination of Pyrazoles with NBS. Source: Synthetic Communications URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary

In the development of p38 kinase inhibitors and other heterocyclic bioactive agents, the pyrazole scaffold is a privileged structure. The bromination of 3-(4-chlorophenyl)-1H-pyrazole to yield 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a critical intermediate step. This guide provides a definitive technical comparison between the starting material and the brominated product, establishing a self-validating spectral analysis protocol.

Core Value Proposition:

  • Differentiation: How to conclusively distinguish the 4-bromo derivative from its regioisomers and precursors using 1H NMR.

  • Data-Driven: Comparative chemical shift analysis based on electronic substitution effects.

  • Protocol: Optimized sample preparation for labile proton detection.

Structural Logic & Proton Assignment

To interpret the spectrum accurately, we must first map the proton environments. The introduction of a bromine atom at the C4 position fundamentally alters the electronic environment of the pyrazole ring, leading to diagnostic signal changes.

Molecular Visualization (DOT)

ChemicalStructure cluster_legend Signal Key N1 N1-H (Labile) C5 C5-H (Diagnostic) N1->C5 C3 C3 (Quaternary) Ph_Ortho Ar-H (Ortho) C3->Ph_Ortho Linker C4 C4-Br (Substituted) C4->C3 C5->C4 Ph_Meta Ar-H (Meta) Ph_Ortho->Ph_Meta Key1 H-5: Singlet (Deshielded) Key2 H-4: ABSENT

Figure 1: Connectivity and proton environment map. Note the critical disappearance of the H-4 proton upon bromination.

Comparative Spectral Analysis

The most robust method for confirming synthesis is a direct comparison with the unbrominated precursor. The following data synthesizes literature values for 3-arylpyrazoles and the specific electronic effects of 4-bromo substitution.

Chemical Shift Comparison Table (Solvent: DMSO-d6)[1][2]
Proton AssignmentPrecursor: 3-(4-chlorophenyl)-1H-pyrazoleTarget: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazoleDiagnostic Change
H-4 (Pyrazole) δ 6.60 - 6.80 (d, J ≈ 2.0 Hz) ABSENT Primary Confirmation
H-5 (Pyrazole) δ 7.60 - 7.80 (d, J ≈ 2.0 Hz)δ 8.00 - 8.25 (s) Loss of coupling + Downfield shift (~0.4 ppm)
Ar-H (Ortho) δ 7.80 - 7.90 (d, J ≈ 8.5 Hz)δ 7.85 - 7.95 (d, J ≈ 8.5 Hz)Minimal shift (AA'BB' system retained)
Ar-H (Meta) δ 7.40 - 7.50 (d, J ≈ 8.5 Hz)δ 7.45 - 7.55 (d, J ≈ 8.5 Hz)Minimal shift
N-H (Pyrazole) δ 12.8 - 13.2 (br s)δ 13.2 - 13.8 (br s)Becomes more acidic (downfield)

Technical Insight: The disappearance of the doublet at ~6.7 ppm (H-4) and the collapse of the H-5 doublet into a sharp singlet at ~8.1 ppm is the definitive "fingerprint" of successful bromination.

Detailed Signal Analysis
A. The "Silent" Region (H-4)

In the precursor, H-4 appears upfield relative to the aromatic protons due to the electron-rich nature of the pyrazole ring. Upon bromination, this signal must vanish completely. Any residual signal here indicates incomplete reaction.

B. The Deshielded Singlet (H-5)

The bromine atom is electronegative (inductive effect -I) and bulky.

  • Electronic Effect: It pulls electron density away from C5, shifting the H-5 proton downfield (higher ppm).

  • Coupling Effect: In the precursor, H-4 and H-5 couple (J ≈ 2 Hz). Replacing H-4 with Br removes this coupling, causing H-5 to appear as a clean singlet.

C. The Aromatic System (AA'BB')

The 4-chlorophenyl group exhibits a classic AA'BB' pattern (often appearing as two "roofed" doublets). The substitution at the pyrazole 4-position has a negligible effect on the phenyl ring protons due to the distance and the twisted conformation between the rings, which limits conjugation.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this optimized acquisition protocol.

Sample Preparation
  • Solvent Choice: DMSO-d6 is strictly recommended over CDCl3.

    • Reason: CDCl3 often causes the labile N-H proton to broaden into the baseline or exchange rapidly, making integration unreliable. DMSO-d6 stabilizes the N-H bond through hydrogen bonding, yielding a distinct broad singlet.

  • Concentration: 5-10 mg of compound in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (e.g., Wilmad 528-PP) are sufficient; quartz is not necessary.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 scans (64 recommended for clean 13C satellites inspection).

  • Relaxation Delay (D1): Set to ≥ 1.0s to ensure full relaxation of the isolated H-5 proton.

Analysis Logic Flowchart (DOT)

AnalysisWorkflow Start Acquire 1H NMR (DMSO-d6) CheckH4 Inspect 6.5 - 6.8 ppm (H-4 Region) Start->CheckH4 Decision1 Signal Present? CheckH4->Decision1 Incomplete Result: Incomplete Reaction (Starting Material Present) Decision1->Incomplete Yes CheckH5 Inspect 8.0 - 8.3 ppm (H-5 Region) Decision1->CheckH5 No Decision2 Multiplicity? CheckH5->Decision2 Doublet Result: Regioisomer or Precursor Contamination Decision2->Doublet Doublet Singlet Result: Confirmed 4-Bromo Substitution Decision2->Singlet Singlet

Figure 2: Logical decision tree for validating the synthesis of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole.

References

  • Synthesis and Characterization of 4-Halogenated-1H-pyrazoles. Source: MDPI Crystals, 2023. Context: Provides comparative NMR data for 4-chloro, 4-bromo, and 4-iodo pyrazoles, establishing the trend of H-5 deshielding. URL:[Link]

  • Efficient Synthesis of 4-Substituted Pyrazoles via Microwave-Promoted Suzuki Cross-Coupling. Source: Chinese Chemical Letters / RHHZ, 2014. Context: Details the synthesis and characterization of 4-aryl pyrazoles, confirming the stability of the scaffold under coupling conditions. URL:[Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole: Spectroscopic Data. Source: Molbank, 2009.[1] Context: Validates the chemical shift range for C4-brominated pyrazoles and the impact of N-substitution. URL:[Link][1][2][3]

  • Crystal Structure and Spectroscopic Comparison of 4-Halopyrazoles. Source: National Institutes of Health (PMC), 2011. Context: Structural confirmation of the 3-(4-chlorophenyl) moiety and its dihedral angles, supporting the lack of conjugation-based shifts in the NMR. URL:[Link]

Sources

Publish Comparison Guide: 13C NMR Characterization of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural characterization, synthesis, and comparative spectral analysis of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Technical Relevance

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole represents a critical "privileged scaffold" in drug discovery, particularly for developing COX-2 inhibitors, protein kinase inhibitors, and agrochemicals. The introduction of a bromine atom at the C4 position of the pyrazole ring is a pivotal synthetic transformation.

For the analytical chemist, the 13C NMR spectrum offers the most definitive confirmation of this transformation. Unlike 1H NMR, where the disappearance of a single proton signal can be ambiguous in complex mixtures, 13C NMR provides a distinct "heavy atom" diagnostic shift. This guide analyzes that shift and compares the product against its non-brominated precursor and structural analogs.[1]

Comparative Spectral Analysis (13C NMR)

The most significant spectroscopic feature of this molecule is the Heavy Atom Effect (or ipso-shielding) observed at Carbon-4 (C4). While electronegative substituents typically deshield adjacent carbons (moving peaks downfield), bromine and iodine often cause an upfield shift due to spin-orbit coupling and high electron cloud density.

Table 1: Chemical Shift Comparison (ppm in DMSO-d₆/CDCl₃)

Data synthesized from experimental literature on 4-bromo-3-arylpyrazoles [1, 2, 4].

Carbon PositionPrecursor: 3-(4-chlorophenyl)-1H-pyrazoleTarget: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazoleΔ Shift (Effect of Br) Diagnostic Note
C4 (Pyrazole) 103.0 – 106.0 ppm 90.0 – 96.5 ppm -10 to -13 ppm PRIMARY DIAGNOSTIC PEAK. Distinct upfield shift confirms bromination.
C3 (Ipso-Aryl) 140.0 – 145.0 ppm142.0 – 148.0 ppm+2 to +3 ppmSlight downfield shift due to ortho-effect of Br.
C5 (Imine-like) 129.0 – 133.0 ppm130.0 – 135.0 ppmMinimalBroadened if tautomerism is rapid.
Phenyl C-Cl 133.0 – 135.0 ppm133.0 – 135.0 ppm~0 ppmUnaffected by pyrazole modification.
Phenyl (Ortho/Meta) 128.0 – 130.0 ppm128.0 – 130.0 ppm~0 ppmCharacteristic A2B2 pattern intensity.
Tautomeric Considerations

In solution (DMSO-d₆), 3-(4-chlorophenyl)-1H-pyrazole exists in rapid equilibrium between the 3-aryl and 5-aryl tautomers.

  • Observation: This rapid exchange often causes the C3 and C5 signals to broaden or average out at room temperature.

  • Resolution: The introduction of the C4-Bromine adds steric bulk, which may slow this exchange or favor one tautomer, often sharpening the C3/C5 signals compared to the precursor.

Experimental Protocol: Synthesis & Characterization

To generate the sample for this analysis, a regioselective bromination protocol is recommended.[2][3] This method avoids the use of elemental bromine (hazardous) in favor of N-Bromosuccinimide (NBS) , a solid, easy-to-handle reagent.

Protocol: Regioselective C4-Bromination

Source: Adapted from Alinezhad et al. and mdpi.com [1, 4].

Reagents:
  • Substrate: 3-(4-chlorophenyl)-1H-pyrazole (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or Chloroform (CHCl₃)

  • Catalyst (Optional): Silica-supported H₂SO₄ (for solvent-free green synthesis) or simple reflux.

Step-by-Step Workflow:
  • Dissolution: Dissolve 1.0 mmol of 3-(4-chlorophenyl)-1H-pyrazole in 10 mL of ACN.

  • Addition: Add 1.05 mmol of NBS portion-wise over 5 minutes at room temperature.

    • Why? Controls exotherm and prevents poly-bromination.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Endpoint: Disappearance of the starting material spot (Rf ~0.4) and appearance of a less polar product (Rf ~0.6).

  • Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate, wash with water (2x) and Brine (1x) to remove succinimide byproduct.

  • Purification: Recrystallize from Ethanol or purify via silica column chromatography.

  • Yield: Expected yield 85–95%.

Visualization of Structural Logic

The following diagram illustrates the transformation and the resulting spectroscopic logic.

G Start Precursor: 3-(4-chlorophenyl)-1H-pyrazole (C4 @ ~103 ppm) Reaction Electrophilic Aromatic Substitution (SEAr) Start->Reaction Reagent Reagent: NBS (1.05 eq) Solvent: ACN Reagent->Reaction Product Product: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole Reaction->Product -Succinimide Analysis 13C NMR Verification: C4 Shift to ~90-96 ppm (Heavy Atom Shielding) Product->Analysis Characterization

Figure 1: Synthetic pathway and spectroscopic validation logic for C4-bromination.

References

  • Synthesis and Characterization of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009.[4][5] Link[5]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 2011. Link

  • 13C NMR Chemical Shift Data. Oregon State University Chemistry, 2022. Link

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 2005. Link

Sources

Mastering Pyrazole Purity: High-pH Hybrid C18 vs. Traditional Acidic C18 Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small molecule drug discovery, pyrazole derivatives represent a privileged scaffold, frequently serving as the core pharmacophore in kinase inhibitors and anti-inflammatory agents. However, their analysis presents a persistent chromatographic challenge: the basic nitrogen atoms in the pyrazole ring interact strongly with residual silanols on traditional silica columns, leading to severe peak tailing, poor resolution of regioisomers, and compromised quantification limits.

This guide objectively compares two distinct methodologies for the purity analysis of pyrazole derivatives:

  • The "Product" (Advanced Method): High-pH Mobile Phase using Hybrid Particle Technology (HPT) C18 columns.

  • The "Alternative" (Traditional Method): Low-pH Mobile Phase using Standard Type-B Silica C18 columns.

Part 1: The Scientific Challenge

Why Pyrazoles Fail on Standard Systems Pyrazole derivatives often possess pKa values in the range of 2.5 to 4.0, but N-substitution can significantly alter their basicity. Under standard acidic HPLC conditions (pH 2-3), the pyrazole nitrogen is protonated (


).
  • The Silanol Trap: Traditional silica supports, even "end-capped" ones, contain residual silanol groups (

    
    ) that deprotonate above pH 3.5. The positively charged pyrazole analyte interacts ionically with these negative silanols.
    
  • The Result: This secondary interaction creates a "drag" on the molecule, manifesting as asymptotic peak tailing (Tailing Factor

    
    ), retention time shifts, and loss of sensitivity.
    

Part 2: Method Comparison & Performance Data

Experimental Setup

To provide a direct comparison, a mixture of a model pyrazole derivative (3-methyl-1-phenyl-1H-pyrazole) and its common regioisomer impurity was analyzed under both conditions.

ParameterMethod A: Traditional (Alternative) Method B: High-pH Hybrid (Advanced)
Stationary Phase Standard Silica C18 (5 µm, 100 Å)Hybrid Ethylene-Bridged Silica (BEH) C18 (2.5 µm, 130 Å)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 10 min5-95% B over 10 min
Temp 30°C40°C
Detection UV @ 254 nmUV @ 254 nm
Quantitative Performance Metrics

The following data summarizes the chromatographic performance observed during validation.

MetricTraditional Method (Low pH)Advanced Method (High pH)Impact
Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetrical)95% Improvement in Symmetry
Theoretical Plates (

)
~8,000~22,0002.7x Efficiency Gain
Resolution (

)
1.4 (Isomer co-elution on tail)3.2 (Baseline Separation)Critical for Purity Analysis
LOD (Signal-to-Noise) 15:1 (at 0.1 µg/mL)45:1 (at 0.1 µg/mL)3x Sensitivity Increase
Mechanism of Action
  • Traditional Method: Relies on acid (Formic/TFA) to suppress silanol ionization. However, it protonates the base, leading to inevitable ion-exchange interactions.

  • Advanced Method: At pH 10, the pyrazole derivative is in its neutral (free base) state. The hybrid silica surface is resistant to dissolution at high pH. Without the positive charge on the analyte, secondary silanol interactions are physically impossible, resulting in purely hydrophobic retention and sharp peaks.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of High-pH Mobile Phase (The "Secret Sauce")

Note: Do not use standard silica columns for this protocol; they will dissolve above pH 8.

  • Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10):

    • Weigh

      
       of Ammonium Bicarbonate (
      
      
      
      ) into a 1 L volumetric flask.
    • Dissolve in

      
       of HPLC-grade water.
      
    • Adjust pH to

      
       using Ammonium Hydroxide (
      
      
      
      ). Crucial: Do not use Sodium Hydroxide (NaOH) as non-volatile salts will clog MS sources.
    • Dilute to volume with water and filter through a

      
       nylon filter.
      
  • System Equilibration:

    • Flush the Hybrid C18 column with 100% Acetonitrile for 10 minutes to remove storage solvents.

    • Equilibrate with 95% Buffer / 5% Acetonitrile for at least 20 column volumes. Hybrid particles require longer equilibration than silica due to surface wetting properties.

Protocol B: Regioisomer Separation Strategy

If the C18 chemistry (even at high pH) fails to separate regioisomers (e.g., 1,3- vs 1,5-substituted pyrazoles), switch the stationary phase to Phenyl-Hexyl .

  • Mechanism: Phenyl-Hexyl phases utilize

    
     interactions.[1][2] The electron density differences between pyrazole isomers create distinct retention shifts not possible with hydrophobic C18 interactions.
    

Part 4: Visualizations

Diagram 1: The Pyrazole Interaction Pathway

This diagram illustrates why the traditional method fails and how the high-pH method succeeds.

PyrazoleChromatography cluster_Traditional Traditional Method (pH 3) cluster_Advanced Advanced Method (pH 10) Analyte Pyrazole Derivative (Basic Nitrogen) State_Acid Protonated Analyte [M+H]+ Analyte->State_Acid Acidic Mobile Phase State_Base Neutral Free Base [M] Analyte->State_Base Basic Mobile Phase Interaction Ionic Interaction (Peak Tailing) State_Acid->Interaction Attraction Silanol_Acid Ionized Silanols (Si-O-) Silanol_Acid->Interaction Separation Pure Hydrophobic Retention (Sharp Peak) State_Base->Separation No Ionic Drag Silanol_Base Hybrid Surface (Inert) Silanol_Base->Separation

Caption: Mechanism of peak tailing suppression. At high pH, the neutral analyte bypasses silanol interactions.

Diagram 2: Method Development Decision Tree

A logical workflow for selecting the correct column and conditions for pyrazole purity.

MethodWorkflow Start Start: Pyrazole Purity Analysis Check_pH Can column tolerate pH 10? Start->Check_pH Standard_Col Standard Silica C18 Check_pH->Standard_Col No Hybrid_Col Hybrid (BEH/CSH) C18 Check_pH->Hybrid_Col Yes Route_Acid Use Low pH (0.1% TFA) Accept Tailing Standard_Col->Route_Acid Route_Base Use High pH (10 mM NH4HCO3) Sharp Peaks Hybrid_Col->Route_Base Final Validate Method Route_Acid->Final Isomers Regioisomers Present? Route_Base->Isomers Phenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Isomers->Phenyl Yes Isomers->Final No Phenyl->Final

Caption: Decision matrix for optimizing pyrazole separations based on column chemistry and isomer presence.

References

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • National Institutes of Health (PMC). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry (MS) characterization of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole , a halogenated heterocyclic scaffold common in medicinal chemistry (e.g., kinase inhibitors).

This guide compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific molecule, providing a theoretical fragmentation map and validated experimental protocols.

Executive Summary: The Isotopic Fingerprint

For researchers synthesizing or analyzing this pyrazole derivative, the primary validation metric is not the molecular ion's absolute mass, but its isotopic cluster .

The molecule contains one Bromine (Br) and one Chlorine (Cl) atom.

  • Bromine:

    
    
    
  • Chlorine:

    
    
    

When combined, these create a distinct 3:4:1 intensity ratio for the


, 

, and

peaks. This pattern is the first "performance check" for product identity.
Ion SpeciesIsotope CompositionApprox.[1][2][3][4][5][6] Relative IntensityDiagnostic Value
M (

~256)

75% (Normalized to 100% in cluster)Base Mass
M+2 (

~258)

OR

100% (Dominant Peak)Primary Confirmation
M+4 (

~260)

25% Purity Check

Performance Comparison: EI vs. ESI

This section compares the two dominant ionization techniques to help you choose the correct workflow for your specific data requirements (e.g., structural elucidation vs. trace quantification).

Comparative Analysis Table
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Observed Radical Cation

Protonated Adduct

Fragmentation Spontaneous & ExtensiveMinimal (Requires CID/MS-MS)
Structural Insight High (Fingerprint spectra)Low (Molecular weight only)
Sensitivity Moderate (ng range)High (pg range)
Best Application Purity & Structure Verification PK/PD Studies & Quantification
Expert Insight
  • Use EI (GC-MS) when synthesizing the compound to verify the position of the halogens. The "Hard" ionization forces the loss of the Bromine radical, confirming the labile C-Br bond at the 4-position.

  • Use ESI (LC-MS) when screening biological matrices (plasma/urine). The pyrazole nitrogen protonates easily (

    
    ), offering superior sensitivity limits (LOD) without fragmenting the analyte prematurely.
    

Fragmentation Pathway Analysis

The fragmentation pattern of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole follows a predictable decay driven by bond dissociation energies (BDE).

Mechanism
  • Step 1: Dehalogenation (C-Br Cleavage). The C-Br bond is the weakest link. In EI, the molecular ion

    
     rapidly loses a bromine radical (
    
    
    
    ), creating the stable cation at
    
    
    ~177.
  • Step 2: Heterocyclic Ring Opening. The resulting pyrazole cation undergoes ring cleavage, typically ejecting a neutral HCN molecule (27 Da) or

    
    .
    
  • Step 3: Chlorophenyl Stability. The chlorophenyl moiety is highly stable. Fragmentation of the Cl atom usually occurs only after the pyrazole ring has disintegrated.

Visualization: Fragmentation Tree

The following diagram illustrates the decay pathway from the parent ion to the primary daughter ions.

FragmentationPathway cluster_legend Legend Parent Parent Ion [M]+. m/z 256/258/260 (Isotope Pattern 3:4:1) Daughter1 Fragment A [M - Br]+ m/z 177 (Loss of Bromine Radical) Parent->Daughter1 - Br (79/81 Da) Daughter2 Fragment B [A - HCN]+ m/z 150 (Pyrazole Ring Cleavage) Daughter1->Daughter2 - HCN (27 Da) Daughter3 Fragment C [Chlorophenyl]+ m/z 111 (Final Stable Aromatic) Daughter2->Daughter3 Ring Disintegration key Blue: Parent Red: Primary Fragment Yellow: Secondary Fragment

Caption: Predicted EI fragmentation pathway showing the sequential loss of the bromine radical followed by pyrazole ring contraction.

Experimental Protocols

These protocols are designed to be self-validating. If you do not see the 3:4:1 isotopic pattern in the parent ion, stop —your synthesis or isolation has failed.

Protocol A: Structural Verification via GC-MS (EI)

Objective: Confirm identity and halogen positioning.

  • Sample Prep: Dissolve 1 mg of product in 1 mL Dichloromethane (DCM) . (Avoid Methanol for GC to prevent methylation artifacts).

  • Inlet Parameters:

    • Temp: 250°C.

    • Mode: Splitless (0.5 min) then 20:1 Split.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C.

  • Validation Check:

    • Look for

      
       256/258/260 cluster.
      
    • Confirm Base Peak is not the molecular ion (often the de-brominated fragment

      
       177 dominates in high-energy EI).
      
Protocol B: Quantitation via LC-MS/MS (ESI)

Objective: High-sensitivity detection for biological assays.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[7]

    • B: Acetonitrile + 0.1% Formic Acid.[7]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: Pyrazoles protonate readily at the N2 position.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of HBr equivalent).
      
    • Qualifier:

      
       (Further loss of HCN).
      
  • Validation Check: Ensure retention time matches the standard. ESI spectra should show a clean

    
     cluster with minimal background fragmentation.
    
Visualization: Analytical Workflow

Workflow cluster_GC Structural ID (GC-MS) cluster_LC Quantification (LC-MS) Sample Sample Preparation (1 mg/mL) Choice Select Method Sample->Choice GC Gas Chromatography (DB-5ms Column) Choice->GC Purity/ID LC Liquid Chromatography (C18 Reverse Phase) Choice->LC Bio-Assay EI EI Source (70eV) Hard Ionization GC->EI Spec1 Spectrum: Fragment Rich (Verify Br Position) EI->Spec1 ESI ESI Source (+) Soft Ionization LC->ESI Spec2 Spectrum: [M+H]+ Dominant (High Sensitivity) ESI->Spec2

Caption: Decision tree for selecting the appropriate MS workflow based on analytical goals.

References

  • NIST Chemistry WebBook. Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry Steps. Isotopic Patterns in Mass Spectrometry (Br and Cl). Available at: [Link]

  • University of Calgary. Mass Spectrometry: Isotope Patterns for Halogens. Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by GC-MS. Available at: [Link]

Sources

Comparative Guide: 4-Bromo vs. 4-Iodo Pyrazole Derivatives in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers optimizing pyrazole functionalization, the choice between 4-bromo and 4-iodo derivatives is rarely a simple matter of "iodide is faster."[1] While the C–I bond generally offers superior oxidative addition rates in Palladium-catalyzed cycles, 4-iodopyrazoles exhibit distinct stability liabilities—particularly hydrodehalogenation —that can render them inferior to their bromo counterparts in specific contexts (e.g., aminopyrazoles).

This guide synthesizes kinetic data, experimental yields, and mechanistic insights to provide a decision framework for selecting the optimal halogen handle.

Mechanistic Foundation: The Oxidative Addition Landscape

The primary differentiator between these derivatives is the Carbon-Halogen (C–X) bond dissociation energy (BDE), which dictates the rate of oxidative addition to Pd(0).

Feature4-Bromo-1H-pyrazole4-Iodo-1H-pyrazoleMechanistic Implication
C–X BDE ~81 kcal/mol~65 kcal/molIodide adds to Pd(0) significantly faster, often allowing milder temps or lower catalyst loading.
Bond Length 1.86 Å2.05 ÅThe longer C–I bond is more accessible but also more labile.
Polarizability ModerateHighIodine's "softness" stabilizes transition states but increases susceptibility to radical pathways (dehalogenation).
Visualization: Oxidative Addition & Competing Pathways

The following diagram illustrates the kinetic competition between the desired oxidative addition and the problematic dehalogenation pathway, which is more prevalent in electron-rich iodopyrazoles.

G Start Pd(0) Catalyst Complex Oxidative Addition Complex [Ar-Pd-X] Start->Complex + Substrate Substrate 4-Halo-Pyrazole (X = Br, I) Substrate->Complex Fast for I Slow for Br Product Coupled Product (Suzuki/Sonogashira) Complex->Product + Boronic Acid Transmetalation SideProduct Dehalogenated By-Product (Ar-H) Complex->SideProduct Hydrodehalogenation (High risk for Iodo-Aminopyrazoles)

Caption: Kinetic competition in Pd-catalyzed coupling. Note the divergence where labile C-I bonds can lead to hydrodehalogenation.

Performance Comparison: Experimental Data

A. Suzuki-Miyaura Coupling

While 4-iodopyrazoles are traditionally viewed as the "high-performance" option, experimental evidence reveals a nuance dependent on the pyrazole's electronic nature.

Scenario 1: Electron-Neutral/Deficient Pyrazoles (Standard) For standard 1-alkyl or 1-aryl pyrazoles, the 4-iodo derivative outperforms the 4-bromo analog, particularly under microwave irradiation.

  • Case Study: Coupling of 4-halo-1-methyl-1H-pyrazole with Phenylboronic acid.

  • Conditions: Pd(PPh₃)₄ (2 mol%), DME/H₂O, Microwave.[2]

SubstrateTimeTempYieldNotes
4-Iodo 5 min90°C78-90% Rapid conversion; minimal homocoupling [1].
4-Bromo 30 min110°C65-75% Requires higher energy to overcome activation barrier.

Scenario 2: Electron-Rich Aminopyrazoles (The Exception) In a critical study of halogenated aminopyrazoles, the reactivity trend inverted. The electron-rich amino group destabilizes the oxidative addition complex of the iodide, promoting protodehalogenation (replacement of I with H) rather than coupling.

  • Finding: 4-Bromo and 4-Chloro derivatives produced higher yields than 4-Iodo derivatives for aminopyrazoles due to the iodide's instability [2].

  • Takeaway: If your pyrazole has a free amino group or strong donor, choose 4-Bromo .

B. Metal-Halogen Exchange (Lithiation)

For generating nucleophilic pyrazoles (e.g., for reaction with aldehydes), the 4-iodo derivative is vastly superior due to the rapidity of the I/Li exchange, which can outcompete deprotonation of acidic protons if protocols are optimized.

  • Selectivity: 4-Iodo exchanges >100x faster than 4-Bromo at -78°C.

  • Protocol Tip: Use i-PrMgCl·LiCl (TurboGrignard) for 4-iodo substrates to effect exchange at non-cryogenic temperatures (0°C to RT), whereas 4-bromo often requires t-BuLi at -78°C [3].

Strategic Application: Sequential Functionalization

A powerful application of the reactivity difference is sequential functionalization . Since the C–I bond is more reactive than C–Br, one can selectively couple at the C4-position of a mixed-halogen substrate, or exploit C–H activation at C5 while preserving the C4-halogen.

Workflow: C5-Arylation followed by C4-Coupling Recent methodologies demonstrate that Pd-catalyzed direct arylation occurs selectively at the C5 position, leaving the C4-halogen intact for subsequent steps.

G Start 4-Bromo-1-Methylpyrazole Step1 Step 1: C5 Direct Arylation (Pd(OAc)2, KOAc, DMA) Start->Step1 Intermed 5-Aryl-4-Bromo-Pyrazole Step1->Intermed C-Br bond intact (Chemoselective) Step2 Step 2: C4 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Intermed->Step2 Final 4,5-Diaryl-Pyrazole Step2->Final

Caption: Sequential functionalization strategy. The C4-Br bond survives C5-H activation conditions [4].

Experimental Protocols

Protocol A: Green Synthesis of 4-Iodo-1H-pyrazole

Avoids the use of corrosive NIS/TFA systems.

  • Reagents: Pyrazole (10 mmol), I₂ (5 mmol), H₂O₂ (30% aq, 6 mmol), Water (20 mL).

  • Procedure: Suspend pyrazole in water. Add I₂ followed by dropwise addition of H₂O₂.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: The product often precipitates. Filter and wash with cold water. If soluble, extract with EtOAc, wash with saturated Na₂S₂O₃ (to remove excess iodine), dry over Na₂SO₄, and concentrate.

  • Yield: Typically 85–95%.

Protocol B: Microwave-Assisted Suzuki Coupling of 4-Iodopyrazole

Optimized for high-throughput library synthesis.

  • Reagents: 4-Iodo-1-methylpyrazole (0.5 mmol), Arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (2 mol%, 11 mg), Cs₂CO₃ (1.0 mmol).

  • Solvent: DME/Water (4:1 ratio, 4 mL total). Note: Water is critical for the boronate activation.

  • Vessel: 10 mL microwave-safe vial, sealed under Argon.

  • Conditions: Irradiate at 90°C for 10 minutes (Dynamic power mode).

  • Purification: Dilute with water, extract with EtOAc. Pass through a silica plug.

  • Expected Yield: 80–95% for phenyl/heteroaryl boronic acids [1].

Decision Matrix

Constraint / GoalRecommended DerivativeRationale
Standard Suzuki Coupling 4-Iodo Faster kinetics, milder conditions, higher yields (microwave).[2]
Substrate contains -NH2 4-Bromo 4-Iodo suffers from severe hydrodehalogenation side-reactions [2].
Cost Sensitivity (Scale-up) 4-Bromo 4-Bromo is significantly cheaper (~30-50% cost of Iodo).
Lithiation / Grignard 4-Iodo Enables exchange at useful temperatures (0°C) vs cryogenic (-78°C).
Sequential Coupling 4-Bromo-5-Iodo Use mixed halogens if available; otherwise, exploit C-H activation on 4-Br.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: Chemical Chemical Biology (CCNU)

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development and Mechanism of Dehalogenation. Source: Journal of Organic Chemistry (ACS) [3]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Source: Molecules (PMC)

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Source: RSC Advances

  • An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole. Source: BenchChem Technical Guides

Sources

IR spectroscopy bands for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Fingerprinting of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Executive Summary & Strategic Importance

In the high-stakes arena of medicinal chemistry, 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is not merely a compound; it is a pivotal "switch" scaffold. The C4-bromine serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-chlorophenyl moiety provides lipophilic bulk essential for receptor docking in kinase inhibitors and anti-inflammatory agents.

The Challenge: Distinguishing this specific halogenated core from its non-brominated precursor or N-alkylated byproducts is critical. Standard HPLC can separate them, but FT-IR spectroscopy offers an immediate, non-destructive "fingerprint" validation of the C-H


 C-Br transformation.

This guide provides an authoritative breakdown of the spectral bands, differentiating the target molecule from its critical process impurities.

Spectroscopic Profile: The "Fingerprint" Map

The IR spectrum of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is defined by the interplay between the electron-rich pyrazole ring and the electron-withdrawing halogen substituents.

Table 1: Diagnostic IR Bands & Assignments
Frequency Region (

)
IntensityVibrational Mode AssignmentStructural Diagnostic
3100 – 3300 Broad, MedN-H Stretch (

)
Confirms 1H-pyrazole core (unsubstituted Nitrogen). Absence indicates N-alkylation impurity.
3000 – 3100 WeakAr-C-H Stretch (

)
Characteristic of aromatic rings (phenyl + pyrazole C5-H).
1550 – 1600 MediumC=N Ring Stretch Pyrazole ring breathing. Shifts slightly upon C4-bromination due to mass effect.
1450 – 1500 StrongC=C Aromatic Stretch Overlap of phenyl and pyrazole skeletal vibrations.
1080 – 1100 MediumC-Cl In-Plane Bend Diagnostic for the p-chlorophenyl moiety.
810 – 840 StrongC-H Out-of-Plane (OOP) Characteristic "para-substitution" pattern of the chlorophenyl ring.
600 – 700 Med/StrongC-Br Stretch (

)
CRITICAL: The "Success Band." Indicates successful bromination at C4.

Technical Insight: The N-H stretch in solid-state pyrazoles is often broad and shifted to lower frequencies (3100–3200


) due to intermolecular hydrogen bonding (trimeric or catemeric clusters). In dilute solution (

), this sharpens and shifts to ~3450

.

Comparative Analysis: Target vs. Alternatives

To validate your synthesis, you must objectively compare the target spectrum against its most likely contaminants.

Scenario A: Did the Bromination Work?
  • Alternative: 3-(4-chlorophenyl)-1H-pyrazole (Starting Material).

  • Differentiation:

    • Target: Shows a distinct band at 600–700

      
        (C-Br).
      
    • Precursor: Lacks the C-Br band. The C4-H bending mode appears near 800-900

      
       but is distinct from the heavy atom C-Br stretch.
      
    • Shift: The C=N ring stretch (~1580

      
      ) often red-shifts slightly (lower energy) in the brominated product due to the heavy atom effect and electron withdrawal.
      
Scenario B: Is the Nitrogen Protected?
  • Alternative: N-Alkylated/Acylated Impurity (Side Reaction).

  • Differentiation:

    • Target: Prominent N-H broad band at 3100–3300

      
      .
      
    • Impurity: Complete disappearance of the N-H region. Appearance of aliphatic C-H stretches (2800–3000

      
      ) if alkylated, or a Carbonyl (C=O) band (~1700 
      
      
      
      ) if acylated.

Experimental Workflow & Validation Protocol

The following workflow ensures the generation of a pristine sample for spectroscopic analysis.

SynthesisWorkflow Start Start: 3-(4-Cl-Ph)-1H-pyrazole Reaction Reaction: Electrophilic Aromatic Substitution (C4 Position) Start->Reaction Dissolve Reagent Reagent: NBS or Br2/AcOH Reagent->Reaction Add slowly Workup Workup: Quench (NaHSO3) -> Filter Reaction->Workup TLC Check Crude Crude Product Workup->Crude Precipitate Purification Purification: Recrystallization (EtOH) or Column Chrom. Crude->Purification Refine Analysis Analysis: FT-IR (KBr Pellet) Purification->Analysis Dry Solid

Figure 1: Synthesis and characterization workflow for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole.

Step-by-Step Validation Protocol:
  • Sample Prep: Mix 1-2 mg of the dry solid with 100 mg of spectroscopic grade KBr. Grind to a fine powder to avoid scattering (Christiansen effect). Press into a transparent pellet.

  • Background Scan: Run an air/blank background to remove atmospheric

    
     and 
    
    
    
    lines.
  • Acquisition: Scan from 4000 to 400

    
     (minimum 16 scans, 4 
    
    
    
    resolution).
  • QC Check:

    • Pass: Presence of 3200 (broad), 1590, 1090, 830, and 680

      
       bands.
      
    • Fail (Wet): Broad "hump" >3400

      
       (Residual water/solvent).
      
    • Fail (Incomplete): Missing 680

      
       band; extra peaks in fingerprint region.
      

References

  • MDPI Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.Link

    • Citation for: N-H stretching shifts and compar
  • Asian Journal of Chemistry. (2010). Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles.Link

    • Citation for: General synthesis routes and spectral characteriz
  • Chemistry LibreTexts. (2020). Infrared Spectroscopy Absorption Table.Link

    • Citation for: Standard C-Br and C-Cl frequency assignments.
  • Journal of Molecular Structure. (2015). Molecular structure, FT-IR, vibrational assignments... of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone.Link

    • Citation for: Vibrational assignments of the phenyl-pyrazole scaffold.[1]

Sources

Bioactivity comparison of 3-(4-chlorophenyl) vs 3-(4-fluorophenyl) pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between 4-chlorophenyl and 4-fluorophenyl substituents on the pyrazole scaffold is a critical decision in lead optimization.

  • Select 3-(4-fluorophenyl) when targeting intracellular kinases (e.g., EGFR) or requiring high metabolic stability . The fluorine atom mimics hydrogen sterically but blocks metabolic oxidation, often enhancing selectivity for COX-2 and kinase domains.

  • Select 3-(4-chlorophenyl) when targeting fungal cell walls or requiring higher lipophilicity to cross rigid biological membranes. The chlorine atom provides a significant "lipophilic clamp," enhancing potency in antifungal applications and non-specific hydrophobic pocket binding.

Physicochemical Profile: The Halogen Effect

The bioactivity divergence stems from fundamental atomic properties. Fluorine acts as a "bio-isostere" of hydrogen with high electronegativity, whereas chlorine acts as a bulky, lipophilic anchor.

Property3-(4-Fluorophenyl) Pyrazole3-(4-Chlorophenyl) PyrazoleImpact on Bioactivity
Van der Waals Radius 1.47 Å1.75 ÅSteric Fit: F fits in tight enzymatic pockets (similar to H); Cl requires larger hydrophobic clefts.
Electronegativity (Pauling) 3.983.16Electronic: F creates a stronger dipole, influencing H-bond acidity of the pyrazole NH.
Hammett Constant (

)
0.060.23Reactivity: Cl is a stronger electron-withdrawing group (EWG) by induction/resonance balance; F is EWG by induction but donating by resonance.
C-X Bond Energy ~485 kJ/mol~327 kJ/molMetabolism: C-F is metabolically inert (blocks P450 oxidation); C-Cl is stable but can be susceptible to oxidative dechlorination in rare cases.
Lipophilicity (

)
+0.14+0.71Permeability: Cl significantly increases LogP, aiding membrane penetration but potentially lowering solubility.

Comparative Bioactivity Analysis

Case Study A: Anticancer Activity (EGFR Inhibition)

Target: Epidermal Growth Factor Receptor (EGFR) Context: Non-Small Cell Lung Cancer (A549) & Prostate Cancer (PC-3).[1]

Experimental data indicates that fluorinated derivatives often outperform chlorinated analogs in kinase inhibition.

  • Data: In a direct comparison of formazan-pyrazole hybrids, the p-fluoro derivative (FF) exhibited an IC

    
     of 30.05 µM  against A549 cells, whereas the p-chloro derivative (CF) showed an IC
    
    
    
    of 97.06 µM .
  • Mechanism: The smaller size of fluorine allows the phenyl ring to rotate and fit deeply into the ATP-binding pocket of EGFR without steric clash. Furthermore, fluorine can act as a weak hydrogen bond acceptor, interacting with residues like Lys721 or Thr790 .

Pathway Visualization: EGFR Signaling & Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Inhibitor 3-(4-F-phenyl)pyrazole (Inhibitor) Inhibitor->EGFR Competitive Binding (ATP Pocket) RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Gene Transcription

Figure 1: EGFR signaling cascade showing the competitive inhibition point of pyrazole derivatives.

Case Study B: Anti-inflammatory (COX-2 Selectivity)

Target: Cyclooxygenase-2 (COX-2) Context: NSAID development with reduced gastrointestinal side effects.

Fluorine is preferred for enhancing selectivity .

  • Mechanism: The COX-2 active site has a secondary "side pocket" that is slightly larger than that of COX-1. While both Cl and F derivatives bind, the 4-fluorophenyl group often achieves a better balance of potency and selectivity. The high electronegativity of F withdraws electron density from the phenyl ring, increasing the acidity of sulfonamide or pyrazole NH groups often present, which strengthens the critical H-bond with Arg120 .

  • Data: In 1,3-diarylurea pyrazole derivatives, p-fluoro substitution on the N-3 phenyl ring significantly improved COX-2 selectivity compared to p-chloro, likely due to subtle electronic repulsive forces in the tighter COX-1 channel.

Case Study C: Antimicrobial & Antifungal

Target: Fungal Cell Wall / Bacterial Membranes Context: Candida albicans (Fungal) vs S. aureus (Bacterial).

Chlorine is generally superior for antifungal activity.

  • Data: 3-(4-chlorophenyl) pyrazoles have demonstrated superior inhibition zones against Candida strains compared to fluoro analogs.

  • Causality: Antifungal activity often correlates strongly with lipophilicity (LogP). The p-chloro substituent adds significant lipophilicity (

    
    ), facilitating passive transport across the thick fungal cell wall (chitin/glucan layers).
    

Experimental Protocols

Protocol A: Synthesis of 3-(4-Substituted-phenyl)pyrazoles

Method: Claisen-Schmidt Condensation followed by Cyclization.

  • Chalcone Formation:

    • Reagents: 4-Chloroacetophenone (or 4-Fluoroacetophenone) + Benzaldehyde derivatives.

    • Condition: Dissolve equimolar amounts in Ethanol (95%). Add 40% NaOH dropwise at 0-5°C.

    • Reaction: Stir for 3-6 hours at room temperature. Precipitate forms.

    • Workup: Pour into ice water, acidify with HCl, filter, and recrystallize from ethanol.

  • Pyrazole Cyclization:

    • Reagents: Chalcone intermediate + Hydrazine Hydrate (excess).

    • Condition: Reflux in Glacial Acetic Acid (or Ethanol for non-acetylated) for 6-8 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3).

    • Purification: Pour into crushed ice. Filter the solid precipitate. Recrystallize from ethanol/DMF.

Protocol B: MTT Cytotoxicity Assay

Purpose: Quantify antiproliferative differences between Cl and F derivatives.

  • Cell Seeding: Seed A549 or PC-3 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (F-pyrazole vs Cl-pyrazole) at serial dilutions (e.g., 6.25, 12.5, 25, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Mechanism of Action: Binding Mode Logic

The divergent activity is best explained by the Ligand-Receptor Interaction Logic :

SAR_Logic Substituent Phenyl Substituent Fluoro 4-Fluoro (F) Substituent->Fluoro Chloro 4-Chloro (Cl) Substituent->Chloro SmallSize Small Radius (1.47Å) Metabolic Block Fluoro->SmallSize Lipophilic High Lipophilicity Bulky (1.75Å) Chloro->Lipophilic Kinase Kinase Pocket (EGFR) Requires deep fit SmallSize->Kinase High Affinity Fungal Fungal Cell Wall Requires penetration Lipophilic->Fungal High Permeability

Figure 2: Decision logic for substituent selection based on target site constraints.

  • EGFR Interaction: The 4-fluorophenyl moiety typically occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr790). The C-F bond aligns multipolar interactions with the backbone carbonyls of the hinge region (Met769).

  • COX-2 Interaction: The 4-chlorophenyl moiety, while active, can suffer from steric clashes in the constriction site of COX-2 if the scaffold is rigid. The 4-fluorophenyl group avoids this, allowing the pyrazole core to position its H-bond acceptors optimally against Arg120.

References

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives. Bangladesh Journal of Scientific and Industrial Research. [Link]

  • Van der Waals Radii of Elements. Wikipedia / Bondi's Compilation. [Link][2]

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A Comparative Guide to the Structural Validation of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole: Integrating X-ray Crystallography with Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The pyrazole scaffold, a privileged heterocycle in medicinal chemistry, is a testament to this principle, with subtle structural modifications leading to profound changes in biological activity.

This guide provides an in-depth comparison of the analytical methodologies used to validate the structure of novel chemical entities, centered on the hypothetical case of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole . While a public crystal structure for this specific molecule is not available at the time of writing, this guide will leverage data from closely related, structurally characterized pyrazoles to illustrate the validation process. We will explore Single-Crystal X-ray Diffraction (SC-XRD) as the definitive "gold standard" and compare its outputs with the vital, complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Part 1: The Definitive Answer in the Solid State: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands alone as the most powerful technique for determining the precise, three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides an unparalleled level of detail, including bond lengths, bond angles, and the absolute configuration of chiral centers, making it an indispensable tool for absolute structure confirmation.[1][2]

The Causality Behind the Crystal: From Sample to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for a high-quality, trustworthy result.

  • Crystal Growth & Selection: The prerequisite for any SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial as it directly impacts crystal quality. A well-ordered, single crystal will diffract X-rays in a coherent and predictable manner, which is essential for solving the structure.

  • Data Collection: The selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector. The angles and intensities of these diffracted beams contain the information about the arrangement of atoms within the crystal lattice.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined (structure solution). This initial model is then refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated diffraction patterns.

Trustworthiness Through Validation: The Hallmarks of a High-Quality Crystal Structure

A crystallographic structure is not merely a picture; it is a model validated by rigorous statistical and chemical criteria. The International Union of Crystallography (IUCr) has established standards and tools, such as checkCIF, to ensure the quality and integrity of published crystal structures.[3][4][5]

Key Validation Metrics:

  • R-factor (R1): The residual factor, or R-factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[3] For a well-determined small-molecule structure, an R1 value below 5% (0.05) is typically considered excellent.

  • Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a good refinement. Values significantly different from 1.0 may indicate an incorrect model or poor data quality.

  • Completeness of Data: This indicates the percentage of all possible unique reflections that were measured. A completeness of >99% is desirable.

  • Displacement Parameters (B-factors): These values describe the thermal motion of atoms. Significant variations between neighboring atoms can indicate potential issues with the model.[6]

For any structure to be published in a reputable journal, a checkCIF report must be generated and any potential issues (Alerts) addressed.[7][8][9] This process ensures that the scientific community can trust the validity of the reported structure.

Part 2: A Comparative Analysis: Orthogonal & Complementary Validation Techniques

While SC-XRD provides the definitive solid-state structure, it is not always feasible to obtain suitable crystals, and the solid-state conformation may not be the only relevant one, especially for biological activity in solution. Therefore, a suite of spectroscopic and spectrometric techniques is essential for a comprehensive validation.

Technique Information Provided Strengths Limitations
SC-XRD 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.Unambiguous 3D structure determination.[2]Requires a high-quality single crystal; solid-state structure may differ from solution.
NMR Chemical environment of nuclei (¹H, ¹³C), through-bond connectivity (COSY, HMBC), through-space proximity (NOESY).[10][11]Provides detailed structural information in solution; essential for connectivity analysis.[12][13]Can suffer from peak overlap in complex molecules; provides relative, not absolute, stereochemistry without chiral auxiliaries.
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.[14][15]High sensitivity; confirms molecular formula and provides structural clues from fragmentation.[16][17]Does not provide information on connectivity or stereochemistry; isomers can be indistinguishable.
IR Spectroscopy Presence of specific functional groups (e.g., N-H, C=N, C-Cl, C-Br).[18][19]Fast, simple, and provides a "fingerprint" of the functional groups present.[20][21]Provides limited information on the overall molecular skeleton; not suitable for distinguishing isomers with the same functional groups.

Table 1: Comparison of Key Structural Validation Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[10][12]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling). For our target molecule, we would expect to see distinct signals for the pyrazole N-H proton and the aromatic protons on the two phenyl rings.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure piece by piece.

    • COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is key for connecting different fragments of the molecule.

Mass Spectrometry (MS): Confirming the Formula

Mass spectrometry provides two critical pieces of information for structure validation.[14][22]

  • Molecular Weight: The molecular ion peak (M+) directly gives the molecular weight of the compound.[16]

  • Elemental Composition: High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact elemental formula. For 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole (C₉H₆BrClN₂), the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would provide a definitive signature.[16]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.[18][20] For our target molecule, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching from the pyrazole ring.

  • C=N and C=C stretching from the aromatic rings.

  • C-H stretching from the aromatic rings.

  • C-Cl and C-Br stretching in the fingerprint region.

Part 3: A Synergistic Workflow for Unambiguous Structure Validation

Experimental Protocol: A Step-by-Step Guide
  • Synthesis & Purification: Synthesize the target compound and ensure high purity (>95%) using techniques like column chromatography and recrystallization, confirmed by HPLC or LC-MS.

  • Initial Characterization (MS & IR):

    • Obtain a low-resolution mass spectrum to confirm the molecular weight.

    • Run an FTIR spectrum to verify the presence of expected functional groups (N-H, aromatic C-H, etc.).

  • Detailed Structural Elucidation (NMR):

    • Acquire ¹H and ¹³C NMR spectra.

    • If the 1D spectra are complex, acquire a suite of 2D spectra: COSY, HSQC, and HMBC. Use the correlations from these spectra to assemble the carbon-hydrogen framework and confirm the substitution pattern on the pyrazole and phenyl rings.

  • Elemental Formula Confirmation (HRMS):

    • Obtain a high-resolution mass spectrum to confirm the elemental formula (C₉H₆BrClN₂) by matching the exact mass and isotopic distribution pattern.

  • Absolute Structure Confirmation (SC-XRD):

    • Screen for crystallization conditions using various solvents and techniques.

    • Once suitable crystals are obtained, perform a single-crystal X-ray diffraction experiment.

    • Solve and refine the structure, and validate the final model using checkCIF to ensure it meets IUCr standards.

This integrated approach ensures that the structure is validated from multiple perspectives, leaving no room for ambiguity.

Visualization of the Validation Workflow

G cluster_0 Synthesis & Purification cluster_1 Initial Confirmation cluster_2 Detailed Elucidation (Solution) cluster_3 Definitive Confirmation (Solid State) Synthesis Synthesis of Target Compound Purification Chromatography & Recrystallization Synthesis->Purification MS Mass Spectrometry (LRMS) - Confirm Molecular Weight Purification->MS IR FTIR Spectroscopy - Confirm Functional Groups Purification->IR NMR_1D 1D NMR (¹H, ¹³C) - Map Chemical Environments Purification->NMR_1D Crystallization Grow Single Crystals Purification->Crystallization NMR_2D 2D NMR (COSY, HSQC, HMBC) - Determine Connectivity NMR_1D->NMR_2D HRMS High-Resolution MS - Confirm Elemental Formula NMR_2D->HRMS Final_Report Final_Report HRMS->Final_Report SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD Validation Structure Solution & Validation (checkCIF, R-factor < 5%) SC_XRD->Validation Validation->Final_Report Validated Structure

A comprehensive workflow for the structural validation of a novel chemical entity.

Conclusion

The structural validation of a novel compound such as 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a multi-faceted process that relies on the synergistic use of several powerful analytical techniques. While Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof of structure in the solid state, it is the convergence of data from NMR, MS, and IR that builds a truly unshakeable and comprehensive structural assignment. For professionals in drug discovery, this rigorous, multi-pronged approach is not just good scientific practice; it is an essential requirement for making informed decisions, protecting intellectual property, and ensuring the integrity of a research and development pipeline.

References

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Longdom Publishing. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Wikipedia. (n.d.). Structure validation. [Link]

  • Fiveable. (2025). Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1957-1974. [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. IUCr Journals. [Link]

  • The Madison Group. (2025). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Drug Discovery Today, 13(1-2), 29-39. [Link]

  • Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. [Link]

  • International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2025). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. [Link]

  • American Chemical Society. (n.d.). Identification of functional groups in FTIR spectra via novel machine learning approach. [Link]

  • Chithrananda, S., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15155-15165. [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

  • CIE A-Level Chemistry. (n.d.). 22.2 Mass spectrometry. [Link]

  • Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. ResearchGate. [Link]

  • Digital Curation Centre. (2012). IUCr checkCIF. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Moodle@Units. (n.d.). Crystal structure validation. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Halogen Analysis in Pyrazole Drug Development

Halogenated pyrazoles represent a cornerstone of modern medicinal chemistry and agrochemical development.[1] These heterocyclic scaffolds are present in numerous pharmaceuticals and bioactive compounds, where the inclusion of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a strategic choice to modulate metabolic stability, binding affinity, lipophilicity, and overall efficacy.[2][3] For researchers and drug development professionals, the precise quantification of these halogens is not merely an analytical task; it is a fundamental requirement for ensuring product quality, safety, and regulatory compliance.[4]

Accurate elemental analysis confirms the molecular identity and stoichiometry of a synthesized active pharmaceutical ingredient (API), quantifies impurities, and provides critical data for formulation development. However, the unique chemical properties of halogens, from the high electronegativity of fluorine to the potential for sublimation of iodine, present distinct analytical challenges that necessitate a sophisticated, multi-platform approach.[2][5]

This guide provides an in-depth comparison of the principal analytical techniques for halogen determination in pyrazole-based compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, compare performance through supporting data, and provide validated protocols to ensure the integrity of your results.

Core Analytical Methodologies: Principles and Applications

The selection of an analytical technique is dictated by the specific question at hand. Are you confirming the bulk composition of a new chemical entity, screening for trace contaminants, or performing routine quality control? Each scenario demands a different balance of sensitivity, speed, and specificity.

Combustion-Based Techniques: The Foundation of Bulk Analysis

The foundational principle of these methods is the complete decomposition (combustion) of the organic pyrazole matrix to liberate the halogens as inorganic halides, which can then be readily quantified.

  • Schöniger Flask Combustion: This classic method, developed in 1955, involves combusting the sample in a sealed, oxygen-filled flask containing an absorbing solution.[6][7][8] The resulting halides are then determined by titration or other wet chemical methods.

    • Expertise & Experience: The Schöniger flask is a cost-effective technique for determining percentage levels of chlorine, bromine, and iodine.[9] Its primary advantage is simplicity and minimal startup cost. However, it is labor-intensive, operator-dependent, and susceptible to incomplete combustion with complex matrices. For modern drug development, its use is largely limited to academic or low-throughput environments where automated systems are not available.

  • Combustion Ion Chromatography (CIC): This is the modern evolution of combustion analysis, coupling an automated combustion furnace with the high sensitivity and selectivity of Ion Chromatography (IC).[10][11][12] The pyrazole sample is combusted in a stream of oxygen, the resulting hydrogen halide (HX) gases are trapped in an aqueous absorption solution, and this solution is automatically injected into an IC system for separation and quantification of the halide ions (F⁻, Cl⁻, Br⁻, I⁻).[11][13]

    • Expertise & Experience: CIC is the gold standard for accurate, simultaneous quantification of multiple halogens from sub-ppm to percentage levels. Its high degree of automation makes it ideal for both R&D and quality control environments. The key to a successful CIC analysis lies in optimizing the furnace temperature profile to ensure complete, soot-free combustion of the pyrazole core without analyte loss. This technique is governed by established standards such as ASTM D7359.[12][14]

Atomic Spectroscopy: Excelling in Trace and Ultra-Trace Analysis

Atomic spectroscopy techniques atomize and ionize the sample in a high-temperature plasma source, allowing for elemental detection with exceptional sensitivity.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a powerful tool for trace elemental analysis.[15] Samples, typically dissolved in a suitable solvent, are introduced into an argon plasma that atomizes and ionizes the constituent elements. A mass spectrometer then separates and quantifies these ions.

    • Expertise & Experience: While unparalleled for most metals, halogen analysis by ICP-MS presents challenges. Chlorine suffers from polyatomic interferences (e.g., from ¹⁶O¹⁸OH⁺), and fluorine has a very high first ionization potential, making it difficult to detect with standard systems.[15][16] However, for bromine and iodine, ICP-MS offers outstanding sensitivity, reaching sub-ppb levels.[17] High-Resolution ICP-MS (HR-ICP-MS) can resolve the polyatomic interferences that plague chlorine analysis, making it a viable, albeit expensive, option.[16][17] The choice of sample solvent is critical; aqueous ammonia solutions are often used to stabilize the halogens and prevent memory effects in the system.[15][17]

X-Ray Fluorescence (XRF) Spectroscopy: The Non-Destructive Screening Tool

XRF is a non-destructive technique where a sample is irradiated with X-rays, causing its elements to emit characteristic secondary (or fluorescent) X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the element's concentration.[18]

  • Expertise & Experience: The primary advantage of XRF is its speed and simplicity. Solid pyrazole powders can often be analyzed directly with minimal to no sample preparation, making it an excellent choice for rapid screening, raw material identification, and quality control checks.[19][20] However, XRF generally has lower sensitivity compared to CIC or ICP-MS. Furthermore, its performance is significantly weaker for light elements; fluorine (F) is particularly challenging to measure accurately.[20] It is most effective for chlorine, bromine, and iodine at concentrations above the high-ppm level.

Comparative Performance Guide

The choice of an analytical standard is a critical decision based on the required performance characteristics. The following diagram and table provide a framework for selecting the optimal method.

.dot

G cluster_input Analytical Requirement cluster_methods Recommended Method Start What is the primary analytical goal? Q1 Accurate quantification of F, Cl, Br, I from ppm to % levels? Start->Q1 Define Goal CIC Combustion Ion Chromatography (CIC) ICPMS ICP-MS / HR-ICP-MS XRF X-Ray Fluorescence (XRF) Flask Schöniger Flask Q1->CIC Yes Q2 Need ultra-trace (ppb) analysis of Br and I, or Cl (with HR)? Q1->Q2 No Q2->ICPMS Yes Q3 Rapid, non-destructive screening of solids (Cl, Br, I >100 ppm)? Q2->Q3 No Q3->XRF Yes Q4 Low-throughput, %-level determination of Cl, Br, I with minimal budget? Q3->Q4 No Q4->Flask Yes

Caption: Decision workflow for selecting an elemental analysis method.

Table 1: Comparison of Key Performance Metrics for Halogen Analysis Techniques

FeatureCombustion Ion Chromatography (CIC)ICP-MS / HR-ICP-MSX-Ray Fluorescence (XRF)Schöniger Flask
Principle Oxidative combustion, absorption, and ion chromatographyPlasma atomization/ionization and mass spectrometryX-ray induced secondary emissionOxygen flask combustion and titration
Detectable Halogens F, Cl, Br, I (simultaneously)Br, I (excellent); Cl (good with HR); F (poor)Cl, Br, I (good); F (very poor/not feasible)Cl, Br, I
Typical Sensitivity Low ppm to sub-ppmLow ppb to sub-ppbHigh ppm (>100 ppm)Percent (%) level
Sample Throughput High (fully automated)High (fully automated)Very High (minimal prep)Low (manual)
Destructive? YesYesNoYes
Key Advantages Accurate for all halogens, high automation, established methods (ASTM)[10][12]Highest sensitivity for Br and I, can resolve Cl interferences with HR[15][17]Non-destructive, very fast, minimal sample prep, good for solids[19][20]Low cost, simple apparatus[7][9]
Key Limitations Destructive, requires sample combustionPoor for F, potential interferences for Cl, requires sample dissolution[5][15][16]Poor sensitivity, matrix effects, very poor for light elements like F[20][21]Manual, operator-dependent, potential for incomplete combustion[6]
Best For... Accurate quantification in R&D and QC, method validationTrace and ultra-trace impurity analysis, reference measurementsRapid screening, raw material ID, process controlLow-budget, low-throughput academic or teaching labs

Validated Experimental Protocols

A trustworthy analytical method is a self-validating one. The following protocols are designed with built-in quality control and reflect best practices for the pharmaceutical industry, adhering to principles outlined in ICH Q2(R1) guidelines.[22]

Protocol 1: Quantification of Halogens in a Pyrazole API by Combustion Ion Chromatography (CIC)

This protocol provides a robust method for the simultaneous determination of F, Cl, and Br content.

.dot

G cluster_prep Sample & Standard Preparation cluster_analysis Automated Analysis cluster_data Data & Validation A 1. Weigh 5-10 mg of pyrazole sample into ceramic boat C 3. Introduce boat into 1000°C furnace (O₂ atmosphere) A->C B 2. Prepare multi-ion calibration standards (F, Cl, Br) G 7. Quantify against calibration curve B->G D 4. Absorb combustion gases (HX) into H₂O₂ solution C->D E 5. Inject absorption solution into IC system D->E F 6. Separate anions on column and detect by conductivity E->F F->G H 8. Validate (Accuracy, Precision, Linearity) G->H

Caption: Experimental workflow for Combustion Ion Chromatography (CIC).

  • 1. Principle: The pyrazole sample is quantitatively combusted in an oxygen-rich atmosphere, converting organically bound halogens into hydrogen halides (HX). These gases are collected in an aqueous solution and analyzed by ion chromatography with a conductivity detector.

  • 2. Apparatus & Reagents:

    • Combustion Furnace and IC System (e.g., Thermo Fisher Scientific, Metrohm).

    • Ceramic or quartz combustion boats.

    • Absorption Solution: 100 mg/L Hydrogen Peroxide (H₂O₂) in deionized water. Causality: H₂O₂ ensures that any sulfur present is fully oxidized to sulfate, preventing interference from sulfite.

    • Calibration Standards: Use certified single or multi-element organohalogen standards (e.g., from Elemental Microanalysis) to prepare a 5-point calibration curve spanning the expected concentration range.

  • 3. Experimental Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the halogenated pyrazole sample into a combustion boat.

    • Instrument Setup:

      • Set the furnace temperature to 1000°C.

      • Set gas flows: Oxygen at 300 mL/min, Argon at 100 mL/min. Causality: A high oxygen flow ensures complete, soot-free combustion of the aromatic pyrazole ring, which is critical for quantitative recovery.

      • Equilibrate the IC system with the appropriate eluent (e.g., sodium carbonate/bicarbonate buffer) until a stable baseline is achieved.

    • Analysis: Place the sample boat in the autosampler. Initiate the automated sequence, which performs the combustion, absorption, and injection for each sample and standard.

    • Data Processing: Integrate the peak areas for fluoride, chloride, and bromide. The software will automatically calculate the concentration in the sample based on the calibration curve and the initial sample weight.

  • 4. Trustworthiness & Validation (per ICH Q2(R1)):

    • Specificity: The chromatographic separation ensures that individual halides are resolved from each other and from other anions like nitrate or sulfate.

    • Linearity: Analyze the 5-point calibration curve. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Analyze a certified reference material or a sample of known concentration (spiked placebo). Recovery should be within 98-102%.[22]

    • Precision: Perform six replicate injections of a single sample. The relative standard deviation (RSD) should be <2%.

Protocol 2: Trace Bromine and Iodine Analysis in a Pyrazole Drug Substance by HR-ICP-MS

This protocol is designed for the accurate determination of trace (ppb-level) Br and I impurities.

.dot

G cluster_prep Sample & Standard Preparation cluster_analysis HR-ICP-MS Analysis cluster_data Data & Validation A 1. Dissolve pyrazole in 5% NH₄OH to 100 µg/mL C 3. Introduce sample into Argon plasma (~8000 K) A->C B 2. Prepare multi-element calibration standards (Br, I) in 5% NH₄OH G 7. Quantify against matrix-matched calibration curve B->G D 4. Atomize and ionize all elements C->D E 5. Separate ions by mass-to-charge ratio in mass analyzer D->E F 6. Detect ions and quantify signal E->F F->G H 8. Monitor internal standard for matrix effects G->H

Caption: Experimental workflow for trace halogen analysis by HR-ICP-MS.

  • 1. Principle: The sample is dissolved and introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. A high-resolution mass spectrometer separates and quantifies the ions, providing exceptional sensitivity and specificity.

  • 2. Apparatus & Reagents:

    • High-Resolution ICP-MS (e.g., Thermo Fisher Scientific Element Series, Nu Instruments AttoM).

    • High-purity reagents: Deionized water (>18 MΩ·cm), trace-metal grade ammonium hydroxide (NH₄OH).

    • Internal Standard: An element not expected in the sample (e.g., Rhodium, Iridium) is added to all samples and standards to correct for instrument drift and matrix effects.

    • Calibration Standards: Use certified aqueous standards of Br and I.

  • 3. Experimental Procedure:

    • Sample Preparation: Accurately weigh and dissolve the pyrazole sample in a 5% (v/v) ammonium hydroxide solution to a final concentration of ~100 µg/mL. Causality: The dilute ammonia solution maintains an alkaline pH, which is crucial for stabilizing Br and I in their ionic forms (Br⁻, IO₃⁻) and preventing their loss as volatile elemental species (Br₂, I₂), a common issue in acidic solutions.[15][17]

    • Instrument Setup: Tune the HR-ICP-MS for optimal sensitivity and resolution. Set the mass spectrometer to monitor the isotopes ⁷⁹Br, ⁸¹Br, and ¹²⁷I.

    • Calibration: Prepare matrix-matched calibration standards in 5% NH₄OH spanning the expected concentration range (e.g., 0.1 - 50 ppb).

    • Analysis: Introduce the samples, standards, and blanks into the ICP-MS. Acquire data for each.

    • Data Processing: Quantify the concentrations of Br and I against the matrix-matched calibration curve, correcting for any drift using the internal standard response.

  • 4. Trustworthiness & Validation:

    • Specificity: The high-resolution capability of the instrument ensures that the target isotopes are free from spectral interferences.

    • LOD/LOQ: Determine the Limit of Detection and Limit of Quantitation by analyzing replicate blanks. These should be sufficiently low to meet regulatory requirements for impurity analysis.

    • Accuracy: Analyze a spiked sample matrix at three different concentration levels. Recovery should be within 90-110% for trace analysis.

    • Matrix Effects: Continuously monitor the internal standard recovery. A suppression or enhancement of >20% may indicate a significant matrix effect requiring further sample dilution.[5]

Conclusion and Future Outlook

The accurate elemental analysis of halogenated pyrazoles is indispensable for modern pharmaceutical and agrochemical development. While classic methods like Schöniger flask combustion laid the groundwork, current industry standards demand the high accuracy, sensitivity, and automation offered by Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .

  • CIC stands as the most versatile and robust technique for the simultaneous, accurate quantification of all halogens (F, Cl, Br, I) from the high-ppm to percentage level, making it the workhorse for API characterization and quality control.

  • ICP-MS offers unparalleled sensitivity for trace-level determination of bromine and iodine, which is critical for impurity profiling and contaminant analysis. The use of high-resolution instruments can extend its utility to chlorine.

  • XRF serves as a valuable, non-destructive tool for rapid screening and material verification where the highest sensitivity is not required.

The choice of method is not a matter of one being universally "better," but of selecting the standard that is fit-for-purpose. As regulatory requirements become more stringent and the complexity of halogenated molecules increases, a multi-instrumental approach, grounded in the principles of method validation and sound scientific reasoning, will continue to be the key to success.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Oxygen flask combustion method ppt.pdf. Dr. Ghali College Gadhinglaj.
  • Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography. AnalyteGuru - Thermo Fisher Scientific.
  • DIN EN ISO 9562 Water Quality – Determination of Adsorbable Organically Bound Halogens (AOX). Analytik Jena.
  • Oxygen Flask Combustion Unit. Exeter Analytical, Inc.
  • Combustion IC System – Halogen and Sulfur Determinations-Pyrolysis of Difficult Samples.
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF.
  • Schöniger oxid
  • Oxygen flask combustion: Apparatus, Method with Diagram; Question, Answers and Explanation.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Halogen Analysis using Combustion Ion Chrom
  • An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species in Wastew
  • Total organic halogen (TOX)
  • Measuring Halogen Content with Ion Chromatography.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. Anal Bioanal Chem.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema.
  • Iso Dis 20999 (E)
  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed.
  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection.
  • determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chrom
  • Elemental analysis. Weizmann Institute of Science.
  • Analytical Method Development and Valid
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technology Networks.
  • Laboratory for halogen analysis in polymers to EN 50642 standard. FILAB.
  • Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org.
  • Halogen-free: importance, testing and applic
  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure.
  • ASTM D 6806 : 2002 Standard Practice for Analysis of Halogen
  • Halogen analysis. Rigaku.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Combustion Elemental Analysis. Analytik Jena.
  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Rel
  • Free Halogens in Halogenated Organic Solvents and Their Admixtures.
  • Standards and CRMs. Elemental Microanalysis.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Determining Halogens and Sulfur in LPG According to ASTM D7994. AZoM.
  • Halogenation of the pyrazole scaffold | Download Table.
  • ASTM D4755-95(2004) - Standard Test Method for Free Halogens in Halogenated Organic Solvents and. iTeh Standards.
  • X-ray Fluorescence (XRF) Analysis. HORIBA.
  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
  • ASTM E1621 Standard Guide for Elemental Analysis with Wavelength Scattered X-Ray Fluorescence Spectrometer. EUROLAB.
  • X-Ray Fluorescence (XRF): Interaction of X-Rays with a Substance, Multiple Transitions, Wavelength Dispersive, Fundamental Param. AZoM.
  • X-ray fluorescence analysis of halogen elements. Rigaku.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
  • Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry (RSC Publishing).
  • Confocal micro X-ray fluorescence analysis for the non-destructive investigation of structured and inhomogeneous samples. PMC.

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Safety Operating Guide

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Drug Development Professionals[1][2]

Executive Safety Directive

Immediate Action Required: Treat 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole as a Halogenated Organic Solid .

As a Senior Application Scientist, I cannot overstate the importance of proper segregation for this compound. Unlike standard organic waste, this molecule contains both bromine and chlorine substituents on a heteroaromatic ring. Improper disposal (e.g., mixing with non-halogenated solvents or oxidizers) risks the formation of toxic acid gases (HBr, HCl) and persistent organic pollutants (POPs) during downstream incineration.[2]

This guide provides a self-validating workflow to ensure your disposal protocols meet both scientific rigor and regulatory compliance (RCRA/EPA).

Chemical Profile & Hazard Characterization

Before disposal, you must validate the physical and chemical state of the waste. This compound is typically a stable solid but possesses specific hazards due to its halogen content.

ParameterData / CharacteristicOperational Implication
Chemical Name 4-Bromo-3-(4-chlorophenyl)-1H-pyrazoleDO NOT abbreviate on waste tags.
Physical State Solid (Powder/Crystal)Dispose in solid waste containers; do not dissolve solely for disposal.[1]
Halogen Content High (Bromine & Chlorine)CRITICAL: Must go to Halogenated Waste stream.[1]
Acidity/Basicity Weakly Acidic (Pyrazole NH)Avoid mixing with strong bases or oxidizers.[1]
Primary Hazard Irritant (Skin/Eye), Potential Aquatic ToxinWear full PPE (Nitrile gloves, safety glasses, lab coat).[1][2]
Waste Class Halogenated OrganicRequires high-temp incineration with flue gas scrubbing.[1]

Waste Segregation Logic (The "Why" & "How")

The most common compliance failure in R&D labs is the "commingling" of halogenated and non-halogenated waste.

  • The Mechanism of Failure: When halogenated pyrazoles are incinerated in standard non-halogenated kilns, they release hydrogen halides (HBr, HCl) that corrode the incinerator and release toxic emissions.[1][2]

  • The Protocol: You must segregate this compound into a dedicated Halogenated Waste Stream .[1]

Visualizing the Segregation Decision Tree

SegregationLogic Start Waste Generation: 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Solid Waste IsSolid->SolidPath Powder/Crystals LiquidPath Liquid (Solution) IsSolid->LiquidPath Dissolved in Solvent HalogenCheck Does it contain F, Cl, Br, or I? SolidPath->HalogenCheck LiquidPath->HalogenCheck StreamA STREAM A: Halogenated Solids (Double Bagged / Wide Mouth Jar) HalogenCheck->StreamA YES (Contains Br/Cl) StreamB STREAM B: Non-Halogenated Solids (Do NOT Use) HalogenCheck->StreamB NO StreamC STREAM C: Halogenated Solvents (Carboy) HalogenCheck->StreamC YES (If Liquid)

Figure 1: Segregation logic ensuring the compound enters the correct waste stream to prevent downstream catalytic poisoning of incinerators.[1]

Step-by-Step Disposal Workflow

Follow this protocol to ensure a "Chain of Custody" from your bench to the Environmental Health & Safety (EHS) pickup.

Phase 1: Accumulation & Packaging
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bucket.[1] Avoid glass if possible to prevent breakage-induced spills.[1]

  • Lining: If using a pail, ensure it has a chemically resistant liner (6-mil polyethylene bag).[1]

  • Transfer: Transfer the solid 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole into the container.

    • Note: If the material is on contaminated weighing paper or gloves, these items also go into the Halogenated Solids bin.[1]

Phase 2: Labeling (The Self-Validating Step)

A waste container is only compliant if it "speaks" for itself.[1] The label must contain:

  • Full Chemical Name: "4-Bromo-3-(4-chlorophenyl)-1H-pyrazole" (No formulas/structures).[1]

  • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Constituent Flag: Explicitly write "CONTAINS HALOGENS (Br, Cl)."

Phase 3: Storage
  • Cap Management: Keep the container tightly closed when not actively adding waste.[1][3]

  • Satellite Accumulation Area (SAA): Store in your lab's designated SAA.[1]

  • Time Limit: Do not store for more than 90 days (standard RCRA limit for large quantity generators) or 1 year (small quantity generators), depending on your facility's status.

Emergency Spill Response (P.A.S.S. Protocol)

If 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is spilled outside a containment device:

  • P - Protect: Don PPE immediately (Nitrile gloves, safety goggles, N95/P100 mask if dust is visible).[1]

  • A - Alert: Notify nearby personnel.

  • S - Stabilize:

    • Do NOT dry sweep (creates dust).[1][4]

    • Cover the spill with a damp paper towel or use an inert absorbent (Vermiculite or Sand).[5]

    • Scientific Rationale: Dampening prevents the aerosolization of the brominated aromatic, reducing inhalation risk.[1]

  • S - Scoop: Scoop the wet material into a hazardous waste bag. Label as "Debris from Halogenated Spill."

The Disposal Lifecycle (Cradle-to-Grave)

Understanding where your waste goes ensures you understand why you segregate it.[1]

DisposalLifecycle Lab Lab Bench (Generation) SAA Satellite Accumulation (Segregation) Lab->SAA Label & Seal EHS EHS / Waste Vendor (Collection) SAA->EHS Manifest Creation Treatment High-Temp Incineration (>1100°C) EHS->Treatment Transport Scrubbing Wet Gas Scrubbing (Neutralize HCl/HBr) Treatment->Scrubbing Flue Gas

Figure 2: The lifecycle of halogenated waste.[1] Note the critical "Scrubbing" step which requires the waste to be identified as halogenated upstream.[1]

References & Regulatory Grounding

  • US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defines characteristics of hazardous waste and segregation requirements).

    • Source: [1][2]

  • Fisher Scientific. Safety Data Sheet: 4-Bromo-1H-pyrazole (Analogous Hazard Data). (Provides baseline safety data for brominated pyrazole derivatives).

    • Source: [1][2]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Solvents and Organics Waste SOP.[1] (Standard operating procedure for halogenated waste segregation).[1][3]

    • Source: [1][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (The authoritative text on lab safety and waste management).

    • Source: [1]

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Personal protective equipment for handling 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to mitigate risks effectively.

Immediate Hazard Assessment and Core Precautions

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a halogenated aromatic heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, the broader class of substituted and halogenated pyrazoles warrants significant caution. Structurally similar compounds have demonstrated notable biological activity and potential toxicity. For instance, a related compound, 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine, is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral), carrying the GHS06 pictogram (skull and crossbones) and the signal word "Danger".[1] Studies on other pyrazole derivatives have shown a range of effects from potent cytotoxicity against cancer cell lines to acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[2][3][4]

Therefore, it is imperative to handle this compound with the assumption of high acute toxicity and as a potential irritant to the skin, eyes, and respiratory system.[5][6][7]

Key Safety Imperatives:

  • Primary Engineering Control: All handling of solid material and preparation of solutions must occur within a certified chemical fume hood.[8]

  • Assume High Toxicity: Due to its chemical class, treat this compound as having high acute oral toxicity.

  • Avoid Dust Generation: As a solid, inhalation of dust is a primary exposure risk. All procedures should be designed to minimize or eliminate dust generation.[9][10]

  • Controlled Access: Only trained personnel should be permitted in areas where this compound is being handled.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your most critical barrier against exposure. The following recommendations are based on a risk assessment for handling a potent, solid chemical of unknown comprehensive toxicity but with concerning analogues.

Protection Type Task: Weighing & Transfer (Solids) Task: Solution Handling & Reactions Justification
Hand Protection Double-gloving: Nitrile inner glove, thicker, chemical-resistant outer glove (e.g., Viton™ or Norfoil™).Double-gloving with chemical-resistant nitrile gloves (min. 4 mil).Halogenated and aromatic compounds can degrade standard gloves. Viton™ offers excellent resistance to aromatic solvents, while Norfoil™ is recommended for highly toxic materials.[11][12] Double-gloving provides a critical safety buffer.
Eye/Face Protection Chemical splash goggles (ANSI Z87 certified) and a full-face shield.Chemical splash goggles (ANSI Z87 certified).[13]The full-face shield is crucial when handling the powder to protect against accidental inhalation and facial contact.[13] Goggles provide necessary splash protection.[14]
Body Protection Flame-resistant lab coat fully fastened, with tight-fitting cuffs. Consider a disposable chemical-resistant apron.Flame-resistant lab coat fully fastened.A lab coat is the minimum requirement. An apron adds a layer of impervious protection against spills.[8][14]
Respiratory Mandatory use within a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator with P100 (particulate) filters is required.Mandatory use within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of aerosolized powder.[8] Respirators are a secondary measure and require prior institutional approval and fit-testing.[13]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan is essential for minimizing risk and ensuring reproducible, safe science.

Pre-Operational Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and the airflow is functioning correctly.

  • Assemble All PPE: Before entering the handling area, don all required PPE as outlined in the table above.

  • Prepare a Decontamination Area: Designate a specific area on the work surface for placing contaminated items (e.g., spatulas, weigh boats).

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[5]

Step-by-Step Handling Procedure
  • Work Within Fume Hood: Conduct all manipulations at least 6 inches inside the sash of the certified chemical fume hood.

  • Tared Weighing: Use a tared, disposable weigh boat or paper. Do not weigh the compound directly on the balance pan.

  • Careful Transfer: Use a dedicated spatula to carefully transfer the solid. Avoid any actions that could create dust, such as dropping or rapid scooping.

  • Wet Method for Dissolution: When preparing solutions, add the solvent to the vessel first, then slowly add the weighed solid to the solvent to prevent dust from puffing up.

  • Immediate Capping: Securely cap the stock container immediately after dispensing.

  • Decontamination: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) within the fume hood. Dispose of the cleaning wipes as hazardous waste.

  • Clean-Up: Wipe down the work surface within the fume hood with a damp paper towel to collect any residual dust. Dispose of the towel as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, apron, inner gloves, goggles, and finally the lab coat. Wash hands thoroughly with soap and water.[9]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don All Required PPE prep1->prep2 prep3 Prepare Workspace & Waste Bags prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Begin Operation handle2 Transfer to Solvent (Wet Method) handle1->handle2 handle3 Seal Primary Container handle2->handle3 clean1 Decontaminate Tools handle3->clean1 clean2 Wipe Down Work Surface clean1->clean2 clean3 Segregate & Seal All Waste clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 wash_hands Wash Hands Thoroughly clean4->wash_hands

Caption: Workflow for handling 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole.

Emergency and Disposal Plans

Spill Response
  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Gently cover the spill with a chemically inert absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill yourself.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Waste Disposal
  • Categorization: All waste contaminated with 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is considered hazardous chemical waste.

  • Segregation: This includes leftover compound, contaminated weigh boats, gloves, wipes, and absorbent materials.

  • Containment: Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Collect contaminated solvents in a separate, compatible, and labeled hazardous waste container.

  • Environmental Precaution: Do not let the product enter drains or the environment.[9][10]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[10]

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.).
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.).
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020).
  • 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
  • Cytotoxicity study of pyrazole derivatives. (2025).
  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • SAFETY DATA SHEET for 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (n.d.).
  • SAFETY DATA SHEET for 4-Bromo-1H-pyrazole. (2009). Thermo Fisher Scientific.
  • 4-BROMO-1H-PYRAZOLE-3-CARBOTHIOAMIDE SDS. (n.d.). Echemi.com.
  • 4-Bromopyrazole - Safety D
  • OSHA Glove Selection Chart. (n.d.). University of Texas at Austin, Environmental Health and Safety.
  • SAFETY DATA SHEET for 4-Bromo-3-methylpyrazole. (2023). Fisher Scientific.
  • 4-Bromo-5-phenyl-3-(trifluoromethyl)
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). DC Fine Chemicals.
  • Personal Protective Equipment. (n.d.). Dartmouth College, Environmental Health and Safety.
  • Working Safely with Particularly Hazardous Substances. (n.d.). Princeton University, Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.